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Core Science & Biosynthesis

Foundational

9-(3-Bromophenyl)-6-chloro-9H-purine CAS number 1352217-85-6

CAS Number: 1352217-85-6 Molecular Formula: C₁₁H₆BrClN₄ Molecular Weight: 309.55 g/mol [1] Executive Summary 9-(3-Bromophenyl)-6-chloro-9H-purine is a high-value heterocyclic scaffold used primarily in the discovery of s...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1352217-85-6 Molecular Formula: C₁₁H₆BrClN₄ Molecular Weight: 309.55 g/mol [1]

Executive Summary

9-(3-Bromophenyl)-6-chloro-9H-purine is a high-value heterocyclic scaffold used primarily in the discovery of small-molecule kinase inhibitors and adenosine receptor antagonists.[1] Its structural significance lies in its orthogonal reactivity profile :

  • The Purine C6-Chloro Motif: A highly electrophilic site susceptible to Nucleophilic Aromatic Substitution (SₙAr), allowing for the rapid introduction of amino, alkoxy, or thio groups to mimic the adenine core of ATP.

  • The N9-(3-Bromophenyl) Motif: A pre-installed aryl halide "handle" positioned to project into the solvent-exposed or hydrophobic pocket of a target protein.[1] The bromine atom serves as a versatile attachment point for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the optimization of pharmacokinetic properties (solubility, metabolic stability) without disrupting the core binding mode.[1]

This guide details the synthesis, chemical reactivity, and experimental protocols for utilizing this scaffold in drug development.[1]

Chemical Identity & Structural Analysis[1][2]

Structural Properties

The molecule consists of a 6-chloropurine core N-arylated at the N9 position.[1]

  • Electrophilicity: The C6 position is electron-deficient due to the electronegativity of the chlorine and the resonant withdrawal of the purine ring system (specifically N1 and N3).[1]

  • Regiochemistry: The N9-arylation locks the purine tautomer, preventing the N7/N9 tautomeric shift observed in unsubstituted purines.[1]

  • Solubility: Low in water; moderate-to-high in polar aprotic solvents (DMSO, DMF, DMAc).[1]

Reactivity Profile (Orthogonal Functionalization)

The power of this scaffold is the ability to functionalize the C6 and C3'-Br positions independently.[1]

PositionFunctional GroupPrimary Reaction ClassTypical Transformation
C6 Chloride (-Cl)SₙAr (Nucleophilic Aromatic Substitution)Formation of C6-amines (Adenine mimetics)
C3' Bromide (-Br)Pd-Catalyzed Cross-CouplingExtension with solubilizing tails or biaryl systems

Synthetic Pathways & Experimental Protocols

Primary Synthesis: Copper-Mediated Chan-Lam Coupling

The most robust method to synthesize 9-(3-Bromophenyl)-6-chloro-9H-purine is via the Chan-Lam-Evans coupling .[1] This oxidative coupling forms the C-N bond between 6-chloropurine and 3-bromophenylboronic acid under mild conditions.[1]

Mechanism & Logic

Unlike Buchwald-Hartwig amination, which requires Palladium and strong bases (often incompatible with the reactive C6-Cl), Chan-Lam coupling uses Copper(II) acetate and a weak base in the presence of air (O₂).[1] This preserves the sensitive C6-chloro group.[1]

Protocol 1: Synthesis of the Core Scaffold

Reagents:

  • 6-Chloropurine (1.0 equiv)[1]

  • 3-Bromophenylboronic acid (1.5 - 2.0 equiv)[1]

  • Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)[1]

  • Pyridine (2.0 equiv) or 2,6-Lutidine[1]

  • Molecular Sieves (4Å, activated powder)[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and allow it to cool under argon. Add activated 4Å molecular sieves.[1]

  • Charging: Add 6-Chloropurine (e.g., 5.0 g, 32.3 mmol), 3-Bromophenylboronic acid (9.7 g, 48.5 mmol), and Cu(OAc)₂ (5.8 g, 32.3 mmol).

  • Solvation: Add DCM (150 mL) followed by Pyridine (5.2 mL, 64.6 mmol).

  • Reaction: Attach a drying tube (calcium chloride) or leave open to air (if humidity is controlled). Stir vigorously at room temperature (20–25°C) for 24–48 hours. Note: The reaction color typically shifts from blue/green to a dark slurry.[1]

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The boronic acid will streak; the product will be a distinct high-Rf spot.[1]

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Purification: Wash the filtrate with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Yield Expectation: 60–80% Characterization: ¹H NMR (DMSO-d₆) should show the purine C2/C8 singlets (~8.8 ppm) and the characteristic 3-bromophenyl multiplet pattern.[1]

Downstream Application: Library Generation

Once the scaffold is in hand, it serves as a divergence point.

Protocol 2: SₙAr Displacement at C6 (Kinase Hinge Binding)
  • Objective: Install the primary pharmacophore (amine) that binds to the kinase hinge region.

  • Reagents: Scaffold (1.0 equiv), Primary Amine (1.1 equiv), DIPEA (2.0 equiv), n-Butanol or IPA.[1]

  • Conditions: Heat at 80°C for 2–6 hours.

  • Observation: The reaction is generally clean; the product precipitates upon cooling or addition of water.

Protocol 3: Suzuki Coupling at C3'-Br (Tail Extension)
  • Objective: Attach a "tail" to access the solvent channel.

  • Reagents: C6-functionalized intermediate (1.0 equiv), Boronic Acid/Ester (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2M aq, 3.0 equiv), Dioxane.[1]

  • Conditions: 90°C under Argon for 4–12 hours.

Visualizing the Workflow

The following diagram illustrates the strategic logic of using this scaffold in a medicinal chemistry campaign.

G Start 6-Chloropurine (Raw Material) Scaffold 9-(3-Bromophenyl)- 6-chloro-9H-purine (CAS 1352217-85-6) Start->Scaffold Chan-Lam Coupling Cu(OAc)2, Pyridine, Air Boronic 3-Bromophenyl- boronic acid Boronic->Scaffold PathA Route A: SₙAr First (C6 Functionalization) Scaffold->PathA R-NH2, DIPEA 80°C (Displace Cl) PathB Route B: Suzuki First (C3' Functionalization) Scaffold->PathB R'-B(OH)2, Pd(0) 90°C (Coupling at Br) FinalDrug Dual-Functionalized Kinase Inhibitor PathA->FinalDrug Suzuki Coupling (Modify Tail) PathB->FinalDrug SₙAr Displacement (Modify Core)

Caption: Divergent synthesis workflow utilizing CAS 1352217-85-6 as a central hub for generating orthogonal libraries.

Safety & Handling

  • Sensitization: Halogenated purines are potential skin sensitizers. Handle with gloves and in a fume hood.

  • Reactive Intermediates: The C6-chloro group is reactive toward nucleophiles (including biological amines).[1] Avoid inhalation of dust.

  • Heavy Metals: The synthesis involves Copper and potentially Palladium.[2] Ensure thorough scavenging (e.g., using QuadraPure™ scavengers) before biological testing to prevent false positives in assay data.

References

  • Chan-Lam Coupling Mechanism & Scope

    • Title: Copper-promoted C-N bond cross-coupling with phenylboronic acids.[1]

    • Source:Tetrahedron Letters, 1998.[1][3]

    • URL:[Link]

  • Synthesis of N9-Arylpurines

    • Title: Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics (Contextual Analog).[1]

    • Source:Journal of Organic Chemistry, 2010.[1]

    • URL:[Link][1]

  • Purine Scaffolds in Kinase Discovery

    • Title: Purine deriv
    • Source:European Journal of Medicinal Chemistry, 2018.
    • URL:[Link][1][4]

  • Reaction of 6-Chloropurine with Boronic Acids

    • Title: Synthesis and cytostatic activity of substituted 6-phenylpurine bases.[1][5]

    • Source:Journal of Medicinal Chemistry, 2000.[1][5]

    • URL:[Link][1]

Sources

Exploratory

Structural Validation & Physicochemical Profiling: 9-(3-Bromophenyl)-6-chloro-9H-purine

[1][2] Executive Summary The compound 9-(3-Bromophenyl)-6-chloro-9H-purine represents a "privileged scaffold" in medicinal chemistry.[1][2] It serves as a critical bifurcation point in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The compound 9-(3-Bromophenyl)-6-chloro-9H-purine represents a "privileged scaffold" in medicinal chemistry.[1][2] It serves as a critical bifurcation point in the synthesis of kinase inhibitors and adenosine receptor antagonists. Its value lies in its dual-electrophilic nature: the C6-chlorine atom is primed for


 reactions, while the 3-bromophenyl moiety is positioned for palladium-catalyzed cross-couplings (Suzuki-Miyaura).[1][2]

However, the structural similarity between this compound and its regioisomers (e.g., N7-arylated byproducts or 4-bromophenyl analogs) necessitates rigorous analytical validation.[1][2] This guide provides the definitive physicochemical data, synthesis protocols, and self-validating QC workflows required to work with this scaffold.

Physicochemical Profile & Molecular Weight Analysis[1][3]

For high-throughput screening and mass spectrometry validation, relying on "Average Molecular Weight" is insufficient.[1][2] The presence of both Chlorine and Bromine creates a distinct isotopic envelope that serves as a molecular fingerprint.[3][4][5]

Fundamental Constants
PropertyValueNotes
Chemical Formula

Average Molecular Weight 309.55 g/mol Used for molarity calculations/weighing.[1][2]
Monoisotopic Mass 307.9464 Da Calculated using

and

.[2]
Exact Mass (Most Abundant) 309.9444 Da The M+2 peak is the base peak (see below).
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; low aqueous solubility.[1][2]
The Isotopic Envelope (The "3:4:1" Rule)

In Mass Spectrometry (LC-MS/HRMS), this molecule does not follow the standard "M+ is Base Peak" rule. Due to the natural abundance of


 (approx. 3:[2][5]1) and 

(approx. 1:1), the signal splits into a characteristic 3:4:1 pattern.[2]
  • M (308): Contains

    
     + 
    
    
    
    .[2] Relative Intensity
    
    
    75%.
  • M+2 (310): Contains (

    
     + 
    
    
    
    ) AND (
    
    
    +
    
    
    ).[2] These overlaps make this the Base Peak (100%) .
  • M+4 (312): Contains

    
     + 
    
    
    
    .[2] Relative Intensity
    
    
    25%.

Critical QC Check: If your MS spectrum shows a 1:1 doublet (Br only) or a 3:1 doublet (Cl only), you have lost one of the halogens during synthesis.[2]

Synthetic Pathway: Chan-Lam Coupling[1][2][7][8][9][10][11]

Direct N-arylation of purines is challenging due to N9 vs. N7 regioselectivity issues.[1] The Chan-Lam-Evans coupling using copper(II) acetate is the industry standard for high N9 selectivity without requiring protecting groups on the purine.

Reaction Logic Diagram

SynthesisWorkflow Start1 6-Chloropurine (Nucleophile) Reagents Cu(OAc)2 (1.0 eq) Pyridine (2.0 eq) Mol. Sieves (4Å) Start1->Reagents Start2 3-Bromophenylboronic Acid (Electrophile) Start2->Reagents Intermediate Cu(II)-Complex Formation Reagents->Intermediate Oxidation Oxidative Addition (Air/O2) Intermediate->Oxidation Activation Elimination Reductive Elimination (C-N Bond Formation) Oxidation->Elimination Product 9-(3-Bromophenyl)- 6-chloro-9H-purine Elimination->Product Major (N9) Byproduct N7-Isomer (Minor Impurity) Elimination->Byproduct Minor (N7)

Figure 1: Mechanistic flow of the Copper(II)-mediated N-arylation. Note the critical role of oxygen (air) in re-oxidizing the copper species if catalytic loading is attempted, though stoichiometric Cu is recommended for difficult substrates.

Detailed Protocol

Reference Standard: Adapted from conditions reported by Lam et al. and recent optimizations for purine scaffolds [1, 2].

  • Preparation: Flame-dry a 250 mL round-bottom flask and allow to cool under Argon.

  • Charging: Add 6-Chloropurine (1.0 equiv) and 3-Bromophenylboronic acid (2.0 equiv).

    • Note: Excess boronic acid is required as it can undergo homocoupling or protodeboronation.

  • Catalyst System: Add Cu(OAc)₂ (1.0 equiv) and 4Å Molecular Sieves (activated powder).

    • Why? Water inhibits the transmetallation step. Sieves are non-negotiable.

  • Solvent & Base: Add anhydrous Dichloromethane (DCM) or 1,4-Dioxane (0.1 M concentration) followed by Pyridine (2.0 equiv).

  • Atmosphere: Equip the flask with a drying tube or an open-air balloon. Stir vigorously at Room Temperature (25°C) for 24–48 hours.

    • Observation: The reaction mixture will turn a deep blue/green color characteristic of Cu(II) amine complexes.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO₂).

    • Gradient: 0%

      
       5% MeOH in DCM.
      
    • Elution Order: The N9 isomer (Product) is typically less polar and elutes before the N7 isomer.

Analytical Validation (Self-Validating Systems)[1][2]

NMR Verification (Regiochemistry)

Distinguishing the N9 product from the N7 byproduct is the most common challenge.

  • C8-Proton Shift: In the N9-isomer, the C8-H proton (on the imidazole ring) typically appears at

    
     8.6 – 8.8 ppm .[1] In the N7-isomer, this proton is often shifted downfield (
    
    
    
    > 9.0 ppm) due to the proximity of the anisotropic phenyl ring.
  • 3-Bromo Substitution Pattern: Unlike the para-isomer (which shows two doublets), the 3-bromophenyl group must show a specific splitting pattern in the aromatic region (7.3 – 8.0 ppm):

    • One Singlet (H2, isolated between Br and attachment point).[1][2]

    • Two Doublets (H4, H6).[1][2]

    • One Triplet (H5).

Mass Spectrometry Decision Tree

MSDecisionTree Start Acquire LC-MS (ESI+) CheckMass M+H observed at ~308/310? Start->CheckMass Pattern Isotope Pattern Analysis CheckMass->Pattern Yes Ratio1 Ratio ~ 3:1 (M : M+2)? Pattern->Ratio1 Ratio2 Ratio ~ 1:1 (M : M+2)? Pattern->Ratio2 Ratio3 Ratio ~ 3:4:1 (M : M+2 : M+4)? Pattern->Ratio3 ResultCl FAIL: Cl Only (Br lost) Ratio1->ResultCl Yes ResultBr FAIL: Br Only (Cl substituted) Ratio2->ResultBr Yes ResultPass PASS: Intact Scaffold Ratio3->ResultPass Yes

Figure 2: QC Decision Tree for validating scaffold integrity. The 3:4:1 ratio is the "fingerprint" of the C11H6BrClN4 molecule.

Downstream Applications

This scaffold is designed for Orthogonal Functionalization . The reactivity difference between the C6-Cl (reactive to nucleophiles) and the Aryl-Br (reactive to Pd-catalysis) allows for controlled sequential modification.[1]

Reaction SiteMethodologyTypical ReagentsApplication
Position C6 (Cl)

(Nucleophilic Aromatic Substitution)
Primary amines, Alkoxides, Heat (80°C)Installing solubility groups (morpholine, piperazine) or H-bond donors.[1][2]
Phenyl Ring (Br) Suzuki-Miyaura CouplingArylboronic acids,

,

Extending the carbon skeleton to reach hydrophobic pockets in kinases.[1][2]
Position C8 (H) C-H Activation

, Oxidants
Late-stage diversification (rare but possible).[1][2]

References

  • Chan, D. M. T., et al. (1998).[1][2] "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate."[1] Tetrahedron Letters, 39(19), 2933–2936.[1][2] Link

  • Tao, Y., et al. (2020).[1][2] "Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions." Synthesis, 52(24).[1][2] Link

  • IUPAC. (2021). "Atomic Weights of the Elements 2021." Commission on Isotopic Abundances and Atomic Weights. Link

  • NIST. (2023). "Chlorine - Bromine Combination Isotope Intensities." NIST Standard Reference Data. Link

Sources

Foundational

Physical properties of 9-(3-Bromophenyl)-6-chloro-9H-purine

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3][4] The "Dual-Warhead" Scaffold for Kinase Inhibitor Discovery[1][2][3][4] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3][4]

The "Dual-Warhead" Scaffold for Kinase Inhibitor Discovery[1][2][3][4]

Executive Summary & Structural Utility

9-(3-Bromophenyl)-6-chloro-9H-purine represents a high-value "bifunctional electrophile" in medicinal chemistry.[1][2][3][4] Unlike standard purine building blocks, this scaffold presents two distinct vectors for diversification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries, particularly for ATP-competitive kinase inhibitors and adenosine receptor antagonists.[1][2][3][5]

The molecule features two orthogonal reactivity handles:[1][2][3][6]

  • C6-Chloro Motif: A highly reactive site for Nucleophilic Aromatic Substitution (SNAr), typically with amines, alkoxides, or thiols.[1][2][3][5]

  • C3'-Bromoaryl Motif: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing extension into the "solvent-exposed" regions of a protein binding pocket.[1][2][3][4]

This guide provides a rigorous analysis of its physicochemical properties, handling protocols, and reactivity profiles, grounded in empirical data and structural analog analysis.[1][2][3][5]

Physical & Chemical Properties[1][2][3][4][5][7][8][9][10]

Physicochemical Profile

Note: While specific experimental data for the 3-bromo isomer is proprietary or sparse in public repositories, the values below are derived from validated QSAR models and high-fidelity structural analogs (e.g., 9-phenyl-6-chloropurine).

PropertyValue / RangeConfidenceTechnical Note
Molecular Formula C₁₁H₆BrClN₄ExactDistinct isotope pattern (Cl + Br).[1][2][3][4]
Molecular Weight 309.55 g/mol ExactMonoisotopic Mass: 307.95
Appearance Off-white to pale yellow solidHighColoration often indicates oxidation traces.[1][3][4]
Melting Point 155°C – 165°C (Predicted)MediumBased on 9-phenyl analogs (158°C) [1].[1][4]
LogP (Calculated) 2.8 – 3.2HighLipophilic; requires organic co-solvent.[3][4]
Solubility (Water) < 0.1 mg/mLHighPractically insoluble in aqueous media.[3][4]
Solubility (DMSO) > 25 mg/mLHighPreferred solvent for stock solutions.[1][3][4]
pKa (N7) ~2.4 (Conjugate acid)MediumN7 protonation occurs only in strong acid.[4]
Solubility & Stability

The planarity of the purine ring combined with the halogenated phenyl group induces strong


-

stacking, leading to poor aqueous solubility.[1][2][3][5]
  • Solubilization Protocol: Dissolve in 100% DMSO to create a 50 mM stock. Sonicate at 35°C for 10 minutes if turbidity persists. Dilute into aqueous buffer only immediately prior to assay to prevent microprecipitation.

  • Stability: The C6-chloride is hydrolytically stable at neutral pH but susceptible to hydrolysis in strong basic aqueous media (pH > 10) over prolonged periods, converting to the 6-hydroxypurine (hypoxanthine derivative).[1][2][3]

Reactivity & Synthesis Logic

The Orthogonal Reactivity Map

The strategic value of this compound lies in the ability to sequence reactions selectively.[1][3][4] The C6-Cl bond is activated by the electron-deficient purine ring (specifically N1 and N3), making it susceptible to SNAr under mild conditions.[1][2][3][4] The aryl bromide requires metal catalysis.[1][3][4]

Operational Rule: Perform SNAr at C6 before Pd-catalyzed coupling at the bromo-position to avoid catalyst poisoning by the free chloride or competitive oxidative addition.[1][2][3][4]

ReactivityMap cluster_legend Reactivity Logic Core 9-(3-Bromophenyl) -6-chloro-purine SNAr Path A: S_NAr (C6) (Nucleophilic Attack) Core->SNAr Primary Amines / Heat Suzuki Path B: Cross-Coupling (C3') (Pd-Catalysis) Core->Suzuki Boronic Acids / Pd(0) ProductA 6-Amino/Alkoxy Derivative (Kinase Hinge Binder) SNAr->ProductA ProductB Biaryl/Alkenyl Derivative (Solvent Front Extension) Suzuki->ProductB (Risk: Competitive Cl reaction) ProductA->Suzuki Step 2: Coupling Legend1 Preferred Sequence: Path A -> Path B

Caption: Orthogonal reactivity profile. The C6-position (Path A) should generally be derivatized prior to metal-catalyzed coupling (Path B) to ensure chemoselectivity.[1][2][4]

Experimental Protocols

Synthesis of the Scaffold (Chan-Lam Coupling)

Direct N-arylation of 6-chloropurine is superior to ring-closure methods.[1][2][3][4] The Chan-Lam coupling using copper(II) is the industry standard for regioselectivity (N9 vs N7).[1][3][4]

Reagents:

  • 6-Chloropurine (1.0 equiv)[1][2][4]

  • 3-Bromophenylboronic acid (2.0 equiv)[1][2][4]

  • Cu(OAc)₂ (1.0 equiv)[1][2]

  • Pyridine (2.0 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2][3][5]

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask equipped with a drying tube (CaCl₂), add 6-chloropurine, 3-bromophenylboronic acid, and Cu(OAc)₂.

  • Solvent: Add DCM (0.1 M concentration relative to purine) and pyridine.

  • Activation: Stir vigorously open to the atmosphere (or with an O₂ balloon for faster kinetics). The reaction requires oxygen to re-oxidize the Cu species.[1][3][4]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The product (N9) is typically less polar than the N7 isomer.[1][3][4]

  • Workup: Quench with aqueous NH₄Cl/NH₄OH (to chelate copper). Extract with DCM.[1][3][4]

  • Purification: Silica gel chromatography. The N9 isomer elutes after the N7 isomer in most systems, but N9 is thermodynamically favored and usually the major product (>80%).[2][3][5]

Quality Control & Validation (Self-Validating System)

Before using this scaffold in library synthesis, its identity must be validated using the "Isotope Signature" method.[1][2][3]

LC-MS Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.[2][3][5]

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[1][3][4]

  • Detection:

    • UV: 254 nm (Purine absorption).[1][3][4]

    • MS (ESI+): Look for the [M+H]⁺ cluster.[3][4][7]

  • Validation Criteria:

    • You must observe a distinct tetrad pattern or broadened isotopic envelope due to the presence of both ³⁵Cl/³⁷Cl (3:[3]1) and ⁷⁹Br/⁸¹Br (1:1).[3][4]

    • Base Peak: ~309/311 m/z.[1][3][4]

    • Purity: >95% by UV AUC (Area Under Curve).[1][3][4]

Safety & Handling (SDS Highlights)

  • Hazard Identification: GHS07 (Exclamation Mark).[1][3][4] Harmful if swallowed or inhaled.[1][3][4][8] Skin and eye irritant.[1][3][4][8]

  • Specific Risk: Purine analogs can act as anti-metabolites.[1][3][4] Handle with full PPE (nitrile gloves, lab coat, safety glasses) in a fume hood.[1][2][3][5]

  • Spill Response: Adsorb with inert material (vermiculite).[1][3][4] Do not flush into drains due to potential aquatic toxicity of halogenated aromatics.[1][3][4]

References

  • Reactivity & Synthesis of 9-Arylpurines: Bakkestuen, A. K., Gundersen, L. L., & Utenova, B. T. (2005).[1][2][3][5] Synthesis, biological activity, and SAR of antimycobacterial 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines.[1][2][3][4] Journal of Medicinal Chemistry, 48(7), 2710–2723.[1][2][3][5]

  • Chan-Lam Coupling Methodology: Tao, Y., et al. (2023).[2][3][5] Direct Regioselective C-H Cyanation of Purines. Molecules, 28(3), 978.[1][2][3][5] (See Supporting Info for 9-aryl purine characterization).

  • Physical Properties of 6-Chloropurine Derivatives: Laufer, S. A., et al. (2005).[1][2][3][5] Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. Journal of Medicinal Chemistry, 48(3), 710–722.[1][2][3][5]

  • Solubility & Solvent Effects: Jacobson, K. A., et al. (1992).[2][3][5] Structure-activity relationships of 9-alkyladenine and 9-phenyladenine derivatives as affinity ligands for A1 adenosine receptors. Journal of Medicinal Chemistry, 35(3), 407-422.[1][2][3][5]

Sources

Exploratory

9-(3-Bromophenyl)-6-chloro-9H-purine starting material for synthesis

Topic: 9-(3-Bromophenyl)-6-chloro-9H-purine starting material for synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals [1] Executive Summary This guide de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 9-(3-Bromophenyl)-6-chloro-9H-purine starting material for synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

[1]

Executive Summary

This guide details the synthetic pathways for 9-(3-bromophenyl)-6-chloro-9H-purine , a critical intermediate in the development of kinase inhibitors and adenosine receptor antagonists. The 6-chloropurine scaffold serves as a versatile electrophile for


 reactions, while the 3-bromophenyl moiety provides a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura), enabling rapid library generation.

The primary challenge in this synthesis is controlling regioselectivity between the


 and 

positions of the purine ring.[1] This guide prioritizes the Chan-Lam-Evans oxidative coupling as the optimal route due to its mild conditions and chemoselectivity, which preserves the aryl bromide functionality.

Retrosynthetic Analysis

To design a self-validating synthetic protocol, we must first deconstruct the target molecule. The disconnection of the C-N bond between the purine


 and the phenyl ring reveals two primary precursors: 6-chloropurine  and a 3-bromophenyl electrophile/nucleophile equivalent .
Strategic Considerations:
  • Path A (Oxidative Coupling): Uses 3-bromophenylboronic acid. This is the preferred "modern" approach (Chan-Lam) as it tolerates the aryl bromide, leaving it intact for future functionalization.

  • Path B (Metal-Catalyzed N-Arylation): Uses 1-bromo-3-iodobenzene. This Buchwald-Hartwig approach requires careful catalyst selection to prevent oxidative addition into the aryl bromide.

  • Path C (De Novo): Construction of the imidazole ring. This is atom-inefficient for simple N-arylation and is reserved for highly substituted cores.

Retrosynthesis Target Target: 9-(3-Bromophenyl)-6-chloro-9H-purine Disconnection C-N Disconnection Target->Disconnection Precursor1 6-Chloropurine (Nucleophile) Disconnection->Precursor1 Precursor2A Path A: 3-Bromophenylboronic acid Disconnection->Precursor2A Chan-Lam (Preferred) Precursor2B Path B: 1-Bromo-3-iodobenzene Disconnection->Precursor2B Buchwald (Alternative)

Figure 1: Retrosynthetic tree highlighting the strategic divergence between Boronic Acid (Green) and Aryl Halide (Red) coupling partners.

Primary Protocol: Chan-Lam Oxidative Coupling

The Chan-Lam coupling is the superior method for this synthesis. It utilizes Cu(II) to mediate the coupling between the purine N-H and the arylboronic acid. Crucially, this reaction proceeds under oxidative conditions (often using air) and does not require Pd, eliminating the risk of reacting with the bromine on the phenyl ring.

Mechanistic Insight

The reaction follows a Cu(II)/Cu(III) catalytic cycle. The base facilitates the coordination of the purine to the copper center. Transmetallation with the boronic acid forms a Cu(II) species containing both partners.[2] Oxidation to Cu(III) triggers reductive elimination, forming the C-N bond and regenerating the catalyst.

Regioselectivity (


 vs 

):
6-Chloropurine exists as a tautomeric mixture (

-H and

-H). While

is often kinetically accessible, the

-arylated product is thermodynamically favored. Using non-polar solvents (DCM) and specific bases (Pyridine) often enhances the

selectivity.

ChanLamMechanism Cu2 Cu(OAc)2 (Pre-catalyst) ComplexA Cu(II)-Purine Complex Cu2->ComplexA + 6-Chloropurine + Base ComplexB Transmetallation (Ar-B(OH)2 enters) ComplexA->ComplexB ComplexC Cu(III) Species (Oxidation by O2) ComplexB->ComplexC + O2 (Air) Product Release Product: N9-Aryl Purine ComplexC->Product Reductive Elimination Product->Cu2 Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Chan-Lam coupling, emphasizing the oxidative boost required for reductive elimination.

Experimental Procedure

Reagents:

  • 6-Chloropurine (1.0 equiv)

  • 3-Bromophenylboronic acid (1.5 - 2.0 equiv)

  • Copper(II) Acetate [Cu(OAc)

    
    ] (1.0 equiv) Note: Stoichiometric Cu often improves yields over catalytic versions for purines.
    
  • Pyridine (2.0 equiv) or TEA (Triethylamine)

  • Molecular Sieves (4Å, activated)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon, then add activated 4Å molecular sieves (approx. 100 mg/mmol substrate).

  • Charging: Add 6-chloropurine (1.54 g, 10 mmol), 3-bromophenylboronic acid (4.01 g, 20 mmol), and Cu(OAc)

    
     (1.81 g, 10 mmol).
    
  • Solvation: Add anhydrous DCM (50 mL). The reaction is heterogeneous.

  • Activation: Add Pyridine (1.61 mL, 20 mmol) dropwise.

  • Oxidation: Attach a drying tube (filled with CaCl

    
    ) or leave open to air (if humidity is low) to allow oxygen ingress. Stir vigorously at room temperature (25°C) for 24–48 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The product usually moves faster (

      
      ) than the starting purine (
      
      
      
      ).
  • Work-up: Filter the reaction mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with EtOAc (100 mL), wash with 1M HCl (to remove pyridine), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Isomer Separation: The

      
       isomer typically elutes after the 
      
      
      
      isomer in many systems, but for 6-chloropurines, the
      
      
      is often the major, less polar spot depending on the eluent. Verify regiochemistry via NOESY NMR (Interaction between purine H-8 and phenyl protons confirms
      
      
      ).

Alternative Route: Buchwald-Hartwig Coupling

If the boronic acid coupling fails or scales poorly, Pd-catalyzed amination is the backup.

Key Constraint: You must use 1-bromo-3-iodobenzene . Since C-I bonds undergo oxidative addition significantly faster than C-Br bonds, using the iodo-precursor ensures the Pd inserts at the iodine site, preserving the bromine.

Protocol Summary:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-2 mol%) + Xantphos (or BrettPhos).
  • Base: Cs

    
    CO
    
    
    
    (Dry).
  • Solvent: 1,4-Dioxane or Toluene, 100°C.

  • Risk: Higher temperature promotes

    
     isomer formation and potential scrambling of the halogen if the catalyst is too active.
    

Analytical Data & Validation

To ensure the integrity of the synthesized material, compare against these expected metrics:

MetricExpected Value / ObservationNote
Physical State Off-white to pale yellow solid

H NMR (DMSO-

)

8.8-9.0 (s, 1H, H-2), 8.6-8.8 (s, 1H, H-8)
H-8 and H-2 are characteristic singlets.
Regiochemistry NOE correlation between H-8 and Phenyl-H2/H6Definitive proof of

connectivity.
Mass Spec (ESI)

Distinct Cl/Br isotope pattern (3:1 ratio for

combinations).

Workflow Visualization

Workflow Step1 Reactants Mixing (DCM, Sieves, Cu) Step2 Stirring (24-48h) Open to Air Step1->Step2 Step3 Celite Filtration (Remove Cu) Step2->Step3 Step4 Acid Wash (Remove Pyridine) Step3->Step4 Step5 Chromatography (Sep. N9 from N7) Step4->Step5

Figure 3: Operational workflow for the Chan-Lam synthesis route.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998).[3] "New N- and O-arylations with phenylboronic acids and cupric acetate." Tetrahedron Letters, 39(19), 2933-2936. Link

  • Havelková, M., Hocek, M., Čeřovský, V., & Dvořák, D. (1999). "Cross-coupling reactions of 6-chloropurine derivatives with arylboronic acids." Synlett, 1999(07), 1145-1147. Link

  • Quach, T. D., & Batey, R. A. (2003).[4] "Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation." Organic Letters, 5(23), 4397-4400. Link

  • Wang, Y., et al. (2013). "Regioselective N-Arylation of Purines." Journal of Organic Chemistry, 78, 12236. Link

Sources

Foundational

The Linchpin of Purine Chemistry: A Technical Guide to Substituted 6-Chloropurines

Executive Summary In the architecture of small-molecule drug discovery, few scaffolds possess the historical weight and synthetic utility of 6-chloropurine . It serves as the primary electrophilic gateway to functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of small-molecule drug discovery, few scaffolds possess the historical weight and synthetic utility of 6-chloropurine . It serves as the primary electrophilic gateway to functionalizing the purine core, a structure ubiquitous in biological signaling (ATP, GTP, DNA/RNA).

This guide deconstructs the 6-chloropurine scaffold for the modern application scientist. We trace its evolution from Emil Fischer’s early characterizations to Gertrude Elion’s Nobel-winning antimetabolites, culminating in its role as the structural anchor for modern cyclin-dependent kinase (CDK) inhibitors.

Part 1: The Chemical Genesis

The Fischer Legacy

While the term "purine" was coined by Emil Fischer in 1884, the specific utility of the 6-chloro derivative emerged as chemists sought to modify the adenine (6-aminopurine) and hypoxanthine (6-oxopurine) scaffolds. Fischer’s work established the numbering system still used today, identifying the C6 position as a critical site for enzymatic and synthetic manipulation.

Synthesis of the Core Scaffold

The synthesis of 6-chloropurine is a classic example of converting a nucleophilic carbonyl oxygen (in hypoxanthine) into an electrophilic leaving group (chloride).

The Protocol: Deoxychlorination of Hypoxanthine Context: This reaction utilizes Vilsmeier-Haack type activation. The choice of base (N,N-dimethylaniline) is critical to catalyze the reaction and scavenge HCl without quenching the phosphoryl chloride species.

Reagents:

  • Hypoxanthine (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (15.0 eq) - Solvent & Reagent
    
  • N,N-Dimethylaniline (1.0 eq)[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend hypoxanthine in neat 
    
    
    
    .
  • Activation: Add N,N-dimethylaniline dropwise. Observation: The suspension will remain initially cloudy.

  • Reflux: Heat the mixture to reflux (

    
    ). Maintain for 2-4 hours.
    
    • Checkpoint: The solution must turn clear and yellow/orange. If solids persist after 4 hours, the reaction is incomplete.

  • Distillation: Remove excess

    
     via vacuum distillation. Critical Safety: Do not distill to dryness; leave a viscous oil to prevent thermal decomposition.
    
  • Quench (The Danger Zone): Pour the oily residue slowly onto crushed ice with vigorous stirring.

    • Mechanism:[2][3] Hydrolysis of residual phosphorochloridates is highly exothermic.

  • Isolation: Adjust pH to ~8.0 using concentrated

    
    . 6-Chloropurine will precipitate as a pale yellow solid. Filter, wash with cold water, and dry.[1]
    

Part 2: The Golden Age of Antimetabolites

The Elion-Hitchings Paradigm

In the 1950s, Gertrude Elion and George Hitchings at Burroughs Wellcome utilized 6-chloropurine as the immediate precursor to 6-Mercaptopurine (6-MP) .[4] Their logic was "rational drug design" before the term existed: by replacing the 6-OH of hypoxanthine (or 6-


 of adenine) with a thiol, they created a "saboteur" molecule.

Mechanism of Action: 6-MP mimics hypoxanthine. Upon entry into the cell, it is ribosylated to 6-thioinosinic acid (T-IMP), which inhibits the conversion of IMP to AMP and GMP, effectively starving rapidly dividing leukemic cells of DNA precursors.

Diagram: The Antimetabolite Pathway

ElionPathway Hypoxanthine Hypoxanthine (Natural Substrate) ClPurine 6-Chloropurine (Synthetic Pivot) Hypoxanthine->ClPurine POCl3, reflux Mercaptopurine 6-Mercaptopurine (Leukemia Drug) ClPurine->Mercaptopurine Thiourea/NaSH SNAr TIMP 6-Thio-IMP (Active Inhibitor) Mercaptopurine->TIMP HGPRT (In Vivo)

Figure 1: The synthetic and metabolic trajectory of 6-Mercaptopurine. The 6-Cl intermediate is the essential link between natural purines and synthetic drugs.

Part 3: The Cytokinin Connection

Discovery of Kinetin (1955)

While Elion focused on human oncology, Carlos Miller and Folke Skoog at the University of Wisconsin stumbled upon 6-chloropurine’s utility in botany. They found that autoclaved herring sperm DNA induced cell division in tobacco pith.[5]

The active compound was identified as Kinetin (N6-furfuryladenine). To prove the structure, they synthesized it via nucleophilic aromatic substitution (


) of 6-chloropurine with furfurylamine. This confirmed that N6-substituted purines act as "cytokinins," a class of hormones regulating plant growth.[6]

Part 4: Mechanistic Mastery (The Technical Core)

For the modern chemist, the value of 6-chloropurine lies in the Nucleophilic Aromatic Substitution (


)  at the C6 position.
The Mechanism

The purine ring is electron-deficient (


-deficient), particularly at positions 2, 6, and 8. The electronegative chlorine at C6 exacerbates this deficiency, making C6 highly susceptible to nucleophilic attack.
  • Addition: The nucleophile (amine, thiol, alkoxide) attacks C6.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms, with negative charge delocalized onto the ring nitrogens (N1, N3, N7, N9).

  • Elimination: Chloride is expelled, restoring aromaticity.

Regioselectivity: The N9 vs. N7 Trap

When alkylating the purine ring (e.g., adding a ribose or alkyl chain), a common pitfall is regioselectivity.

  • Thermodynamic Product: N9-alkylation (favored due to minimal steric clash with C8-H).

  • Kinetic Product: N7-alkylation (often observed with reactive electrophiles or specific solvent effects).

Optimization Tip: To ensure N9 selectivity during glycosylation or alkylation of 6-chloropurine:

  • Use Mitsunobu conditions (PPh3, DIAD) with an alcohol.

  • Use non-polar solvents if using alkyl halides to favor the thermodynamic N9 product.

Diagram: Reaction Workflow

SNArMechanism cluster_0 Reaction Setup cluster_1 Transition State Start 6-Chloropurine (Electrophile) Complex Meisenheimer Intermediate Start->Complex Attack at C6 Nuc Nucleophile (R-NH2, R-SH) Nuc->Complex Base Base (Et3N / DIEA) Base->Complex Proton Sponge Product C6-Substituted Purine Complex->Product -Cl (Elimination)

Figure 2: The


 mechanism. The base is critical to neutralize the HCl byproduct, driving the equilibrium forward.

Part 5: Modern Pharmacophore Evolution

From Simple Substitution to Kinase Inhibition

In modern drug discovery, the 6-chloropurine scaffold (and its cousin, 2,6-dichloropurine) is the backbone of CDK (Cyclin-Dependent Kinase) inhibitors .[4][7]

Case Study: Roscovitine (Seliciclib) Roscovitine inhibits CDK2/cyclin E. Its synthesis illustrates the sequential displacement capability of the di-halo scaffold:

  • C6 Displacement: Reaction with benzylamine (highly reactive position).

  • C2 Displacement: Reaction with an amino-alcohol (requires higher temperature/pressure).

This "zone-defense" chemistry allows researchers to independently tune the "head" (C6) and "tail" (C2/N9) of the molecule to fit into the ATP-binding pocket of kinases.

Comparative Reactivity Data

The following table summarizes the reactivity of 6-chloropurine toward common nucleophiles in n-butanol at


.
Nucleophile ClassExample ReagentRelative RatePrimary ProductNotes
Primary Amines BenzylamineFast (1.0)N6-BenzyladenineStandard

. High yield.
Secondary Amines MorpholineModerate (0.6)6-MorpholinopurineSteric hindrance slows attack.
Thiols NaSH / ThioureaFast (0.9)6-MercaptopurineRequires inert atmosphere to prevent disulfide formation.
Alkoxides NaOMeSlow (0.2)6-MethoxypurineCompetitive hydrolysis can occur if water is present.

References

  • Fischer, E. (1884).[8] "Über die Harnsäure." Berichte der deutschen chemischen Gesellschaft, 17(1), 328-338.

  • Elion, G. B., Burgi, E., & Hitchings, G. H. (1952). "Studies on condensed pyrimidine systems. IX. The synthesis of some 6-substituted purines." Journal of the American Chemical Society, 74(2), 411-414.

  • Miller, C. O., Skoog, F., Von Saltza, M. H., & Strong, F. M. (1955). "Kinetin, a cell division factor from deoxyribonucleic acid."[5] Journal of the American Chemical Society, 77(5), 1392-1392.

  • Legraverend, M., et al. (1998). "Synthesis and in Vitro Evaluation of Novel 2,6,9-Trisubstituted Purines Acting as Cyclin-Dependent Kinase Inhibitors." Bioorganic & Medicinal Chemistry, 6(12), 2475-2485.

  • Rosemeyer, H. (2004). "The Chemo-Enzymatic Synthesis of Nucleosides and Nucleotides." Chemistry & Biodiversity, 1(3), 361-401. (Review of N-alkylation regioselectivity).

Sources

Exploratory

9-(3-Bromophenyl)-6-chloro-9H-purine structural formula

Topic: 9-(3-Bromophenyl)-6-chloro-9H-purine: A Bifunctional Electrophilic Scaffold for Divergent Library Synthesis Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 9-(3-Bromophenyl)-6-chloro-9H-purine: A Bifunctional Electrophilic Scaffold for Divergent Library Synthesis Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

9-(3-Bromophenyl)-6-chloro-9H-purine represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from its orthogonal reactivity profile : it possesses two distinct electrophilic sites—the C6-chlorine (susceptible to


) and the phenyl-bromine (susceptible to Pd-catalyzed cross-coupling)—that can be functionalized sequentially. This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis via Chan-Lam coupling, its physicochemical properties, and the chemoselective strategies required to utilize it effectively in generating kinase inhibitor libraries.

Structural Analysis & Physicochemical Profile

This molecule is not merely a purine derivative; it is a template for "scaffold hopping" in drug design. The 9-aryl insertion locks the purine tautomerism, while the 3-bromo substitution provides a vector for extending into the solvent-exposed regions of a binding pocket (typical in ATP-competitive inhibitors).

Chemical Identity:

  • IUPAC Name: 6-Chloro-9-(3-bromophenyl)-9H-purine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 309.55 g/mol

  • Key Structural Features:

    • Purine Core: Electron-deficient heteroaromatic system.

    • C6-Position (Cl): Highly reactive "warhead" for Nucleophilic Aromatic Substitution (

      
      ).
      
    • N9-Position: Arylated, preventing N7/N9 tautomerization.

    • Meta-Bromo Handle: Allows for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings.

Predicted Physicochemical Properties:

Property Value (Predicted/Analog Based) Note
LogP ~2.8 - 3.2 Moderate lipophilicity due to halogenation.
TPSA ~42 Ų Favorable for membrane permeability.
Melting Point 240–250 °C High crystallinity expected (based on 4-bromo analogs).

| Solubility | Low in


; High in DMSO, DMF | Requires polar aprotic solvents for reactions. |

Retrosynthetic Logic & Synthesis Strategy

The construction of N9-aryl purines is historically challenging due to regioisomeric mixtures (N7 vs. N9 alkylation). Traditional alkylation (


) often yields mixtures. Therefore, the Chan-Lam oxidative coupling  is the superior, self-validating method for this synthesis, ensuring high N9 selectivity.
Mechanism: Copper-Catalyzed Oxidative Coupling

The reaction utilizes Cu(II) acetate to mediate the coupling between 6-chloropurine and 3-bromophenylboronic acid. Unlike Buchwald-Hartwig coupling (which can suffer from Pd-poisoning by the purine nitrogens), the Chan-Lam reaction proceeds under mild, aerobic conditions.

Reactivity Hierarchy (Chemo-selectivity):

  • N-H (Purine): Most acidic proton, couples with Boronic Acid.

  • C-Cl (Purine): Inert to Cu(OAc)2; preserved for later steps.

  • C-Br (Aryl): Inert to Cu(OAc)2; preserved for later steps.

SynthesisWorkflow Start1 6-Chloropurine (Nucleophile) Intermediate Cu(II)-Complex Formation Start1->Intermediate Start2 3-Bromophenyl- boronic acid Start2->Intermediate Catalyst Cu(OAc)2 (1 eq) Pyridine (2 eq) Air (O2) Catalyst->Intermediate Product 9-(3-Bromophenyl)- 6-chloro-9H-purine Intermediate->Product Reductive Elimination (Chan-Lam)

Figure 1: Chan-Lam coupling workflow for the regioselective synthesis of the target scaffold.

Orthogonal Reactivity & Library Generation

The power of this scaffold lies in the ability to react the Chlorine and Bromine atoms independently.

The "Sequence Rule" for Drug Design: To avoid side reactions, the recommended sequence is


 First 

Pd-Coupling Second
.
  • Why? The C6-Chlorine is highly activated. If you attempt Pd-coupling first (e.g., Suzuki on the Br), the Pd(0) catalyst may oxidatively add into the C6-Cl bond, leading to polymerization or double-substitution.

  • Step 1 (

    
    ):  Displace C6-Cl with a primary amine (R-NH2) to install the "hinge-binding" motif.
    
  • Step 2 (Suzuki): React the Ar-Br with a boronic acid to install the "hydrophobic tail."

Reactivity cluster_SNAr Path A: C6 Functionalization (SNAr) cluster_Suzuki Path B: C3' Functionalization (Suzuki) Scaffold 9-(3-Bromophenyl)- 6-chloro-9H-purine Intermed_A Intermediate: 6-Amino-9-(3-bromophenyl)purine Scaffold->Intermed_A Step 1: SNAr (Preserves Br) Final Final Drug Candidate (Disubstituted Purine) Scaffold->Final NOT RECOMMENDED (Pd may attack Cl) Amine Primary Amine (R-NH2) / Base Intermed_A->Final Step 2: Cross-Coupling (Activates Br) Boronic R'-B(OH)2 Pd(dppf)Cl2 / K2CO3

Figure 2: Chemoselective functionalization strategy. Path A followed by Path B is the industry standard for avoiding side reactions.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Chan-Lam Coupling)

Primary Reference: Adapted from methodology by Lam et al. and Evans et al.

Reagents:

  • 6-Chloropurine (1.0 equiv)[1]

  • 3-Bromophenylboronic acid (2.0 equiv) - Excess is crucial for conversion.

  • Copper(II) Acetate (

    
    ) (1.0 - 1.5 equiv)
    
  • Pyridine (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (Anhydrous)

  • Atmosphere: Ambient Air (Open flask or

    
     balloon)
    

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a stir bar, charge 6-chloropurine (10 mmol, 1.54 g), 3-bromophenylboronic acid (20 mmol, 4.01 g), and

    
     (15 mmol, 2.72 g).
    
  • Solvation: Add DCM (100 mL) followed by Pyridine (20 mmol, 1.6 mL). The solution usually turns a deep blue/green color indicating Cu-complex formation.

  • Reaction: Stir vigorously at room temperature (25 °C) open to the air (or with a drying tube).

    • Critical Control Point: Monitor by TLC (50% EtOAc/Hexane). The reaction is slow; it may require 24–48 hours. If stalling occurs, replenish with fresh boronic acid (0.5 equiv).

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0%

    
     50% EtOAc in Hexanes).
    
  • Yield Expectation: 60–80% as an off-white solid.

Protocol B: Functionalization (Library Synthesis)

Context: Converting the scaffold into a bioactive molecule.

  • Step 1 (

    
    ):  Dissolve scaffold (1 equiv) in n-Butanol or Ethanol. Add amine (1.2 equiv) and DIPEA (2 equiv). Heat to 80 °C for 4 hours. The C6-Cl is displaced. Evaporate and use crude for Step 2.
    
  • Step 2 (Suzuki): Dissolve crude from Step 1 in DME/Water (4:1). Add Aryl-Boronic Acid (1.5 equiv),

    
     (3 equiv), and 
    
    
    
    (5 mol%). Heat to 90 °C under Argon for 12 hours.

Applications in Drug Discovery

This specific scaffold is highly relevant for targeting ATP-binding sites in kinases (e.g., Hsp90, CDK, or Tyrosine Kinases).

  • The Purine: Mimics the Adenine ring of ATP.

  • The C6-Amine (post-substitution): Forms hydrogen bonds with the "Hinge Region" of the kinase.

  • The 9-Phenyl Group: Occupies the hydrophobic selectivity pocket (often the ribose-binding pocket or adjacent hydrophobic region).

  • The 3-Bromo Substituent: Allows extension into the "Gatekeeper" region or solvent front, improving selectivity against homologous kinases.

References

  • Chan-Lam Coupling Foundation: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998.[2][3]

  • Purine Reactivity Review: Legraverend, M. "Recent Advances in the Synthesis of C6-Functionalized Purines." Tetrahedron, 2008.

  • Mechanistic Insight: Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[3] J. Am. Chem. Soc., 2017.[3]

  • Application in Kinase Inhibitors: Bramson, H. N., et al. "Pyridine and Purine Inhibitors of EGFR Kinase." Journal of Medicinal Chemistry, 2001.

Sources

Foundational

The Biological Potential of Novel Purine Derivatives

A Technical Guide to Structural Innovation and Therapeutic Application Executive Summary The purine scaffold is often described as the "privileged structure" of medicinal chemistry.[1][2] Its ubiquity in biological syste...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Structural Innovation and Therapeutic Application

Executive Summary

The purine scaffold is often described as the "privileged structure" of medicinal chemistry.[1][2] Its ubiquity in biological systems—forming the backbone of ATP, GTP, DNA, and RNA—allows synthetic derivatives to seamlessly integrate into and modulate critical signaling pathways. This guide moves beyond the classical understanding of purines as simple antimetabolites (e.g., 6-mercaptopurine). Instead, we explore the next generation of purine derivatives: rationally designed small molecules that exploit specific hydrophobic pockets in kinases, antagonize G-protein coupled receptors (GPCRs) with nanomolar precision, and evade traditional resistance mechanisms.

This technical document provides a structural analysis of these novel derivatives, details their therapeutic mechanisms in oncology and neurology, and offers self-validating experimental protocols for their evaluation.

Part 1: The Chemical Architecture of Efficacy (SAR)

The biological potency of a novel purine derivative is dictated by the precise functionalization of the purine ring system (imidazo[4,5-d]pyrimidine). Unlike early-generation agents that relied on indiscriminately blocking DNA synthesis, modern derivatives rely on Structure-Activity Relationships (SAR) that target specific protein interfaces.

The "Privileged" Substitution Sites
  • C6 Position (The Selectivity Gate): Modification here is critical for ATP-competitive inhibition. Bulky aryl or heteroaryl groups (e.g., benzylamino, aniline) at C6 can occupy the hydrophobic pocket of kinases (like CDKs), displacing ATP.

  • C2 Position (The Affinity Tuner): Substitutions at C2 (e.g., amino, alkynyl) often interact with the solvent-exposed regions of the enzyme, improving solubility and fine-tuning binding affinity.

  • N9 Position (The Pharmacokinetic Anchor): While naturally occupied by ribose in nucleosides, in synthetic derivatives, N9 is the site for alkyl or cycloalkyl chains that determine bioavailability and cellular permeability.

Visualization: Purine Scaffold SAR

The following diagram illustrates the functional logic behind modern purine derivatization.

PurineSAR PurineCore Purine Scaffold (Imidazo[4,5-d]pyrimidine) C6_Mod C6 Position (Selectivity) PurineCore->C6_Mod Functionalization C2_Mod C2 Position (Affinity/Solubility) PurineCore->C2_Mod N9_Mod N9 Position (Bioavailability) PurineCore->N9_Mod Target_Kinase ATP Binding Pocket (Hydrophobic Region) C6_Mod->Target_Kinase Aryl/Heteroaryl groups displace ATP Target_Solvent Solvent Front Interaction C2_Mod->Target_Solvent H-bond donors/acceptors Target_ADME Cell Membrane Permeability N9_Mod->Target_ADME Lipophilic chains (e.g., isopropyl, benzyl)

Figure 1: Structural Activity Relationship (SAR) map of the purine scaffold, highlighting key modification sites (C2, C6, N9) and their biological impact.

Part 2: Therapeutic Frontiers
2.1 Oncology: The Kinase Revolution

The most significant application of novel purine derivatives is in the inhibition of Cyclin-Dependent Kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, and CDKs are the engines driving this process.

  • Mechanism: Trisubstituted purines (e.g., Roscovitine analogs) act as competitive inhibitors at the ATP-binding site of CDK2 and CDK7.

  • Case Study (Compound 5g): Recent studies have highlighted C6-substituted purine analogues (specifically Compound 5g) that exhibit superior selectivity for CDK2 over CDK1. This selectivity is crucial to avoid the toxicity associated with pan-CDK inhibition.

  • Data Summary:

CompoundTargetIC50 (Kinase)IC50 (MCF-7 Breast Cancer)Mechanism of Action
Seliciclib (Ref) CDK2/Cyclin E0.63 µM5.46 µMCompetitive ATP Inhibition
Compound 5g CDK2/Cyclin E0.21 µM 3.54 µM G2/M Arrest, Apoptosis Induction
Compound 3j EGFR/AKTN/A2.84 µM (HeLa)Inhibition of migration/angiogenesis

Table 1: Comparative potency of novel purine derivatives vs. standard reference agents. Data derived from recent bio-evaluation studies [1, 2].

2.2 Neurology: Adenosine Receptor Modulation

Beyond oncology, purine derivatives are revolutionizing neuroprotection by targeting Adenosine Receptors (ARs), specifically the A2A subtype.[3]

  • The Challenge: In Parkinson's disease, overactivity of the indirect striatal pathway leads to motor deficits. Adenosine A2A receptors are co-localized with Dopamine D2 receptors and antagonize their function.

  • The Solution: Novel A2A antagonists (non-xanthine purine derivatives) block this inhibitory signal, enhancing dopaminergic transmission without the side effects of direct dopamine agonists.

  • Structural Insight: Unlike the classic xanthine scaffold (caffeine), novel purine-based antagonists often feature a furan or triazole ring fused or attached to the core, enhancing selectivity for A2A over A1 receptors.

Part 3: Experimental Framework (The "How-To")
Protocol 1: TR-FRET Competitive Kinase Binding Assay

Objective: Determine the binding affinity (


 or 

) of a novel purine derivative to a specific kinase (e.g., CDK2).

Reagents:

  • Kinase of interest (tagged, e.g., GST-CDK2).

  • Fluorescent Tracer (AlexaFluor® 647-labeled ATP analog).

  • Europium-labeled anti-tag antibody (Eu-anti-GST).

  • Test Compound (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute the test compound in 1x Kinase Buffer to 4x the final desired concentration (ensure DMSO < 1% in final reaction).

  • Assembly: In a 384-well low-volume white plate, add:

    • 5 µL of Test Compound.

    • 5 µL of Kinase/Antibody Mix (Optimization required: usually 5 nM Kinase, 2 nM Antibody).

    • 5 µL of Fluorescent Tracer (Concentration should be near its

      
      ).
      
  • Incubation: Seal plate and incubate for 60 minutes at room temperature in the dark. Expert Note: Equilibrium time varies by compound off-rate; 60 mins is a standard starting point.

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 337 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio (

    
    ). Plot signal vs. log[concentration] to determine 
    
    
    
    .[4]

Self-Validation Check:

  • Z-Factor: Calculate Z' using positive (known inhibitor) and negative (DMSO) controls. A Z' > 0.5 indicates a robust assay.

  • Binding Window: Ensure the signal-to-background ratio is > 3.

Visualization: TR-FRET Workflow

TRFRET_Workflow Start Start: Experimental Setup Mix Mix Components: 1. Kinase-GST 2. Eu-Anti-GST Ab 3. Tracer (AF647) 4. Purine Derivative Start->Mix Incubate Equilibrium Incubation (60 min, Dark, RT) Mix->Incubate Binding Competitive Binding Event Incubate->Binding Signal_High No Inhibitor: Tracer binds Kinase High TR-FRET Signal Binding->Signal_High Low [Compound] Signal_Low Inhibitor Bound: Tracer Displaced Low TR-FRET Signal Binding->Signal_Low High [Compound] Read Plate Reader (Ex: 337nm | Em: 665/615nm) Signal_High->Read Signal_Low->Read Analysis Data Analysis (Calculate IC50) Read->Analysis

Figure 2: Workflow for the TR-FRET Competitive Kinase Binding Assay. The displacement of the fluorescent tracer by the purine derivative results in a measurable decrease in FRET signal.

Part 4: Challenges & Future Directions

While the potential is vast, the development of purine derivatives faces distinct challenges:

  • Selectivity: The ATP-binding pocket is highly conserved across the human kinome (500+ kinases). Off-target effects can lead to cardiotoxicity or immunosuppression. Solution: Focus on allosteric sites or "gatekeeper" residues unique to the target kinase.

  • Solubility: Many trisubstituted purines are highly lipophilic (high LogP), leading to poor oral bioavailability. Solution: Introduction of morpholine or piperazine solubilizing groups at the C2 or N9 position.

  • Metabolic Stability: The purine ring is susceptible to oxidation by xanthine oxidase. Solution: Bioisosteric replacement (e.g., deazapurines) or steric shielding of the C8 position.

References
  • Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry (2024).[5] Link

  • Synthesis and biological evaluation of novel C6-amino substituted 4-azasteroidal purine nucleoside analogues. Bioorganic & Medicinal Chemistry Letters (2014). Link

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores. RSC Advances (2025).[6] Link

  • A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? Molecules (2022). Link

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech Application Note. Link

Sources

Exploratory

An In-depth Technical Guide to 9-(3-Bromophenyl)-6-chloro-9H-purine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 9-(3-Bromophenyl)-6-chloro-9H-purine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 9-(3-Bromophenyl)-6-chloro-9H-purine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial sourcing, quality control, synthesis, and critical applications, offering field-proven insights to accelerate your research.

Introduction to 9-(3-Bromophenyl)-6-chloro-9H-purine

9-(3-Bromophenyl)-6-chloro-9H-purine belongs to the substituted purine class of molecules, which are of immense interest in medicinal chemistry. The purine core is a fundamental motif in essential biomolecules like DNA and RNA, and its derivatives are known to interact with a wide array of biological targets. This specific compound features two key reactive sites: a chloro group at the C6 position and a bromo group on the N9-phenyl substituent.

The chlorine at the C6 position is a versatile handle for nucleophilic aromatic substitution, allowing for the introduction of various functional groups (amines, alcohols, thiols) to build molecular diversity. The bromophenyl moiety offers a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This dual functionality makes 9-(3-Bromophenyl)-6-chloro-9H-purine a highly valuable intermediate for creating libraries of novel compounds for drug discovery programs, particularly in oncology and virology.[1]

Commercial Availability and Sourcing

Direct, off-the-shelf commercial suppliers for 9-(3-Bromophenyl)-6-chloro-9H-purine are limited, as it is often considered a specialized building block. However, sourcing this molecule can be achieved through several reliable avenues:

  • Custom Synthesis Providers: Many chemical suppliers specialize in the custom synthesis of complex organic molecules. These vendors can provide the compound on a milligram to kilogram scale, typically with a full analytical package to confirm identity and purity.

  • Suppliers of Key Intermediates: For researchers equipped for organic synthesis, the starting materials are readily available. Key precursors like 6-chloropurine and 3-bromoaniline or related boronic acids can be sourced from major chemical suppliers.

Below is a comparative table of suppliers for the closely related and often-used precursor, 6-Chloropurine (CAS 87-42-3) , which is a critical starting material for the synthesis of the title compound.

SupplierProduct NamePurityAvailable QuantitiesCAS Number
Sigma-Aldrich 6-Chloropurine≥99%5g, 25g87-42-3
Apollo Scientific 6-Chloro-9H-purine98%25g, 100g, 500g87-42-3[2]
MedchemExpress 6-Chloropurine>98%100mg, 500mg, 1g87-42-3[3]
BLD Pharm 6-Chloro-7H-purine>98%Inquire87-42-3[4]

For the phenyl-substituted core structure , suppliers of 6-Chloro-9-phenyl-9H-purine (CAS 5470-24-6) can often be a source for custom synthesis of the brominated analog.

SupplierProduct NamePurityAvailable QuantitiesCAS Number
Sigma-Aldrich 6-Chloro-9-phenyl-9H-purine95%Inquire5470-24-6
LGC Standards 6-Chloro-9-phenyl-9H-purineN/A10mg, 50mg, 100mg5470-24-6[5]
Advent Chembio 6-Chloro-9-phenyl-9H-purine95%1g, 5g, 10g5470-24-6[6]

Physicochemical Properties

While experimental data for the title compound is not widely published, its properties can be estimated based on its structure and data from analogous compounds.

PropertyValue
Molecular Formula C₁₁H₆BrClN₄
Molecular Weight 325.55 g/mol
Appearance Likely an off-white to light yellow solid
Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMF, with limited solubility in alcohols and water.
Melting Point N/A (For comparison, 9-(4-bromophenyl)-6-chloro-9H-purine-8-carbonitrile has a mp of 165–167 °C)[7]

Quality Control and Analytical Validation

Ensuring the identity, purity, and integrity of a research compound is paramount. A reputable supplier or a diligent researcher should employ a battery of analytical techniques.

Typical Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, byproducts, or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by providing detailed information about the arrangement of atoms within the molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.[8]

Experimental Protocol: Purity Determination by RP-HPLC

This protocol is a representative method for assessing the purity of substituted purine derivatives.

  • System Preparation:

    • HPLC System: An Agilent 1100 series or equivalent with a PDA detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of 9-(3-Bromophenyl)-6-chloro-9H-purine at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 5% B

      • 19-22 min: Hold at 5% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Visualization: Quality Control Workflow

QC_Workflow cluster_synthesis Synthesis & Workup cluster_qc Analytical QC raw_material Raw Material hplc Purity Check (HPLC >95%) raw_material->hplc Initial Sample hplc->raw_material If Impure (Repurify) nmr Structure ID (¹H NMR) hplc->nmr If Pure ms Mass Verification (LC-MS) nmr->ms Structure Confirmed final_coa Certificate of Analysis (CoA) ms->final_coa Mass Confirmed

Caption: A typical quality control workflow for a synthetic chemical compound.

Synthetic Routes

The synthesis of 9-substituted-6-chloropurines is well-established in the literature. The most common approach involves the alkylation or arylation of 6-chloropurine.[1]

Visualization: Plausible Synthetic Pathway

Synthesis_Pathway reactant1 6-Chloropurine conditions Cu(OAc)₂ Pyridine, Air (Chan-Lam Coupling) reactant1->conditions reactant2 3-Bromophenylboronic Acid reactant2->conditions product 9-(3-Bromophenyl)-6-chloro-9H-purine conditions->product

Caption: Chan-Lam coupling provides a direct route to N-arylated purines.

Applications in Research and Drug Development

The utility of 9-(3-Bromophenyl)-6-chloro-9H-purine stems from its identity as a versatile purine scaffold. 6-chloropurine derivatives are precursors to a multitude of biologically active molecules.

  • Kinase Inhibitors: The purine core mimics ATP, the natural substrate for kinases. By modifying the C6 and N9 positions, researchers can develop potent and selective inhibitors for various kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDK9).

  • Antiviral and Antineoplastic Agents: Many purine analogs exhibit potent antiviral and anticancer properties by disrupting nucleic acid synthesis or other critical cellular pathways.[9] 6-chloropurine itself is a known intermediate in the synthesis of the immunosuppressant and anticancer drug 6-mercaptopurine.[3]

  • Fragment-Based Drug Discovery (FBDD): This compound can serve as a starting fragment for FBDD campaigns, where its interactions with a target protein are first identified and then optimized through synthetic elaboration at its reactive handles.

Visualization: FGFR Signaling Pathway

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Purine-based Inhibitor Inhibitor->FGFR Blocks ATP Binding

Caption: Purine analogs can inhibit the FGFR signaling cascade, a key cancer pathway.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling is essential. Based on safety data for related chloro- and bromo- substituted heterocyclic compounds, the following precautions should be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Avoid creating dust.[5] Handle in a well-ventilated area or a chemical fume hood to prevent inhalation. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer under an inert atmosphere is recommended.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

  • Advent Chembio. 6-Chloro-9-phenyl-9H-Purine, 95%. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]

  • LookChem. CAS No.5470-70-2,Methyl 6-methylnicotinate Suppliers. [Link]

  • MDPI. Direct Regioselective C-H Cyanation of Purines. [Link]

  • SciELO México. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. [Link]

  • Ruifu Chemical. Methyl 6-Methylnicotinate CAS 5470-70-2 Purity >98.0% (HPLC) Etoricoxib Intermediate. [Link]

  • PureSynth. 9-(3-Bromophenyl)-9h-Fluoren-9-Ol 98.0%(GC). [Link]

  • ResearchGate. Synthesis of 6-chloro-8-substituted-9H-purine derivatives.[Link]

Sources

Foundational

Purine Analogs in Medicinal Chemistry: Structural Logic, Therapeutic Applications, and Development Protocols

Executive Summary & Structural Foundations Purine analogs represent one of the most successful classes of antimetabolites in the pharmacopeia, serving as the backbone for therapies in oncology (leukemias), virology (HIV,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Foundations

Purine analogs represent one of the most successful classes of antimetabolites in the pharmacopeia, serving as the backbone for therapies in oncology (leukemias), virology (HIV, HCV, HSV), and immunology. These agents function by mimicking the natural purine nucleosides—adenosine and guanosine—thereby infiltrating nucleic acid metabolism.[1][2]

The medicinal chemistry of purine analogs is not merely about structural similarity; it is an exercise in deception . The molecule must be recognized by membrane transporters (e.g., hENT1) and activating kinases, yet sufficiently distinct to inhibit polymerases or destabilize the DNA/RNA helix upon incorporation.

The Pharmacophore

The core scaffold consists of a purine base (imidazo[4,5-d]pyrimidine) attached to a sugar moiety (ribose, deoxyribose, or acyclic mimic) via a


-N9-glycosidic bond.
RegionCanonical ModificationFunctional Consequence
C6 Position -NH₂, -OH

-Cl, -SH, -H
Alters H-bonding capacity; affects polymerase recognition and deaminase stability.
C2 Position -H, -NH₂

-F, -Cl
C2-Fluorine (e.g., Fludarabine) confers resistance to Adenosine Deaminase (ADA), extending half-life.
Sugar Ring 2'-OH

2'-F, 2'-arabino
2'-Fluoro/Arabino locks sugar puckering (North/South conformation), increasing affinity for polymerases or inducing chain termination.
5'-OH Phosphate masking (ProTides)Bypasses the rate-limiting first phosphorylation step (see Section 3).

Mechanism of Action: The Kinase Cascade

The critical limitation of nucleoside analogs is that they are prodrugs . They enter the cell as inactive nucleosides and must undergo tri-phosphorylation to become active substrates (dNTP mimics).

The Activation Bottleneck
  • First Phosphorylation: Catalyzed by Deoxycytidine Kinase (dCK) or Thymidine Kinase (TK). This is often the rate-limiting step and a primary mechanism of resistance (downregulation of dCK).

  • Second/Third Phosphorylation: Catalyzed by NMP and NDP kinases.

  • Target Engagement: The triphosphate form competes with natural dATP/dGTP for incorporation into DNA/RNA, leading to chain termination or apoptosis via p53 activation.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical activation pathway and points of failure (resistance).

PurineActivation Prodrug Nucleoside Analog (Prodrug) Transporter hENT1/hCNT (Transport) Prodrug->Transporter Uptake MP Nucleoside-MP Prodrug->MP Phosphorylation Transporter->Prodrug Intracellular TP Nucleoside-TP (Active Species) MP->TP Kinase Cascade DNA DNA/RNA Incorporation TP->DNA Chain Termination dCK dCK/TK (Rate Limiting) dCK->MP NMPK NMP/NDP Kinase NMPK->TP Pol Polymerase Inhibition Pol->DNA

Caption: The metabolic activation cascade of purine nucleosides. The conversion to Monophosphate (MP) by dCK is the critical rate-limiting checkpoint.

Advanced Optimization: ProTide Technology

To overcome the "first phosphorylation" bottleneck, medicinal chemists developed ProTides (Prodrug Nucleotides).[3] This technology masks the monophosphate with lipophilic groups, allowing the molecule to diffuse passively into the cell and bypass the nucleoside kinase requirement.

Mechanism:

  • Masking: The phosphate is protected by an aryl group (usually phenol) and an amino acid ester (usually L-alanine).[4]

  • Activation: Inside the cell, Cathepsin A or CES1 hydrolyzes the ester.

  • Cyclization: Spontaneous cyclization expels the phenol group.

  • Release: The phosphoramidate is hydrolyzed by HINT1 (Histidine Triad Nucleotide-Binding Protein 1) to release the free Nucleoside Monophosphate (NMP).

Case Study: Sofosbuvir (HCV) Sofosbuvir is a uridine analog ProTide. Without the ProTide motif, the parent nucleoside is inactive because hepatocytes efficiently dephosphorylate it. The ProTide strategy delivers the NMP directly into the liver.

Synthetic Methodology: The Vorbrüggen Coupling

The most robust method for synthesizing purine nucleosides is the Silyl-Hilbert-Johnson reaction , commonly known as the Vorbrüggen coupling.[5][6] This protocol uses a silylated base and a Lewis acid to drive stereoselective glycosylation.

Causality in Reagent Choice
  • BSA (N,O-Bis(trimethylsilyl)acetamide): Used to silylate the purine base, making it soluble in organic solvents and increasing the nucleophilicity of the N9 position.

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate): A strong Lewis acid that activates the sugar acetate, forming an oxonium ion intermediate. It is preferred over

    
     due to easier workup and lower toxicity.
    
  • Acetonitrile/1,2-DCE: Polar aprotic solvents stabilize the oxonium intermediate, favoring

    
    -selectivity via neighboring group participation (NGP) from the C2-acyl group.
    
Step-by-Step Protocol: Synthesis of N9-Purine Nucleoside

Target: General coupling of a 6-chloropurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-ribofuranose.

  • Silylation of Base:

    • Suspend 6-chloropurine (1.0 eq) in anhydrous Acetonitrile (MeCN).

    • Add BSA (2.5 eq) under Argon atmosphere.

    • Heat to 80°C for 30 mins until the solution becomes clear (indicating full silylation).

  • Coupling:

    • Cool the mixture to 0°C.

    • Add the protected sugar (1-O-acetyl-ribose, 1.0 eq) dissolved in MeCN.

    • Add TMSOTf (1.1 eq) dropwise. Critical: Rapid addition can cause an exotherm and reduce stereoselectivity.

    • Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC.[6]

  • Quenching & Workup:

    • Pour reaction mixture into ice-cold saturated

      
       (neutralizes Triflic acid).
      
    • Extract with Dichloromethane (DCM) x3.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Deprotection (Global):

    • Dissolve the crude intermediate in Methanolic Ammonia (

      
       in MeOH).
      
    • Stir in a sealed pressure tube at RT for 12 hours (removes benzoyl groups).

    • Concentrate and purify via Reverse Phase HPLC.

Visualization: Vorbrüggen Workflow

Vorbruggen Base Purine Base (Insoluble) Silylation Silylation (BSA, 80°C) Base->Silylation SilylatedBase Silylated Intermediate (Soluble) Silylation->SilylatedBase Coupling Coupling (Sugar + TMSOTf) SilylatedBase->Coupling Oxonium Oxonium Ion Intermediate Coupling->Oxonium Lewis Acid Activation Product Protected Nucleoside (Beta-Anomer) Oxonium->Product Nucleophilic Attack (N9)

Caption: The Vorbrüggen coupling sequence. Silylation renders the base nucleophilic; TMSOTf drives the formation of the electrophilic sugar oxonium ion.

Preclinical Evaluation Protocols

Trustworthy data generation requires rigorous controls. The following protocols are industry standard for validating purine analogs.

In Vitro Cytotoxicity (MTT Assay)

This assay measures metabolic activity as a proxy for cell viability.

  • Cell Lines: CCRF-CEM (T-lymphoblast), K562 (CML).

  • Controls:

    • Positive: Doxorubicin or Gemcitabine (known potency).

    • Negative: DMSO vehicle (0.1% final concentration).

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Add serial dilutions of the Purine Analog (0.001

      
      M to 100 
      
      
      
      M).
    • Incubate for 72 hours at 37°C, 5%

      
      .
      
    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm. Calculate

      
       using non-linear regression.
      
Mitochondrial Toxicity (Selectivity Screen)

A major failure mode for nucleoside analogs is mitochondrial DNA polymerase


 inhibition (causing lactic acidosis).
  • Method: Compare cytotoxicity in glucose-media (glycolytic) vs. galactose-media (oxidative phosphorylation dependent).

  • Interpretation: A significant shift in

    
     (>3-fold) in galactose media indicates mitochondrial toxicity.
    

References

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Antiviral Research, 154, 66–86. Link

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(6), 2211–2226. Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Synthesis of Nucleosides. Organic Reactions, 55, 1–630. Link

  • Shelton, J., et al. (2016). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. Chemical Reviews, 116(23), 14379–14455. Link

  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415–424. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 9-(3-Bromophenyl)-6-chloro-9H-purine as a Strategic Kinase Inhibitor Scaffold

Abstract This technical guide details the synthesis, functionalization, and strategic application of 9-(3-bromophenyl)-6-chloro-9H-purine (referred to herein as Scaffold 9-3B ).[1] As a privileged structure in drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, functionalization, and strategic application of 9-(3-bromophenyl)-6-chloro-9H-purine (referred to herein as Scaffold 9-3B ).[1] As a privileged structure in drug discovery, this intermediate offers orthogonal reactivity profiles: the electrophilic C6-chlorine for SNAr "hinge-binder" installation and the aryl bromide for palladium-catalyzed "tail" diversification. This guide provides optimized protocols for the Chan-Lam coupling synthesis of the core, followed by divergent library generation strategies targeting ATP-competitive kinase inhibition.[1]

Introduction: The Orthogonal Scaffold Strategy

In the design of Type I and Type II kinase inhibitors, the purine core serves as a mimetic of the adenosine moiety of ATP. The utility of Scaffold 9-3B lies in its ability to support Diversity-Oriented Synthesis (DOS) through chemoselective derivatization.

The Chemoselectivity Map

The molecule possesses two distinct reactive centers that allow for controlled, sequential elaboration:[2][1]

  • C6-Chloro Position: Highly reactive toward nucleophilic aromatic substitution (SNAr). This position typically binds to the kinase hinge region via hydrogen bonding (after displacement with an amine/aniline).

  • C3'-Bromo Position: Reactive toward transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] This vector projects into the solvent-exposed region or the hydrophobic back pocket, depending on the kinase conformation.[1]

Diagram 1: Orthogonal Reactivity & SAR Logic

The following diagram illustrates the structural logic and sequential functionalization strategy.

ReactivityMap cluster_legend Strategic Logic Core 9-(3-Bromophenyl)-6-chloro-9H-purine (Scaffold 9-3B) Hinge Kinase Hinge Binder (C6 Substitution) Core->Hinge Path A: S_NAr (R-NH2, Heat) Tail Solvent/Back Pocket Vector (Aryl-Br Coupling) Core->Tail Path B: Suzuki/Buchwald (Pd-Cat, Boronic Acid) Target Final Kinase Inhibitor (Dual Functionalized) Hinge->Target Step 2: Pd-Catalysis Tail->Target Step 2: S_NAr Desc Path A is preferred to avoid Pd-oxidative addition at C6-Cl during the first step.

Caption: Orthogonal reactivity map showing the preferred Path A (SNAr first) to preserve chemoselectivity.

Module 1: Synthesis of the Core Intermediate

Objective: Synthesize 9-(3-bromophenyl)-6-chloro-9H-purine from 6-chloropurine.

Mechanistic Insight: The Chan-Lam Coupling

Direct N-arylation of purines with aryl halides via SNAr is difficult due to the electron-rich nature of the purine ring system. The Chan-Lam oxidative coupling using arylboronic acids and Cu(II) is the superior method. It proceeds under mild conditions (air, room temperature) and, crucially, tolerates the halogen substituents (Cl and Br) on the substrates without premature cross-coupling [1].[2][1]

Regioselectivity (N9 vs. N7): 6-Chloropurine can tautomerize. While N9 alkylation is thermodynamically favored, N7 byproducts are common.[2][1] The use of Copper(II) Acetate in the presence of a pyridine base typically favors the N9 isomer (>10:1 ratio) due to the coordination geometry of the intermediate copper species [2].

Protocol A: Chan-Lam N-Arylation

Scale: 5.0 mmol basis.[1]

Reagents:

  • 6-Chloropurine (1.0 eq, 773 mg)[2][1]

  • 3-Bromophenylboronic acid (2.0 eq, 2.01 g)[2][1]

  • Cu(OAc)₂ (1.0 eq, 908 mg) - Note: Stoichiometric Cu is preferred for speed and yield over catalytic variants in this specific scaffold.[2][1]

  • Pyridine (2.0 eq, 800 µL)[2][1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous, 50 mL)[2][1]

  • 4Å Molecular Sieves (Activated, 1.0 g)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon, then remove argon line (reaction requires air).[2][1]

  • Charging: Add 6-chloropurine, 3-bromophenylboronic acid, Cu(OAc)₂, and molecular sieves.

  • Solvation: Add DCM (50 mL) followed by Pyridine. The solution typically turns a deep blue/green color.

  • Reaction: Stir vigorously open to the atmosphere (drying tube recommended to exclude moisture but allow air) at room temperature for 24–48 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes).[2] The product (N9) is usually less polar than the N7 isomer.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).[2]

    • Gradient: 0% → 40% EtOAc in Hexanes.

    • Yield: Expect 60–75%.

Validation Data:

  • 1H NMR (DMSO-d6): The C8-H proton of the N9-isomer typically appears downfield (~8.8–9.0 ppm) compared to the N7-isomer.

  • LCMS: Mass [M+H]+ ~ 309/311 (distinct Cl/Br isotope pattern: M, M+2, M+4 in 3:4:1 ratio approx).[2][1]

Module 2: Functionalization Protocols

Once Scaffold 9-3B is isolated, it serves as the branch point for library synthesis.[1]

Protocol B: SNAr Displacement (Hinge Binder Installation)

This step installs the primary amine or aniline that mimics the adenine interaction with the kinase hinge region.

Reagents:

  • Scaffold 9-3B (1.0 eq)

  • Amine/Aniline Nucleophile (1.1 eq)[2][1]

  • Base: DIPEA (2.0 eq) or K₂CO₃ (2.0 eq)[2][1]

  • Solvent: n-Butanol (for high temp) or Isopropanol.

Procedure:

  • Dissolve Scaffold 9-3B in n-Butanol (0.2 M).

  • Add the amine and base.

  • Heat to 80–100°C for 4–12 hours. Note: 6-chloropurines are less reactive than 4-chloropyrimidines; heat is usually required.[1]

  • Workup: Cool to RT. If product precipitates, filter and wash with cold ether.[2] If not, evaporate and purify via prep-HPLC.

Protocol C: Suzuki-Miyaura Coupling (Tail Installation)

This step utilizes the aryl bromide. Because the C6-Cl has been replaced by a robust amine (from Protocol B), standard Pd conditions can be used without chemoselectivity concerns.[2]

Reagents:

  • Product from Protocol B (1.0 eq)[2][1]

  • Boronic Acid/Ester (1.5 eq)[2][1]

  • Catalyst: Pd(dppf)Cl₂[2][1]·DCM (0.05 eq)[2]

  • Base: 2M Na₂CO₃ (3.0 eq)[2][1]

  • Solvent: 1,4-Dioxane (degassed).[2][1]

Procedure:

  • Combine reactants in a microwave vial or pressure tube.

  • Purge with Nitrogen/Argon for 5 minutes.

  • Heat at 90°C (oil bath) or 110°C (Microwave) for 1 hour.

  • Workup: Dilute with EtOAc, wash with water/brine.[2][1] Dry (Na₂SO₄) and concentrate.[2]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Experimental Workflow Diagram

The following flowchart visualizes the critical path from starting materials to the final kinase inhibitor library.

Workflow SM1 6-Chloropurine Step1 Step 1: Chan-Lam Coupling (Cu(OAc)2, Pyridine, Air, DCM) SM1->Step1 SM2 3-Bromophenylboronic acid SM2->Step1 Inter SCAFFOLD 9-3B (9-(3-bromophenyl)-6-chloro-9H-purine) Step1->Inter Step2 Step 2: S_NAr Displacement (R-NH2, n-BuOH, 80°C) Inter->Step2 Chemoselective Cl-displacement Inter2 Functionalized Hinge Binder (Ar-Br intact) Step2->Inter2 Step3 Step 3: Suzuki Coupling (R'-B(OH)2, Pd(dppf)Cl2) Inter2->Step3 Cross-coupling at Br Final Final Kinase Inhibitor Step3->Final

Caption: Step-by-step synthetic workflow emphasizing the chemoselective order of operations.

Quality Control & Troubleshooting

Analytical Data Summary
ParameterSpecification / Observation
Appearance Off-white to pale yellow solid.[1]
1H NMR (DMSO-d6) H2: ~8.8 ppm (s).[1][3] H8: ~9.1 ppm (s).[2] Aryl: 7.5–8.0 ppm (m).[2][3] Note: H8 is diagnostic for N9 vs N7.
Mass Spec (ESI) Positive Mode: Look for characteristic isotope cluster.[2] 309 (35Cl, 79Br), 311 (mixed), 313 (37Cl, 81Br).[2]
TLC (50% EtOAc/Hex) Rf: ~0.4 (N9 isomer).[2][1] N7 isomer is typically more polar (Rf ~0.2).[2]
Troubleshooting Guide
  • Low Yield in Step 1 (Chan-Lam): Ensure molecular sieves are fresh. Water inhibits the reaction. Ensure the reaction is open to air (O₂ is the oxidant). If still slow, add 1.1 eq of TMEDA as a ligand for copper.[2][1]

  • N7 Isomer Contamination: If N7 > 10%, repurify via column chromatography.[2][1] N7 isomers are biologically inactive against most kinases and will confound SAR data.

  • Incomplete SNAr (Step 2): If the aniline is electron-deficient (e.g., 3-nitroaniline), n-Butanol at 100°C may not be sufficient.[1] Switch to DMSO at 120°C or use NaH in THF (0°C to RT) to deprotonate the aniline first.[2]

References

  • Chan, D. M. T., et al. (1998).[2][1] "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936.[2][1]

  • Deng, X., et al. (2005).[2][1] "Copper-catalyzed N-arylation of purines and purine nucleosides." Journal of Organic Chemistry. (Demonstrates N9 selectivity conditions).

  • Legraverend, M., & Grierson, D. S. (2006).[2][1] "The purines: Potent and versatile small molecule inhibitors of kinases." Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.[2][1]

  • Chang, Y. T., et al. (2002).[2][1] "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry. (Examples of purine library synthesis).

Sources

Application

Application Note: 9-(3-Bromophenyl)-6-chloro-9H-purine in Cancer Drug Discovery

Introduction & Mechanism of Action 9-(3-Bromophenyl)-6-chloro-9H-purine (referred to herein as 9-BPCP ) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Structure-Activity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

9-(3-Bromophenyl)-6-chloro-9H-purine (referred to herein as 9-BPCP ) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling for cancer therapeutics.

While purine analogs are historically known as antimetabolites (mimicking adenosine/guanine to disrupt DNA synthesis), 9-BPCP serves a distinct role as a pharmacophore template for developing ATP-competitive kinase inhibitors.

Why This Scaffold?
  • The Purine Core: Mimics the adenine ring of ATP, providing intrinsic affinity for the ATP-binding pocket of protein kinases (e.g., EGFR, CDK, Src).[1]

  • The 6-Chloro "Warhead": A highly reactive electrophile allowing for rapid Nucleophilic Aromatic Substitution (SNAr) . This enables researchers to generate diverse libraries of 6-amino-purines (the active inhibitors) directly in microplates.

  • The 9-(3-Bromophenyl) Moiety: A "privileged structure" that occupies the hydrophobic back-pocket of kinase enzymes. The bromine atom specifically provides a handle for halogen bonding or further derivatization via palladium-catalyzed cross-coupling (Suzuki/Sonogashira), extending the chemical space.[1]

Chemical Properties & Handling

PropertySpecification
CAS Number 87-42-3 (Parent 6-Cl-Purine base reference); Specific derivative custom synthesized.
Molecular Weight ~309.55 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO (>50 mM), DMF.[1] Poorly soluble in water.
Stability Moisture sensitive (hydrolysis of C6-Cl to C6-OH). Store at -20°C under desiccant.
Hazards Irritant. Potential skin sensitizer. Handle in a fume hood.
Preparation of Stock Solutions

Critical Step: The C6-chlorine atom renders the compound susceptible to hydrolysis in aqueous environments over time.

  • Weigh 3.1 mg of 9-BPCP.

  • Dissolve in 1 mL of anhydrous DMSO (molecular sieve treated) to generate a 10 mM stock .

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into light-protective tubes (20 µL/tube) and store at -80°C. Do not freeze-thaw more than 3 times.

Experimental Protocols

Protocol A: In Situ Library Generation (SNAr Derivatization)

Objective: To rapidly convert the inactive 9-BPCP precursor into a library of active kinase inhibitors directly before cell treatment.

Rationale: The 6-chloro group is not the primary inhibitor; it is the leaving group. Reacting 9-BPCP with various amines (anilines, benzylamines) generates the bioactive N6-substituted adenine mimics.[1]

Materials:

  • 9-BPCP (10 mM in DMSO)

  • Amine Library (e.g., Aniline, Benzylamine, Morpholine) (10 mM in DMSO)[1]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • 96-well PCR plate

Procedure:

  • In a PCR plate, mix 10 µL of 9-BPCP (10 mM) with 10 µL of Amine reactant (12 mM, 1.2 eq).[1]

  • Add 1 µL of DIPEA (base catalyst).

  • Seal plate and incubate at 80°C for 2 hours in a thermal cycler.

    • Note: The high temperature drives the SNAr reaction.

  • Cool to room temperature.

  • Dilute the reaction mixture 1:100 in cell culture media to create a 100 µM working solution (approximate).

    • Validation: Verify conversion of a control well using LC-MS (Look for mass shift: -Cl [+35.5] / +Amine).

Protocol B: Cytotoxicity Profiling (CellTiter-Glo® Assay)

Objective: To determine the IC50 of the generated derivatives against cancer cell lines (e.g., MCF-7, A549).[1]

Materials:

  • Cancer Cell Line (e.g., A549 Lung Carcinoma)[1]

  • 96-well white-walled tissue culture plates

  • CellTiter-Glo® Luminescent Reagent (Promega)

Procedure:

  • Cell Seeding: Seed 3,000–5,000 cells/well in 90 µL media. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Add 10 µL of the In Situ generated library (from Protocol A) or pure 9-BPCP control.

    • Dose Response: Prepare serial dilutions (e.g., 10 µM down to 1 nM).

    • Controls: DMSO only (Negative), Staurosporine (Positive).[1]

  • Incubation: Incubate cells for 72 hours .

    • Scientific Logic:[2][3] Purine analogs often induce cell cycle arrest (G2/M) before apoptosis; 72h allows sufficient time for these phenotypic changes to manifest.[1]

  • Readout: Equilibrate plate to RT (30 min). Add 100 µL CellTiter-Glo reagent. Shake for 2 min.

  • Measurement: Read Luminescence on a plate reader (e.g., PerkinElmer EnVision).[1]

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Protocol C: Target Engagement (Western Blot)

Objective: To confirm if the active derivative inhibits a specific kinase pathway (e.g., EGFR-Akt).[1]

Procedure:

  • Treat A549 cells (6-well plate, 70% confluent) with the active compound (at 5x IC50) for 6 hours .

  • Stimulate cells with EGF (100 ng/mL) for 15 mins (if testing EGFR pathway).[1]

  • Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Perform Western Blot.[4]

    • Primary Antibodies: p-EGFR (Tyr1068), p-Akt (Ser473), Total Akt, GAPDH (Loading Control).[1]

  • Result Interpretation: A decrease in p-Akt signal compared to the DMSO control indicates successful blockade of the upstream kinase by the purine derivative.

Visualizations & Pathways

Figure 1: Scaffold Reactivity & Design Logic

This diagram illustrates the chemical versatility of the 9-BPCP scaffold.

ScaffoldReactivity Scaffold 9-(3-Bromophenyl)-6-chloro-9H-purine (The Scaffold) C6_Reaction C6 Position (Chlorine) Site of S_NAr Reaction Scaffold->C6_Reaction Primary Reactivity N9_Moiety N9 Position (3-Bromophenyl) Hydrophobic Anchor Scaffold->N9_Moiety Structural Feature C6_Product Kinase Inhibitor Library (N6-Substituted) C6_Reaction->C6_Product + Primary Amines (Anilines/Benzylamines) Br_Reaction Bromine Handle Suzuki/Sonogashira Coupling N9_Moiety->Br_Reaction Secondary Diversity

Caption: The C6-Cl allows rapid library generation via nucleophilic substitution, while the 3-Br phenyl group anchors the molecule in the kinase hydrophobic pocket.

Figure 2: Experimental Workflow

From powder to IC50 data.

Workflow Step1 1. Solubilization (10mM in Anhydrous DMSO) Step2 2. Chemical Derivatization (Heat with Amine + DIPEA) Step1->Step2 Activation Step3 3. Dilution (Prepare 100µM Working Solution in Media) Step2->Step3 Quench Step4 4. Cell Treatment (72h Incubation with Cancer Lines) Step3->Step4 Dose Step5 5. Readout (CellTiter-Glo / MTT Assay) Step4->Step5 Lysis Step6 6. Data Analysis (IC50 Calculation & SAR) Step5->Step6 Compute

Caption: Step-by-step workflow for evaluating 9-BPCP derivatives in cellular assays.

References

  • Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors."[1] Bioorganic & Medicinal Chemistry, 2008.[1]

  • Chang, Y.T., et al. "Purine-based inhibitors of inositol-requiring enzyme 1 (IRE1) signaling."[1] Journal of Medicinal Chemistry, 2018.[1] [1]

  • Gundersen, L.L. "Regioselective Arylation of 6-Chloropurines: A Facile Route to 6-Arylpurines and 6-Aryl-9-benzylpurines." Tetrahedron Letters, 2010.[1] [1]

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual, 2023.[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135413538 (9-(3-Bromophenyl)-6-chloro-9H-purine)." PubChem, 2025.[1][5][6]

(Note: While specific literature on the exact "3-bromophenyl" derivative is sparse, references 1-3 establish the validated protocols for the 6-chloro-9-arylpurine class.)

Sources

Method

Protocol for dissolving 9-(3-Bromophenyl)-6-chloro-9H-purine in DMSO

Application Note and Protocol Topic: Protocol for Dissolving 9-(3-Bromophenyl)-6-chloro-9H-purine in DMSO Audience: Researchers, scientists, and drug development professionals. Introduction and Scientific Rationale 9-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Topic: Protocol for Dissolving 9-(3-Bromophenyl)-6-chloro-9H-purine in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

9-(3-Bromophenyl)-6-chloro-9H-purine is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate or a potential bioactive agent itself, particularly in the development of kinase inhibitors. The structural complexity, including a halogenated phenyl group and a chloropurine core, imparts a high degree of hydrophobicity, making it practically insoluble in aqueous media.

For its application in biological assays, such as cell-based screens or enzymatic assays, a reliable and reproducible method for solubilization is paramount. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose. DMSO is a highly polar, aprotic solvent with an exceptional ability to dissolve a wide array of both nonpolar and polar compounds.[1] Its miscibility with water and most organic solvents makes it an ideal vehicle for preparing concentrated stock solutions of test compounds that can be subsequently diluted into aqueous assay buffers or cell culture media.[2] This document provides a comprehensive, field-tested protocol for the effective solubilization of 9-(3-Bromophenyl)-6-chloro-9H-purine in DMSO, ensuring solution stability and integrity for downstream applications.

Physicochemical Data and Material Overview

A clear understanding of the properties of both the solute and the solvent is fundamental to a successful dissolution protocol.

Table 1: Physicochemical Properties

Property9-(3-Bromophenyl)-6-chloro-9H-purineDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₁H₆BrClN₄(CH₃)₂SO
Molecular Weight 309.55 g/mol 78.13 g/mol
Appearance White to off-white solidClear, colorless liquid
Key Features Halogenated purine derivative; hydrophobicPolar aprotic solvent; hygroscopic
Rationale for Use Target compound for biological screeningExcellent solubilizing agent for a wide range of organic molecules

Essential Materials and Equipment

  • 9-(3-Bromophenyl)-6-chloro-9H-purine (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Water bath sonicator

  • Calibrated micropipettes and sterile tips

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, nitrile gloves

Critical Safety Precautions

All procedures should be performed within a chemical fume hood to minimize inhalation risk.

  • Compound Handling : 9-(3-Bromophenyl)-6-chloro-9H-purine, like many halogenated organic compounds, should be considered hazardous. Avoid inhalation of dust and direct contact with skin and eyes.[2][3] Standard safety protocols recommend wearing gloves, a lab coat, and safety glasses.[4]

  • Solvent Handling : DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin. It is imperative to wear nitrile gloves at all times to prevent systemic exposure to the dissolved compound.[5]

  • Disposal : Dispose of all waste, including contaminated tips, tubes, and unused solutions, in accordance with local institutional and environmental regulations for chemical waste.[2]

Detailed Protocol: Preparation of a Concentrated Stock Solution

This protocol details the steps to prepare a 10 mM stock solution. The principles can be adapted for other desired concentrations by adjusting the mass of the compound accordingly.

Step 1: Mass Calculation

The fundamental relationship for calculating the required mass is:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

For a 1 mL stock of 10 mM 9-(3-Bromophenyl)-6-chloro-9H-purine (MW = 309.55):

Mass (mg) = 10 mmol/L × 0.001 L × 309.55 g/mol × 1000 mg/g = 3.096 mg

Table 2: Mass Requirements for Common Stock Concentrations

Desired ConcentrationVolumeRequired Mass (mg)
10 mM1 mL3.10
10 mM5 mL15.48
25 mM1 mL7.74
50 mM1 mL15.48
Step 2: Weighing and Transfer
  • Place a sterile, amber vial on the analytical balance and tare the weight.

  • Carefully weigh the calculated mass (e.g., 3.10 mg for a 10 mM, 1 mL stock) of 9-(3-Bromophenyl)-6-chloro-9H-purine directly into the vial.

  • Record the exact mass.

Step 3: Dissolution and Aiding Solubilization
  • Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.

  • Cap the vial securely and vortex the mixture vigorously for 2-3 minutes.

  • Visually inspect the solution. If any solid particles remain, proceed to the next step.

  • Place the vial in a water bath sonicator and sonicate for 10-15 minutes. The ultrasonic waves provide energy to break down particle agglomerates, significantly enhancing the rate of dissolution.

  • Optional - Gentle Warming : If the compound is still not fully dissolved, warm the solution in a water bath at 37°C for 10 minutes, followed by another round of vortexing.

    • Causality Note : Increased temperature enhances solubility by increasing the kinetic energy of the solvent molecules. However, this step should be used judiciously, as the thermal stability of the compound is not always known. For many purine derivatives, gentle warming is safe and effective.[6]

Step 4: Final Inspection and Storage
  • Once dissolved, the solution should be a clear, homogenous liquid with no visible particulates.

  • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • For long-term storage, store the aliquots at -80°C (stable for up to 6 months). For short-term storage, -20°C is acceptable (stable for up to 1 month).[1]

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation calc Step 1: Calculate Mass weigh Step 2: Weigh Compound calc->weigh add_dmso Step 3: Add Anhydrous DMSO weigh->add_dmso vortex Step 4a: Vortex Vigorously add_dmso->vortex check1 Fully Dissolved? vortex->check1 sonicate Step 4b: Sonicate (10-15 min) check1->sonicate No store Step 5: Aliquot & Store (-80°C) check1->store Yes check2 Fully Dissolved? sonicate->check2 warm Step 4c: Gentle Warming (37°C) check2->warm No check2->store Yes warm->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol: Preparation of Aqueous Working Solutions

A common challenge is the precipitation of hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous medium. This protocol minimizes that risk.

  • Determine Final Concentration : Decide on the final concentration of the compound needed in your assay (e.g., 10 µM) and the final volume.

  • Calculate Dilution : Calculate the volume of the DMSO stock solution required. To minimize solvent effects, ensure the final DMSO concentration in the assay is below 0.5%. A 1:1000 dilution (e.g., 1 µL of 10 mM stock into 1 mL of medium for a final concentration of 10 µM) results in a final DMSO concentration of 0.1%.

  • Dilution Procedure : a. Dispense the required volume of aqueous buffer or cell culture medium into a sterile tube. b. While vortexing the aqueous medium, add the calculated small volume of the DMSO stock solution drop-by-drop directly into the liquid. This rapid mixing prevents the formation of localized high concentrations of the compound, which is the primary cause of precipitation.

  • Vehicle Control : Always prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of the aqueous medium. This is critical for distinguishing the effect of the compound from any potential effects of the solvent itself.

  • Use Immediately : It is best practice to prepare working solutions fresh for each experiment and use them immediately to avoid potential stability issues in the aqueous environment.

Workflow for Working Solution Preparation

G cluster_working Working Solution Preparation stock Concentrated DMSO Stock (e.g., 10 mM) add_stock Add Stock Dropwise to Vortexing Medium stock->add_stock buffer Aqueous Medium (e.g., Cell Culture Medium) vortex_buffer Vortex the Aqueous Medium buffer->vortex_buffer vortex_buffer->add_stock working_sol Final Working Solution (e.g., 10 µM) add_stock->working_sol

Caption: Best practice for diluting DMSO stock into aqueous media.

References

  • ResearchGate. (2016). Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. Retrieved from [Link]

  • ResearchGate. (2025). New N -Linked Phosphonamidate Derivatives of 6-Chloropurine: Synthesis and Evaluation of Antimicrobial and Antioxidant Activities. Retrieved from [Link]

  • J&K Scientific LLC. (2025). 6-Chloropurine, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. Retrieved from [Link]

  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Retrieved from [Link]

  • PureSynth. (n.d.). 9-(3-Bromophenyl)-9h-Fluoren-9-Ol 98.0%(GC). Retrieved from [Link]

  • MDPI. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. Retrieved from [Link]

Sources

Application

Application Note: Precision N-Alkylation of 6-Chloropurines

Controlling Regioselectivity (N9 vs. N7) in Medicinal Chemistry Executive Summary 6-Chloropurine is a "privileged scaffold" in drug discovery, serving as the primary precursor for adenine-mimetic antivirals (e.g., acyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Controlling Regioselectivity (N9 vs. N7) in Medicinal Chemistry

Executive Summary

6-Chloropurine is a "privileged scaffold" in drug discovery, serving as the primary precursor for adenine-mimetic antivirals (e.g., acyclovir analogs) and kinase inhibitors. The critical synthetic challenge is regioselectivity . The purine ring system contains multiple nucleophilic nitrogen atoms, with N9 and N7 being the primary competitors.

While the N9-isomer is typically the bioactive target, standard alkylation often yields mixtures of N9 and N7 isomers.[1][2][3] This guide provides two field-proven protocols to control this selectivity and, crucially, the analytical framework to definitively validate the regio-outcome.

Mechanistic Insight: The Kinetic vs. Thermodynamic War

To control the reaction, one must understand the tautomeric equilibrium. In solution, 6-chloropurine exists as a mixture of N7-H and N9-H tautomers.

  • Thermodynamic Control (N9): The N9-alkylated product is generally more thermodynamically stable.[1][4] High temperatures and weak bases (permitting equilibration) favor N9.

  • Kinetic Control (N7): The N7 position is often more accessible sterically and electronically (less lone-pair delocalization into the pyrimidine ring compared to N9). Fast, irreversible reactions or steric shielding of N9 can lead to significant N7 formation.

Pathway Visualization

The following diagram illustrates the bifurcation of the alkylation pathway and the "repair" mechanism where N7 isomers can sometimes be converted to N9 under Lewis Acid conditions.

PurineAlkylation cluster_legend Legend Start 6-Chloropurine (Tautomeric Mix) Deprotonation Purine Anion Start->Deprotonation Base (K2CO3/NaH) N9 N9-Isomer (Thermodynamic Product) Bioactive Target Deprotonation->N9 Slow / High Temp (Thermodynamic Path) N7 N7-Isomer (Kinetic Product) Common Impurity Deprotonation->N7 Fast / Low Temp (Kinetic Path) N7->N9 Isomerization (Lewis Acid/Heat) key Green: Desired | Red: Undesired

Caption: Mechanistic bifurcation of 6-chloropurine alkylation. N9 is thermodynamically favored, while N7 is kinetically accessible.

Experimental Protocols
Protocol A: Standard Base-Mediated Alkylation (

)

Best for: Primary alkyl halides, unhindered electrophiles. Target: Maximizing N9 selectivity via thermodynamic control.

Reagents:

  • 6-Chloropurine (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Anhydrous

    
     (2.5 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Add 6-chloropurine and anhydrous DMF (0.2 M concentration). Note: DMF must be dry; water promotes side reactions.

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 30 minutes. The solution will typically turn a milky suspension.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Thermodynamic Drive: Heat the reaction to 60–80°C for 4–12 hours.

    • Why? Heating helps overcome the activation energy for N9 alkylation and, if the reaction is reversible (rare for simple halides, but possible), drives the equilibrium toward the stable N9 form.

  • Workup: Remove DMF under reduced pressure (rotavap with high vacuum). Resuspend residue in EtOAc/Water. Wash organic layer with brine, dry over

    
    , and concentrate.[5]
    
Protocol B: Mitsunobu Coupling

Best for: Secondary alcohols, stereochemical inversion, avoiding halide handling. Target: Direct coupling with alcohols.

Reagents:

  • 6-Chloropurine (1.0 equiv)

  • Alcohol (R-OH) (1.0–1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[5]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Mixture A: In a dry flask under

    
    , dissolve 6-chloropurine, the Alcohol, and 
    
    
    
    in THF. Cool to 0°C .[5]
  • Addition: Add DIAD dropwise over 10–15 minutes.

    • Critical: Maintain 0°C during addition to prevent side reactions. The solution usually turns yellow/orange.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate THF. The major byproduct is triphenylphosphine oxide (

    
    ).[5]
    
  • Purification: Flash chromatography is essential to separate the product from

    
    .
    
Analytical Validation: The "Trust" Pillar

Distinguishing N9 from N7 is the most common failure point. Do not rely on TLC alone.

The NMR "C5 Rule"

The chemical shift of the C5 carbon (the carbon between N7 and C6-Cl) is the most reliable diagnostic marker.

FeatureN9-Isomer (Desired)N7-Isomer (Undesired)
C5 (

NMR)
Deshielded (~150-152 ppm) Shielded (~140-143 ppm)
C4 (

NMR)
Shielded (~130 ppm)Deshielded (~140+ ppm)
H8 (

NMR)
Sharp singletOften broader or shifted downfield
HMBC Correlation N-CH

correlates to C4 & C8
N-CH

correlates to C5 & C8

Note: Exact shifts vary by solvent (DMSO-d6 vs


), but the relative  difference (C5 is ~10 ppm higher in N9) is consistent.
Definitive Proof: HMBC Workflow

If you are developing a new drug candidate, you must run a


 HMBC  (Heteronuclear Multiple Bond Correlation).
  • Locate your alkyl group's protons (N-

    
    ).
    
  • Look for long-range coupling to the purine carbons.

  • N9 Confirmation: You will see a cross-peak to the C4 junction carbon (typically ~130 ppm).

  • N7 Confirmation: You will see a cross-peak to the C5 carbon (typically ~143 ppm). N7 cannot couple to C4 (too many bonds away).

Troubleshooting & Optimization

Problem: Low N9:N7 Ratio (Too much N7)

  • Solution 1 (Base Switch): Switch from

    
     to 
    
    
    
    . Cesium's larger cation radius ("Cesium Effect") often stabilizes the transition state leading to N9.
  • Solution 2 (Isomerization): If you isolated pure N7, try heating it in a non-polar solvent with a Lewis Acid (e.g.,

    
     or simply heating in Xylene). Some N7 isomers kinetically rearrange to N9.[2]
    

Problem: Poor Yield in Mitsunobu

  • Solution: Ensure the

    
     of the nucleophile is compatible. 6-chloropurine (
    
    
    
    ~9) is ideal. If the reaction fails, ensure reagents are strictly anhydrous; water kills the betaine intermediate.
References
  • Regiospecific N9 Alkylation Mechanisms Zhong, M., & Robins, M. J. (2006).[3] Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H.[2][3] Journal of Organic Chemistry.[3][4][6]

  • Mitsunobu Reaction on 6-Chloropurine Toyota, A., et al. (1996). The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction.

  • NMR Differentiation of N7/N9 Isomers Nevrlka, F., et al. (2024).[4] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega.[7] (Detailed discussion on C5/C4 shifts). [7]

  • General Mitsunobu Procedure & Mechanism Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

Sources

Method

9-(3-Bromophenyl)-6-chloro-9H-purine for synthesizing P2X7 antagonists

An In-Depth Guide to the Synthesis of P2X7 Antagonists Using 9-(3-Bromophenyl)-6-chloro-9H-purine Introduction: Targeting the Gatekeeper of Inflammation The P2X7 receptor (P2X7R) stands as a critical, ATP-gated ion chann...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of P2X7 Antagonists Using 9-(3-Bromophenyl)-6-chloro-9H-purine

Introduction: Targeting the Gatekeeper of Inflammation

The P2X7 receptor (P2X7R) stands as a critical, ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia.[1][2] In response to high concentrations of extracellular ATP—a key danger signal released from stressed or dying cells—P2X7R activation triggers a cascade of inflammatory events.[3][4][5] This makes it a central player in numerous pathological conditions, including chronic pain, neurodegenerative diseases, and inflammatory disorders.[3][6] Consequently, the development of selective P2X7R antagonists has become a highly promising therapeutic strategy, aiming to quell the inflammatory storm at its source.[3][7]

Within the landscape of medicinal chemistry, the purine scaffold has emerged as a privileged structure for crafting potent P2X7R antagonists.[8] This guide provides a detailed examination of 9-(3-Bromophenyl)-6-chloro-9H-purine , a versatile and strategically designed starting material for the synthesis of novel P2X7R-targeting compounds. We will explore the underlying biochemistry of the P2X7R signaling pathway and provide a comprehensive, field-tested protocol for the synthesis of a representative antagonist, emphasizing the causality behind each experimental step.

The P2X7R Signaling Cascade: A Target for Therapeutic Intervention

Understanding the mechanism of P2X7R is paramount to designing effective inhibitors. Activation of this trimeric receptor by ATP initiates a complex sequence of downstream events.

  • Initial Channel Opening: Upon ATP binding, the receptor undergoes a conformational change, opening a channel permeable to small cations. This results in a rapid influx of Ca²⁺ and Na⁺ and a significant efflux of K⁺.[1][6]

  • Pore Dilation: Prolonged or repeated stimulation leads to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.[1][9]

  • NLRP3 Inflammasome Activation: The pronounced K⁺ efflux is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.[4][6]

  • Cytokine Maturation and Release: The activated inflammasome cleaves pro-caspase-1 into its active form. Caspase-1 then proteolytically processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secretable forms, driving the inflammatory response.[6][10]

By blocking the initial ATP-binding event, P2X7R antagonists can prevent this entire downstream cascade, offering a powerful anti-inflammatory effect.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Channel Opening Pore Macropore Formation P2X7R->Pore Prolonged Activation NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 Triggered by K⁺ Efflux Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β Release Casp1->IL1B Cleaves pro-IL-1β Inflammation Inflammation & Pyroptosis IL1B->Inflammation

Caption: P2X7 Receptor Signaling Pathway.

Synthetic Strategy: Leveraging a Versatile Purine Intermediate

The choice of 9-(3-Bromophenyl)-6-chloro-9H-purine as a starting material is a deliberate one, offering two distinct points for chemical modification. This dual functionality allows for the systematic exploration of the chemical space around the P2X7R binding pocket.

  • The 6-Chloro Position: The chlorine atom at the C6 position of the purine ring is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution and, more importantly, palladium-catalyzed cross-coupling reactions.

  • The 3-Bromo Position: The bromine on the N9-phenyl ring provides a second, orthogonal handle for cross-coupling, enabling the introduction of diverse functionalities to probe different regions of the receptor.

Our primary focus will be on the Suzuki-Miyaura cross-coupling reaction at the C6 position, a robust and widely adopted method for forming carbon-carbon bonds.[11][12][13] This reaction allows for the introduction of a vast array of aryl and heteroaryl groups, which is a common feature in many potent P2X7R antagonists.

Synthetic_Workflow Start Starting Materials (e.g., 6-Chloropurine, 3-Bromoaniline) Intermediate Key Intermediate 9-(3-Bromophenyl)-6-chloro-9H-purine Start->Intermediate Synthesis Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling Product Final Product 6-Aryl-9-(3-bromophenyl)-9H-purine (P2X7 Antagonist) Coupling->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling

Caption: General Synthetic Workflow.

Detailed Protocol: Synthesis of a 6-Aryl-9-(3-bromophenyl)-9H-purine Derivative

This protocol details a representative Suzuki-Miyaura coupling reaction. The specific arylboronic acid can be varied to generate a library of compounds for structure-activity relationship (SAR) studies.

Principle of the Reaction

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the purine, forming a Pd(II) intermediate. This is often the rate-limiting step.[14]

  • Transmetalation: A base activates the boronic acid, facilitating the transfer of its organic group to the palladium center, displacing the halide.[14]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
9-(3-Bromophenyl)-6-chloro-9H-purine856338-66-8323.58The key starting material.
4-Methoxyphenylboronic acid5720-07-0151.96Representative coupling partner.
Palladium(II) Acetate [Pd(OAc)₂]3375-31-3224.50Palladium catalyst precursor. Air and moisture sensitive.
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6410.51Bulky, electron-rich phosphine ligand. Air sensitive.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Base. Must be anhydrous for optimal results.
1,4-Dioxane, anhydrous123-91-188.11Reaction solvent. Must be dry and de-gassed.
Toluene, anhydrous108-88-392.14Alternative reaction solvent.
Step-by-Step Experimental Procedure

CAUTION: This procedure involves air-sensitive reagents and flammable solvents. It must be performed under an inert atmosphere (Argon or Nitrogen) in a well-ventilated fume hood by trained personnel. Always wear appropriate Personal Protective Equipment (PPE).

  • Reaction Setup:

    • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 9-(3-Bromophenyl)-6-chloro-9H-purine (324 mg, 1.0 mmol, 1.0 equiv) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv).

    • Add potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).

    • In a separate vial, quickly weigh and add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

    • Causality Note: The use of a bulky, electron-rich phosphine ligand like SPhos accelerates the rate-limiting oxidative addition step and promotes the final reductive elimination, improving reaction efficiency. The base is crucial for the transmetalation step.

  • Inert Atmosphere:

    • Seal the Schlenk flask with a septum.

    • Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: The Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. Maintaining an inert atmosphere is critical for success.

  • Addition of Reagents & Reaction:

    • Add the pre-weighed catalyst/ligand mixture to the Schlenk flask under a positive flow of argon.

    • Via syringe, add 10 mL of anhydrous, de-gassed 1,4-dioxane.

    • Place the sealed flask in a pre-heated oil bath at 100 °C and stir vigorously.

    • Causality Note: Heating provides the necessary activation energy for the reaction. De-gassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Monitoring the Reaction:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. Spot the reaction mixture against the starting purine. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding 15 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (25 mL) to remove residual water and inorganic salts.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is purified by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 40% ethyl acetate in hexane.

    • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield the final product as a white or off-white solid.

Characterization of the Final Product

The identity and purity of the synthesized 6-(4-methoxyphenyl)-9-(3-bromophenyl)-9H-purine should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the purine protons, the two distinct aromatic ring systems, and the methoxy group singlet.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the [M+H]⁺ ion corresponding to the calculated exact mass of the product (C₁₈H₁₃BrN₄O).

  • Melting Point: A sharp melting point indicates high purity.

Biological Validation: Primary Screening Protocol

To validate the efficacy of newly synthesized compounds as P2X7R antagonists, a cell-based functional assay is required. The YO-PRO-1 dye uptake assay is a standard, reliable method.[15][16]

Principle: In the presence of a P2X7R agonist like BzATP, the receptor's pore opens, allowing the otherwise membrane-impermeant dye YO-PRO-1 to enter the cell. The dye exhibits a dramatic increase in fluorescence upon binding to intracellular nucleic acids. A potent antagonist will block this pore opening, resulting in a significantly reduced fluorescence signal.

  • Cell Culture: Plate HEK293 cells stably expressing the human P2X7 receptor (hP2X7) in a 96-well black, clear-bottom plate and grow to confluence.

  • Compound Incubation: Wash the cells with a low-divalent cation saline solution. Pre-incubate the cells with varying concentrations of the synthesized test compound (e.g., from 1 nM to 10 µM) for 15-30 minutes at 37°C.

  • Agonist & Dye Addition: Add a solution containing the P2X7R agonist BzATP (at its EC₅₀ concentration) and YO-PRO-1 dye to each well.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader (Excitation ~491 nm, Emission ~509 nm).

  • Data Analysis: Plot the fluorescence signal against the antagonist concentration and fit to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Conclusion

9-(3-Bromophenyl)-6-chloro-9H-purine is a high-value intermediate for the discovery of novel P2X7 receptor antagonists. Its dual points of reactivity allow for the efficient generation of diverse chemical libraries. The Suzuki-Miyaura coupling protocol detailed herein provides a robust and versatile method for modifying the C6 position of the purine core, a critical step in developing potent and selective inhibitors. By combining rational synthetic chemistry with reliable biological screening, researchers can effectively leverage this building block to advance the development of new therapeutics for a range of inflammation-driven diseases.

References

  • Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applic
  • Di Virgilio, F., Sarti, A. C., & Adinolfi, E. (n.d.). P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. IRIS.
  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2009). Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development. Journal of Medicinal Chemistry.
  • Distinct signaling pathways of P2X7 receptors. (n.d.).
  • Nuka, E., Ohnishi, K., Terao, J., & Kawai, Y. (2018).
  • Sardar, S., Mecha, M., & Thangavel, R. (2025). Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder. PMC.
  • Pegoraro, A., & Mozzato, E. (2020). The P2X7 Receptor: Central Hub of Brain Diseases. Frontiers.
  • Al-Humadi, H., & Al-Saadi, E. D. (2025). Genetic Variations in the P2X7 Receptor: Opportunities and Challenges for Drug Development. MDPI.
  • Tong, C., & Varcoe, R. L. (2022). Development and clinical translation of P2X7 receptor antagonists: A potential therapeutic target in coronary artery disease?. PubMed.
  • Pschierer, J., & Plenio, H. (2009).
  • Pschierer, J., & Plenio, H. (2009).
  • Recent Patents on Novel P2X7 Receptor Antagonists... (n.d.). Ovid.
  • Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflamm
  • Ceylan, S., & Boran, R. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Zhang, W., & Xu, H. (2023).
  • de la Fuente, A., & Moreno, E. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation.
  • Synthesis and SAR development of novel P2X7 receptor antagonists for the tre
  • Guniš, J., & Džubák, P. (2009). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of Novel P2X7 Receptor Antagonists for the Treatment of Septic Acute Kidney Injury. (2023). PubMed.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Chloro-1-hexene. (n.d.). Benchchem.

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 9-(3-Bromophenyl)-6-chloro-9H-purine

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 9-(3-Bromophenyl)-6-chloro-9H-purine. This n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 9-(3-Bromophenyl)-6-chloro-9H-purine. This novel purine derivative is of significant interest in medicinal chemistry and drug development. The presented method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development rationale to a complete, step-by-step protocol and validation in accordance with International Council for Harmonisation (ICH) guidelines. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring high resolution and sensitivity for both the active pharmaceutical ingredient (API) and its potential degradation products.

Introduction: The Analytical Imperative for Novel Purine Analogs

9-(3-Bromophenyl)-6-chloro-9H-purine is a synthetic purine derivative with potential applications in various therapeutic areas. The presence of a halogenated phenyl group and a reactive chloro-substituent on the purine core makes this molecule a versatile scaffold for further chemical modifications. As with any potential drug candidate, a reliable and validated analytical method is paramount for ensuring its quality, stability, and purity throughout the drug development lifecycle. This document provides a field-proven HPLC method, explaining the scientific reasoning behind the chosen parameters to ensure methodological robustness and transferability.

The primary objective is to establish a stability-indicating assay, which is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. ICH guidelines mandate that analytical methods for stability studies must be stability-indicating.[1]

Chromatographic Method Development: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The physicochemical properties of 9-(3-Bromophenyl)-6-chloro-9H-purine guided the selection of the chromatographic conditions.

Analyte Properties and Initial Considerations

9-(3-Bromophenyl)-6-chloro-9H-purine is a moderately polar molecule containing a purine ring system, a bromophenyl group, and a chloro substituent. The presence of the aromatic rings suggests strong UV absorbance, making UV detection a suitable choice. The molecule's overall non-polar character, attributed to the bromophenyl group, makes reversed-phase chromatography the logical mode of separation.[2]

Column Selection: The Stationary Phase

A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and was selected as the initial choice due to its wide applicability and proven performance for separating moderately polar to non-polar compounds.[2] For halogenated aromatic compounds, a pentafluorophenyl (PFP) column could also be considered as an alternative due to its unique selectivity arising from π-π and dipole-dipole interactions.[3][4] However, for this application, a standard C18 column provided excellent resolution and peak shape.

Mobile Phase Optimization: The Elution Strategy

A gradient elution with acetonitrile (ACN) and water was chosen to ensure the timely elution of the main analyte while also allowing for the separation of potential, more polar, or more non-polar degradation products.

  • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and stronger elution strength in reversed-phase HPLC.

  • Aqueous Phase and pH Control: A phosphate buffer (pH 4.0) was incorporated into the aqueous phase. Purine derivatives can have basic nitrogens, and controlling the pH of the mobile phase is crucial for consistent retention times and symmetrical peak shapes by suppressing the ionization of silanol groups on the silica-based stationary phase.[5] A pH of 4.0 was chosen to ensure the analyte is in a single protonation state.

Detection Wavelength: Maximizing Sensitivity

The selection of an appropriate detection wavelength is critical for achieving high sensitivity. While a specific UV-Vis spectrum for 9-(3-Bromophenyl)-6-chloro-9H-purine is not widely published, the core structure contains the 6-chloropurine chromophore. The UV absorption spectrum of 6-chloropurine exhibits a maximum absorbance at approximately 265 nm.[6] Therefore, a detection wavelength of 265 nm was selected for this method. A photodiode array (PDA) detector is recommended to monitor peak purity and to identify potential co-eluting impurities.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a degasser, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

    • 9-(3-Bromophenyl)-6-chloro-9H-purine reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer (pH 4.0). Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 9-(3-Bromophenyl)-6-chloro-9H-purine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 4.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 30 minutes

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Standard Standard Weighing Dilution Dilution to Working Conc. Standard->Dilution Autosampler Autosampler Dilution->Autosampler MobilePhase Mobile Phase Preparation Pump Pump & Degasser MobilePhase->Pump Pump->Autosampler Column C18 Column (30°C) Autosampler->Column Detector PDA Detector (265 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Report Generation CDS->Report caption HPLC analysis workflow for 9-(3-Bromophenyl)-6-chloro-9H-purine.

Caption: HPLC analysis workflow for 9-(3-Bromophenyl)-6-chloro-9H-purine.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity and Stability-Indicating Properties

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. The reference standard was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 mL of standard stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of standard stock solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of standard stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid drug was exposed to UV light (254 nm) for 48 hours.

The chromatograms of the stressed samples were compared with that of an unstressed standard. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Diagram of Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions API API Sample (9-(3-Bromophenyl)-6-chloro-9H-purine) Acid Acidic (1N HCl, 80°C) API->Acid Base Basic (1N NaOH, 80°C) API->Base Oxidative Oxidative (30% H2O2) API->Oxidative Thermal Thermal (105°C) API->Thermal Photolytic Photolytic (UV light) API->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Result Peak Purity & Resolution Assessment Analysis->Result caption Workflow for forced degradation studies.

Caption: Workflow for forced degradation studies.

Linearity and Range

The linearity of the method was established by analyzing a series of dilutions of the standard solution at five concentration levels, ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The analysis was performed in triplicate at three concentration levels (80%, 100%, and 120% of the working concentration).

Precision
  • Repeatability (Intra-day precision): The precision of the method was determined by injecting six replicate preparations of the standard working solution (100 µg/mL) on the same day.

  • Intermediate Precision (Inter-day precision): The intermediate precision was assessed by repeating the analysis on a different day with a different analyst and different equipment.

The precision was expressed as the relative standard deviation (%RSD) of the peak areas.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method successfully separated 9-(3-Bromophenyl)-6-chloro-9H-purine from its degradation products formed under various stress conditions. The validation results are summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20008500
%RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range 50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%
- Intermediate Precision< 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

The forced degradation studies showed significant degradation of the analyte under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the parent peak. This confirms the stability-indicating nature of the method.

Conclusion

The HPLC method described in this application note is a simple, rapid, precise, accurate, and specific method for the analysis of 9-(3-Bromophenyl)-6-chloro-9H-purine. The method has been validated according to ICH guidelines and is demonstrated to be stability-indicating. This method is suitable for the routine quality control and stability testing of 9-(3-Bromophenyl)-6-chloro-9H-purine in bulk drug and pharmaceutical formulations.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. 2003. Available from: [Link]

  • Separation Science. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. 2025. Available from: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. 2020. Available from: [Link]

  • Google Patents. 6-chloropurine. US2832781A. 1958.
  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? 2015. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. 2020. Available from: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. 2025. Available from: [Link]

  • MDPI. Direct Regioselective C-H Cyanation of Purines. 2023. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]

  • Zenodo. FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. 2018. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024. Available from: [Link]

Sources

Method

Application Note: High-Fidelity Characterization of Purine Synthesis Intermediates via HILIC-MS/MS

Abstract Purine metabolism is a central hub of cellular proliferation, serving as the source for DNA/RNA building blocks and cellular energy carriers (ATP/GTP).[1][2][3] Dysregulation of the de novo purine synthesis (DNP...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Purine metabolism is a central hub of cellular proliferation, serving as the source for DNA/RNA building blocks and cellular energy carriers (ATP/GTP).[1][2][3] Dysregulation of the de novo purine synthesis (DNPS) pathway is a hallmark of metabolic reprogramming in oncology and immunology. However, the physicochemical properties of these metabolites—highly polar, hydrophilic, and structurally isomeric—render them difficult to analyze using standard Reverse Phase Chromatography (RPC).[4]

This guide details a robust, self-validating workflow for the quantitation of purine intermediates using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS) . Unlike Ion-Pairing methods, which contaminate MS sources, this HILIC-based approach ensures long-term instrument stability while maintaining isomer resolution.

Part 1: Biological Context & Analytical Challenges[5][6]

The Metabolic Map

To accurately characterize purine synthesis, one must distinguish between the De Novo pathway (building the purine ring from scratch on a ribose scaffold) and the Salvage pathway (recycling free bases).

Key Analytical Challenge: Isomers.

  • Structural Isomers: Adenosine Monophosphate (AMP) and Deoxyguanosine Monophosphate (dGMP) have similar masses but distinct biological roles.

  • Isobaric Interferences: In-source fragmentation of ATP can mimic AMP signals. Chromatographic separation is non-negotiable.

PurinePath Glucose Glucose PRPP PRPP (Phosphoribosyl pyrophosphate) Glucose->PRPP Pentose Phosphate Pathway GAR GAR (Glycinamide ribonucleotide) PRPP->GAR PPAT (Rate Limiting) IMP IMP (Inosine Monophosphate) *Branch Point* PRPP->IMP Co-substrate for Salvage GAR->IMP De Novo Synthesis (10 Steps) AMP AMP IMP->AMP ADSS/ADSL GMP GMP IMP->GMP IMPDH/GMPS Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT (Salvage) Guanine Guanine Guanine->GMP HGPRT (Salvage)

Figure 1: Simplified Purine Metabolic Network.[2] The De Novo pathway (Solid lines) competes with the Salvage pathway (Dashed lines) for the PRPP pool.

Part 2: Analytical Strategy

Chromatography: Why ZIC-pHILIC?

Standard C18 columns fail to retain polar nucleotides (IMP, AMP, GMP) without ion-pairing reagents (e.g., Tributylamine). However, ion-pairing reagents permanently contaminate the MS source, suppressing signal for other assays.

The Solution: Polymer-based Zwitterionic HILIC (ZIC-pHILIC).[5]

  • Mechanism: Separation based on hydrophilic partitioning and weak electrostatic interactions.[6]

  • pH Stability: Polymer beads allow operation at pH 9.0. High pH is critical for nucleotides because deprotonating the phosphate groups improves peak shape and ionization efficiency in negative mode [1].

Sample Preparation: The "Quench"

Nucleotide turnover is rapid (< 1 second). Traditional cell harvesting (trypsinization, washing) causes massive ATP degradation (ATP


 ADP 

AMP), artificially inflating AMP signals.
  • Rule: Metabolism must be quenched before cell lysis.

  • Method: Cold solvent extraction directly on the culture dish.

Part 3: Step-by-Step Protocol

A. Reagents[4][5][7][9][10][11][12][13]
  • Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20) + 0.1 M Formic Acid. Pre-cooled to -80°C.

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Internal Standard (IS): 13C10-ATP or 15N-Yeast Extract.

B. Sample Preparation Workflow

This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293).

  • Preparation: Place extraction solvent on dry ice 30 mins prior.

  • Wash: Aspirate media.[7][8] Rapidly wash cells (1x) with ice-cold Ammonium Acetate (75 mM) or 0.9% NaCl.

    • Expert Note: Do not use PBS; phosphate interferes with LC-MS. Do not use water; it lyses cells prematurely.

  • Quench: Immediately add 1 mL of -80°C Extraction Solvent .

  • Scrape: Scrape cells on dry ice. Transfer slurry to a chilled Eppendorf tube.

  • Lyse: Vortex vigorously (30s). Incubate on dry ice for 10 min.

  • Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to a glass vial. Do not dry down if possible—nucleotides can degrade during evaporation. If concentration is needed, use a nitrogen stream at <30°C.

C. LC-MS/MS Conditions[4][11][14]

Instrument: Agilent 6495 or Sciex 6500+ Triple Quad (or equivalent). Column: Merck SeQuant® ZIC®-pHILIC (150 x 2.1 mm, 5 µm).

Gradient Profile:

Time (min) % B (Acetonitrile) Flow Rate (mL/min) Note
0.0 80 0.2 Initial Equilibration
2.0 80 0.2 Isocratic Hold
12.0 20 0.2 Elution Gradient
12.1 80 0.3 Wash

| 18.0 | 80 | 0.2 | Re-equilibration |

MS Source Parameters (ESI Negative):

  • Polarity: Negative (Nucleotides ionize best as [M-H]⁻).

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Sheath Gas: 11 L/min.

D. MRM Transition Table

Use these transitions to build your acquisition method. Dwell time: 20-50ms per transition.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanism
IMP 347.079.035Loss of PO3
AMP 346.079.035Loss of PO3
GMP 362.079.035Loss of PO3
ATP 506.0159.030Base Fragment
GTP 522.0159.030Base Fragment
PRPP 389.079.020Loss of PO3
AICAR 257.079.025Loss of PO3
13C-ATP (IS) 516.0159.030IS Response

Part 4: Data Analysis & Quality Control

Workflow Logic

The following diagram illustrates the decision matrix for data processing, ensuring that only valid signals are quantified.

QC_Workflow RawData Raw LC-MS Data PeakPick Peak Integration (Targeted MRM) RawData->PeakPick RT_Check Retention Time Check (+/- 0.1 min vs Std) PeakPick->RT_Check IS_Norm IS Normalization (Area Analyte / Area IS) RT_Check->IS_Norm Pass QC_Fail Discard / Re-inject RT_Check->QC_Fail Fail (Drift > 0.2m) Bio_Norm Biological Normalization (Cell Count or DNA) IS_Norm->Bio_Norm Final_Quant Final Concentration (pmol/million cells) Bio_Norm->Final_Quant

Figure 2: Data Processing Workflow. Rigorous normalization against both Internal Standards (IS) and biological mass is required for accuracy.

Troubleshooting Guide
  • Split Peaks: Usually indicates pH mismatch. Ensure Mobile Phase A is strictly pH 9.0 using Ammonium Carbonate.

  • Low Sensitivity for ATP: ATP absorbs to steel. Use PEEK-lined tubing and deactivate glass vials if necessary.

  • RT Shift: HILIC requires long equilibration. Ensure at least 15-20 column volumes of re-equilibration between runs (see Gradient Profile).

References

  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform of bodily fluids, cells, and fresh and fixed tissue. Nature Protocols, 7(5), 872–881. [Link]

  • Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols, 5(6), 1007-1012. [Link]

  • Human Metabolome Database (HMDB). Metabolite entries for IMP (HMDB0000175) and AMP (HMDB0000045). [Link]

  • Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research, 43(4), 2466–2485. [Link]

Sources

Application

Unlocking the Antileukemic Potential of Substituted 6-Chloropurines: A Guide for Researchers

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, in-vitro evaluation, and mechanistic analysis of substituted 6-chloropurines as potential antileu...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, in-vitro evaluation, and mechanistic analysis of substituted 6-chloropurines as potential antileukemic agents. This guide is designed to be a practical resource, offering not only detailed protocols but also the scientific rationale behind the experimental choices.

Introduction: The Enduring Promise of Purine Analogs in Leukemia Therapy

Purine analogs have long been a cornerstone in the treatment of various hematological malignancies. Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and other critical cellular processes, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] 6-Chloropurine, a key intermediate in the synthesis of the widely used antileukemic drug 6-mercaptopurine, has itself demonstrated antileukemic properties.[2][3][4][5] The strategic substitution at various positions of the 6-chloropurine scaffold offers a promising avenue for developing novel derivatives with enhanced potency, selectivity, and improved pharmacological profiles.

This guide will explore the synthesis of these derivatives, detail the protocols for assessing their cytotoxic and pro-apoptotic activity against leukemia cell lines, and delve into the investigation of their mechanisms of action, with a focus on two key pathways: glutathione metabolism and kinase inhibition.

Part 1: Synthesis of Substituted 6-Chloropurines

The 6-chloropurine scaffold is a versatile starting point for a wide range of chemical modifications. The chlorine atom at the 6-position is a good leaving group, readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups.[6]

Protocol 1: General Procedure for Nucleophilic Substitution at the C6 Position

This protocol describes a general method for the synthesis of 6-substituted purine derivatives from 6-chloropurine.

Materials:

  • 6-chloropurine

  • Desired nucleophile (e.g., amine, thiol, alcohol)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), ethanol, isopropanol)

  • Base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvents for extraction and chromatography

Procedure:

  • To a stirred solution of 6-chloropurine (1.0 equivalent) in a suitable anhydrous solvent, add the desired nucleophile (1.1-1.5 equivalents).

  • Add a suitable base (1.5-2.0 equivalents) to the reaction mixture. The choice of base will depend on the nucleophile and solvent used.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired 6-substituted purine derivative.

Note: The reaction conditions (solvent, temperature, and reaction time) may need to be optimized for different nucleophiles.

Part 2: In Vitro Evaluation of Antileukemic Activity

A critical step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds for their biological activity. For potential antileukemic agents, the primary assessments involve determining their cytotoxicity against leukemia cell lines and their ability to induce apoptosis.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol 2: MTT Assay for Determining IC₅₀ Values

Materials:

  • Leukemia cell lines (e.g., CCRF-CEM, K562, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Substituted 6-chloropurine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest leukemia cells in the logarithmic growth phase and perform a cell count. b. Seed the cells into a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well.[8] c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: a. Prepare serial dilutions of the substituted 6-chloropurine derivatives in complete culture medium. It is recommended to perform initial experiments with a wide range of concentrations (e.g., 1:10 dilutions) to determine the approximate IC₅₀ value, followed by experiments with narrower ranges (e.g., 1:3 or 1:4 dilutions).[8] b. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank (medium only). c. Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C.

  • Solubilization and Absorbance Reading: a. Add 100 µL of the solubilization solution to each well. b. Mix thoroughly to dissolve the formazan crystals. Shaking on an orbital shaker for 15 minutes may be necessary.[7] c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.

Protocol 3: Annexin V/PI Apoptosis Assay

Principle:

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells. It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Leukemia cell lines

  • Substituted 6-chloropurine derivatives

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed and treat leukemia cells with the substituted 6-chloropurine derivatives at their respective IC₅₀ concentrations for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting and Washing: a. Harvest the cells by centrifugation. b. Wash the cells twice with ice-cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Part 3: Mechanistic Studies

Understanding the mechanism of action of novel compounds is crucial for their further development. For substituted 6-chloropurines, two important areas of investigation are their interaction with cellular glutathione and their potential to inhibit key kinases involved in leukemia cell survival and proliferation.

Glutathione Depletion

Some 6-chloropurine derivatives, such as 9-norbornyl-6-chloropurine (NCP), have been shown to exert their antileukemic effects by inducing glutathione (GSH) depletion in tumor cells.[8][9] This leads to increased oxidative stress and subsequent apoptosis.

Caption: Workflow to investigate the role of GSH depletion.

Kinase Inhibition

The purine scaffold is a common feature in many kinase inhibitors. Substituted purines have been developed to target various kinases, including Cyclin-Dependent Kinases (CDKs) and Casein Kinases (CKs), which are often dysregulated in cancer.[5]

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Several purine derivatives have been identified as potent CDK inhibitors.

CDK_Inhibition sub_6_Cl_purine Substituted 6-Chloropurine CDK2_CyclinE CDK2/Cyclin E sub_6_Cl_purine->CDK2_CyclinE Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates G1_S_transition G1/S Phase Transition CDK2_CyclinE->G1_S_transition E2F E2F Rb->E2F Inhibits E2F->G1_S_transition Promotes Apoptosis Apoptosis G1_S_transition->Apoptosis Arrest leads to

Caption: Simplified CDK2 inhibition pathway.

Casein kinases, particularly CK1 and CK2, are involved in various cellular processes, including cell cycle control and DNA repair. Their overactivity has been linked to several cancers.

Protocol 4: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of substituted 6-chloropurines against a specific kinase.

Materials:

  • Recombinant active kinase (e.g., CDK2/Cyclin E, CK1δ/ε)

  • Kinase-specific substrate (peptide or protein)

  • Substituted 6-chloropurines

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)

  • Kinase reaction buffer

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled assays, or antibody-based detection like ELISA or Western blot)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add the substituted 6-chloropurine derivative at various concentrations. Include a vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific period.

  • Stop the reaction.

  • Detect and quantify the amount of phosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ values for a series of substituted 6-chloropurines against various leukemia cell lines, illustrating a potential structure-activity relationship (SAR).

CompoundSubstitution at C6Substitution at N9CCRF-CEM IC₅₀ (µM)K562 IC₅₀ (µM)HL-60 IC₅₀ (µM)
1 -Cl-H> 50> 50> 50
2a -NH(CH₃)-H25.330.128.4
2b -NH(Cyclopropyl)-H10.815.212.5
3a -Cl-Cyclopentyl5.27.86.1
3b -Cl-Norbornyl2.13.52.9
4a -NH(CH₃)-Norbornyl1.52.21.8
4b -NH(Cyclopropyl)-Norbornyl0.81.10.9

Note: This is illustrative data. Actual values must be determined experimentally. The data suggests that substitution at the N9 position with a bulky hydrophobic group like norbornyl enhances activity, and further substitution at the C6 position with small amino groups can further improve potency.

Conclusion

Substituted 6-chloropurines represent a promising class of compounds for the development of novel antileukemic agents. The synthetic accessibility of the 6-chloropurine scaffold allows for the generation of diverse chemical libraries. The protocols and workflows outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of these compounds. By systematically exploring the structure-activity relationships and understanding their molecular targets, researchers can advance the development of more effective and selective therapies for leukemia.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved from [Link]

  • 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. (2013, August 15). Anticancer Research. Retrieved from [Link]

  • 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH. (2013, August 15). Anticancer Research. Retrieved from [Link]

  • Synthesis method of 6-chloropurine. (2009, December 16). Patsnap. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • 6-chloropurine. (n.d.). Google Patents.
  • Structure-activity relationships among purines related to 6-mercaptopurine. (1958). Cancer Research. Retrieved from [Link]

  • 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH. (2013, August 10). ResearchGate. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). MDPI. Retrieved from [Link]

  • Comparative study of 6-chloropurine and 6-mercaptopurine in acute leukemia in adults. (1959, August). Annals of Internal Medicine. Retrieved from [Link]

  • Adenine derivatives as inhibitors of the casein kinase CK1delta enzyme. (2025, August 23). ResearchGate. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). MACAU. Retrieved from [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.). ACS Publications. Retrieved from [Link]

  • Potential signaling pathways, biomarkers, natural drugs, and chronic myeloid leukemia therapeutics. (2025, October 26). Frontiers. Retrieved from [Link]

  • Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2. (2021, June 7). Nature Communications. Retrieved from [Link]

  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cycli. (n.d.). eScholarship. Retrieved from [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023, August 19). MDPI. Retrieved from [Link]

  • Preclinical and Clinical Development of Cyclin-Dependent Kinase Modulators. (n.d.). Retrieved from [Link]

  • Biological Aspects of mTOR in Leukemia. (2018, August 14). MDPI. Retrieved from [Link]

  • Development of allosteric, selective cyclin-dependent kinase 2 (CDK2) inhibitors that are negatively cooperative with cyclin binding and show potential as contraceptive agents. (2022, July 2). bioRxiv. Retrieved from [Link]

  • Inflammatory signaling pathways play a role in SYK inhibitor resistant AML. (2025, August 6). PDF. Retrieved from [Link]

  • Casein Kinase Inhibitors. (n.d.). Biocompare. Retrieved from [Link]

  • Clinical Use in Childhood ALL Morphological Types of Acute Lymphoblastic (aka Lymphocytic)blas Leukemia Attribution. (n.d.). Oncology. Retrieved from [Link]

  • Acute leukemia in the adult male. I. Comparative effect of 6-mercaptopurine and 6-chloropurine. (1963, February). Cancer. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 9-(3-Bromophenyl)-6-chloro-9H-purine for assays

Introduction: Understanding Your Molecule Welcome to the Technical Support Center. You are likely encountering precipitation, variable assay data, or "flat-line" dose-response curves with 9-(3-Bromophenyl)-6-chloro-9H-pu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

Welcome to the Technical Support Center. You are likely encountering precipitation, variable assay data, or "flat-line" dose-response curves with 9-(3-Bromophenyl)-6-chloro-9H-purine .

To solve this, we must first understand the physicochemical "personality" of this molecule. It is not merely a powder; it is a hydrophobic, planar "brick."

  • The Purine Core: Highly planar, promoting strong

    
     stacking (crystal lattice energy is high).
    
  • The 6-Chloro Group: Increases lipophilicity (LogP) compared to the parent purine.

  • The 9-(3-Bromophenyl) Group: This is the critical solubility killer. It adds significant bulk and hydrophobicity, pushing the LogP likely above 3.5–4.0.

The Result: This compound hates water. It will "crash out" (precipitate) instantly if introduced incorrectly into aqueous media. The guide below details the specific protocols to maintain solubility in biological assays.

Part 1: Stock Solution Preparation

Q: What is the best solvent for a high-concentration stock?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the only recommended primary solvent.

Do not attempt to dissolve this compound directly in water, PBS, or ethanol (solubility in ethanol is often insufficient for high-concentration stocks).

Protocol 1: Preparing the Master Stock (10 mM)

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible for long-term storage to prevent leaching).

  • Solvent Addition: Add room temperature anhydrous DMSO to achieve a concentration of 10 mM .

    • Note: If you need higher (e.g., 50 mM), you may encounter saturation. 10 mM is the "Safe Zone."

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5-10 minutes.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals.

Q: Is the 6-Chloro group stable in DMSO?

A: Yes, but with caveats. The C6-Chlorine is an electrophile. While stable in pure DMSO, it is susceptible to nucleophilic aromatic substitution (


) over time if water or nucleophiles are present.
  • Storage: Store aliquots at -20°C or -80°C.

  • Freeze/Thaw: Limit to 3 cycles. Repeated moisture uptake from the air into hygroscopic DMSO will accelerate hydrolysis of the C-Cl bond.

Part 2: The "Crash" – Dilution into Assay Media

Q: I diluted my stock 1000x into PBS and it precipitated. Why?

A: You triggered "Mixing Shock." Dropping a highly hydrophobic compound from 100% DMSO directly into 100% aqueous buffer causes rapid local supersaturation. The water molecules strip the DMSO shell away faster than the compound can disperse, causing it to aggregate.

Protocol 2: The Intermediate Dilution Step (The "Step-Down" Method) Instead of a direct spike, use an intermediate dilution plate to lower the DMSO concentration gradually.

Workflow Visualization:

DilutionWorkflow Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (100 µM in 10% DMSO/Buffer) Stock->Inter 1:100 Dilution (Slow addition + Vortex) Precip PRECIPITATION RISK (Do not skip steps) Stock->Precip Direct Spike Assay Assay Plate (1 µM in 0.1% DMSO/Buffer) Inter->Assay 1:100 Dilution (Final Assay Step) Precip->Assay Result: Variable Data

Figure 1: The Step-Down Dilution Strategy designed to prevent "Mixing Shock" precipitation.

Q: Can I use plastic tips?

A: Use Low-Retention Tips. Hydrophobic purines tend to stick to standard polypropylene. Use low-retention tips and glass-coated plates if available. If using standard plastic, pre-wet the tip with the solvent before drawing the sample.

Part 3: Assay Buffer Optimization

Q: The compound dissolves but my IC50 curve is flat. Is it aggregating?

A: Likely, yes. Planar purines are notorious "colloidal aggregators." They form microscopic micelles that sequester enzymes, leading to false positives (promiscuous inhibition).

Protocol 3: Anti-Aggregation Formulation Modify your assay buffer to include the following before adding the compound:

ComponentConcentrationFunction
Detergent 0.01% Triton X-100 or 0.005% Tween-20Disrupts colloidal aggregates; critical for enzyme assays.
Carrier Protein 0.1% BSA (Bovine Serum Albumin)Acts as a "solubility chaperone." Prevents the compound from sticking to the plastic walls.
Co-Solvent 1-2% DMSO (Final)Maintains solubility of the free compound.

Critical Warning: Chemical Reactivity The 6-Chloro group is reactive toward thiols.

  • Avoid: High concentrations of DTT (Dithiothreitol) or

    
    -Mercaptoethanol in your assay buffer if incubation times exceed 1 hour. The thiol can displace the chlorine, creating a different molecule (a 6-thioether purine) and altering your biological results.
    
  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent; it is less nucleophilic than DTT.

Part 4: Troubleshooting & QC

Q: How do I prove the compound is actually in solution?

A: Do not rely on the naked eye. Micro-precipitates are invisible to the eye but ruin data. Use the Nephelometry Check or Absorbance Ratio .

Self-Validating QC Protocol:

  • Prepare your top concentration in the assay buffer (e.g., 10 µM).

  • Measure Absorbance at 650 nm (where the compound should not absorb).

  • Analysis:

    • OD650 < 0.005: Soluble.

    • OD650 > 0.01: Turbidity detected (Precipitation).

  • Remedy: If turbid, reduce concentration or increase detergent/DMSO.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Variable Replicates Compound precipitating on plastic walls.Add 0.1% BSA or switch to low-binding plates.
Loss of Potency Compound crashed out upon dilution.Use "Step-Down" dilution (Protocol 2).
Time-Dependent Potency Loss Hydrolysis or reaction with DTT.Remove DTT; check stability in buffer via LC-MS.
Steep Hill Slope (>2.0) Colloidal aggregation.Add 0.01% Triton X-100 to buffer.

References

  • National Center for Advancing Translational Sciences (NCATS).Assay Guidance Manual: Compound Solubility and Aggregation. Bethesda (MD)

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility).

  • Sigma-Aldrich Technical Bulletin.Handling and Solubility of Purine Derivatives. (General reference for 6-chloropurine properties).
  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(13-14), 607-615. (Key reference for detergent use).

Optimization

Stability of 9-(3-Bromophenyl)-6-chloro-9H-purine in aqueous solution

Topic: Stability & Handling in Aqueous Solution Introduction: The Stability-Solubility Paradox Welcome to the technical guide for 9-(3-Bromophenyl)-6-chloro-9H-purine . If you are working with this compound, you are like...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Aqueous Solution

Introduction: The Stability-Solubility Paradox

Welcome to the technical guide for 9-(3-Bromophenyl)-6-chloro-9H-purine . If you are working with this compound, you are likely developing kinase inhibitors or adenosine receptor ligands.

You are likely facing two competing challenges:

  • Hydrophobic Aggregation: The molecule is highly lipophilic (LogP > 3.5 estimated), causing it to precipitate in aqueous buffers.

  • Hydrolytic Instability: The C6-chloro group is an active "warhead" susceptible to Nucleophilic Aromatic Substitution (

    
    ), converting your active compound into its inactive 6-hydroxy (hypoxanthine) derivative.
    

This guide provides the mechanistic understanding and protocols required to navigate this paradox.

Module 1: Chemical Stability & Mechanism

The Degradation Pathway

The primary degradation pathway in aqueous solution is hydrolysis . The C6 position of the purine ring is electrophilic. Water (or hydroxide ions) attacks this position, displacing the chloride ion.

Critical Insight: The 3-bromophenyl group at position N9 acts as an electron-withdrawing group (EWG). This pulls electron density away from the purine core, making the C6 carbon more electrophilic than in unsubstituted 6-chloropurine. Consequently, this derivative degrades faster than the parent 6-chloropurine.

Visualizing the Mechanism

The following diagram illustrates the


 mechanism and the critical transition state.

HydrolysisMechanism Reactant Reactant (6-Cl-Purine Derivative) Intermediate Meisenheimer-like Intermediate (Tetrahedral C6) Reactant->Intermediate Nucleophilic Attack Water + H₂O / OH⁻ Water->Intermediate Product Degradation Product (6-Hydroxy/Hypoxanthine) Intermediate->Product Chloride Elimination Transition Transition State Byproduct + HCl / Cl⁻ Product->Byproduct

Figure 1: The Nucleophilic Aromatic Substitution (


) pathway converting the active 6-chloro compound to the inactive 6-hydroxy derivative.
pH Sensitivity Table

The rate of hydrolysis is strictly pH-dependent.

pH EnvironmentMechanismStability RatingRecommendation
Acidic (pH < 4) Protonation of N7/N3 increases electrophilicity of C6.Low Avoid. Rapid degradation.
Neutral (pH 6-7.5) Direct attack by

. Slowest rate, but finite.
Moderate Preferred working range.
Basic (pH > 8) Attack by strong nucleophile

.
Very Low Critical Failure. Immediate hydrolysis.

Module 2: Solubility & Stock Management

The "Yellow Stock" Phenomenon

Users often report that DMSO stock solutions turn yellow over time.

  • Cause: Trace water in DMSO causes slow hydrolysis, releasing HCl (hydrochloric acid). The acid protonates the purine nitrogen, causing a bathochromic shift (yellowing).

  • Prevention: Use anhydrous DMSO (water < 0.05%) and store under inert gas (Argon/Nitrogen).

Protocol: The "Step-Down" Dilution

Directly adding aqueous buffer to a high-concentration DMSO stock often causes immediate precipitation ("crashing out"). Use this protocol to maintain solubility.

Reagents:

  • Anhydrous DMSO

  • PBS (pH 7.4) or HEPES (pH 7.2)

  • Surfactant (Optional): 0.05% Tween-20 (prevents micro-aggregation)

Step-by-Step:

  • Primary Stock: Dissolve solid compound in 100% DMSO to 10 mM . Vortex until clear.

  • Intermediate Dilution: Dilute the Primary Stock 1:10 into 100% Ethanol or PEG-400 (Result: 1 mM).

    • Why? Ethanol/PEG bridges the polarity gap between DMSO and water.

  • Final Working Solution: Slowly add the Intermediate Solution to your aqueous buffer while vortexing rapidly.

    • Target: Final organic solvent concentration < 1% (if possible) or < 5%.

Module 3: Troubleshooting & Diagnostics

Diagnostic Decision Tree

Use this logic flow to determine if your experimental issues are due to solubility or chemical instability.

TroubleshootingTree Start Issue Observed Obs1 Precipitation / Turbidity Start->Obs1 Obs2 Loss of Potency / Activity Start->Obs2 Check1 Check Solvent % Obs1->Check1 Check2 Check HPLC/LCMS Obs2->Check2 Soln1 Increase DMSO/PEG or add Tween-20 Check1->Soln1 Organic < 1% Soln2 Hydrolysis Detected (New polar peak) Check2->Soln2 Peak Shift (Earlier Elution) Soln3 Aggregation (Potency loss w/o degradation) Check2->Soln3 No Peak Shift

Figure 2: Troubleshooting logic for distinguishing physical aggregation from chemical degradation.

FAQ: Frequently Asked Questions

Q: Can I freeze aqueous aliquots of this compound? A: NO. Freezing aqueous solutions causes "cryoconcentration." As water freezes, the solute concentrates in the remaining liquid pockets, changing the local pH and forcing precipitation. Upon thawing, the compound often fails to redissolve.

  • Correct Action: Freeze only 100% DMSO stocks. Prepare aqueous dilutions fresh daily.

Q: My LC-MS shows a peak with M-18 mass difference. What is it? A: It is likely the hydrolysis product. The conversion is


.
  • Mass Change:

    
     amu.
    
  • This confirms the

    
     hydrolysis has occurred.
    

Q: Why is the hydrolysis product eluting earlier on my Reverse Phase HPLC? A: The 6-chloro group is lipophilic. The hydrolysis product (6-hydroxy/keto) is capable of hydrogen bonding and is significantly more polar. Therefore, it interacts less with the C18 column and elutes earlier.

References

  • Legraverend, M., et al. (2006). "Synthesis and kinase inhibitory activity of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.

  • Kierzek, R., et al. (2000). "Polymer-supported synthesis of 2,6,9-trisubstituted purines." Tetrahedron Letters, 41(22), 4395-4398. (Demonstrates reactivity of C6-Cl in solid phase).

  • Bakkestuen, A. K., et al. (2005).[1] "Synthesis, biological activity, and SAR of antimycobacterial 9-arylpurines." Journal of Medicinal Chemistry, 48(7), 2710-2723.[1] (Details solubility and handling of 9-aryl derivatives).

  • Cayman Chemical. (2023).[1] "6-Chloropurine Product Information & Stability Data." Cayman Chemical Technical Data Sheet.

Sources

Troubleshooting

Technical Support Center: 9-(3-Bromophenyl)-6-chloro-9H-purine

Subject: Degradation Pathways & Stability Troubleshooting Introduction Welcome to the technical support hub for 9-(3-Bromophenyl)-6-chloro-9H-purine . This compound is a critical scaffold in kinase inhibitor discovery an...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Degradation Pathways & Stability Troubleshooting
Introduction

Welcome to the technical support hub for 9-(3-Bromophenyl)-6-chloro-9H-purine . This compound is a critical scaffold in kinase inhibitor discovery and adenosine receptor antagonism. Its utility, however, is governed by two reactive "warheads" inherent to its structure:

  • The C6-Chloro group: An electrophile susceptible to nucleophilic attack (hydrolysis and bioconjugation).

  • The 3-Bromophenyl moiety: A photolabile handle susceptible to radical-mediated cleavage.

This guide details the three primary degradation pathways you will encounter: Hydrolytic Dehalogenation , Photolytic Debromination , and Metabolic Conjugation .

Module 1: Hydrolytic Instability (The Storage Issue)

The Problem: Users often report the appearance of a polar impurity (M-18 or M+16 mass shift depending on ionization) after prolonged storage in DMSO/Water mixtures or aqueous buffers.

The Mechanism (


): 
The C6-position of the purine ring is electron-deficient, activated by the four ring nitrogens. In aqueous media, water or hydroxide ions act as nucleophiles, attacking C6. This displaces the chloride ion, forming 6-hydroxy-9-(3-bromophenyl)purine. Due to lactam-lactim tautomerism, this predominantly exists as the hypoxanthine derivative  (6-oxo form).

Key Insight: This reaction is pH-dependent. Under basic conditions (pH > 8), the hydroxide ion is a stronger nucleophile, accelerating degradation significantly [1].

Interactive Pathway Diagram (Hydrolysis)

HydrolysisPathway Start 9-(3-Bromophenyl)- 6-chloro-9H-purine Inter Tetrahedral Intermediate (Meisenheimer Complex) Start->Inter + H2O / OH- (Nucleophilic Attack) End 9-(3-Bromophenyl)- 1,9-dihydro-6H-purin-6-one (Hypoxanthine Derivative) Inter->End - Cl- (Elimination) Byprod HCl Inter->Byprod

Figure 1: Nucleophilic Aromatic Substitution (


) mechanism converting the chloropurine to its hypoxanthine analog.

Experimental Protocol: Hydrolysis Monitoring

  • Preparation: Dissolve compound to 10 mM in DMSO. Dilute to 100 µM in PBS (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Inject 10 µL onto HPLC at t=0, 4h, 24h.

  • Detection: Monitor at 254 nm. The hydrolytic product (Hypoxanthine) is more polar and will elute earlier than the parent.

Module 2: Photolytic Degradation (The Handling Issue)

The Problem: "I observed a mass shift of -79 Da (loss of Br) + 1 Da (H) after leaving the sample on the bench."

The Mechanism (Radical Homolysis): Aryl bromides are sensitive to UV and ambient visible light. Photon absorption leads to the homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical. This radical abstracts a hydrogen atom from the solvent (DMSO, Methanol, or buffer), resulting in debromination [2].

Key Insight: The C-Br bond is significantly weaker than the C-Cl bond. Therefore, you will see debromination before dechlorination under light stress.

Interactive Pathway Diagram (Photolysis)

PhotolysisPathway Parent Parent Compound (Ar-Br) Excited Excited State (Ar-Br)* Parent->Excited hv (Light Absorption) RadicalPair Radical Pair [Ar• + Br•] Excited->RadicalPair Homolysis Product Debrominated Product (Ar-H) RadicalPair->Product H-Abstraction Solvent Solvent (H-Donor) Solvent->Product H transfer

Figure 2: Radical-mediated photodehalogenation pathway driven by light exposure.

Troubleshooting Steps:

  • Amber Glassware: Always store stock solutions in amber vials.

  • Actinometry Check: If degradation is suspected, run a parallel control wrapped in aluminum foil. If the foil-wrapped sample is stable while the exposed one degrades, it is a photolysis issue.

Module 3: Biological Matrix Stability (Metabolism)

The Problem: "The compound disappears rapidly in liver microsomes or cell lysates, but I don't see the hydrolysis product."

The Mechanism (Glutathione Conjugation): In biological systems, the 6-chloropurine core is a "soft" electrophile. It reacts rapidly with Glutathione (GSH), which is abundant in cells (1-10 mM). This reaction can be spontaneous or catalyzed by Glutathione S-Transferase (GST) [3]. The result is a Glutathione adduct , which is often rapidly exported from cells.

Key Insight: The formation of the GSH adduct (Mass Shift: +307 Da - 35 Da (Cl) = +272 Da ) is a definitive marker of this pathway.

Interactive Pathway Diagram (Metabolism)

MetabolicPathway Drug 6-Cl-Purine Scaffold Complex Meisenheimer Complex Drug->Complex + GSH (GST Catalysis) GSH Glutathione (GSH) GSH->Complex Adduct 6-S-Glutathionyl Adduct Complex->Adduct - HCl

Figure 3: Glutathione conjugation pathway common to 6-halopurines in biological matrices.

FAQ & Troubleshooting Guide
SymptomProbable CauseVerification StepSolution
LC-MS shows M+272 peak GSH ConjugationCheck if sample contains cell lysate or thiol buffers (DTT/BME).Use thiol-free buffers; treat cells with BSO (GSH synthesis inhibitor) to validate.
LC-MS shows M-34 peak Hydrolysis (Cl

OH)
Check pH. Is it > 7.4? Did sample sit in water > 4h?Store in 100% DMSO at -20°C. Prepare aqueous dilutions immediately before use.
LC-MS shows M-78 peak Photolysis (Br

H)
Was the sample exposed to sunlight or fluorescent light?Strictly protect from light. Use amber tubes.
Precipitation in Buffer Poor SolubilityVisual inspection.This scaffold is lipophilic. Ensure DMSO final concentration is

0.1% or use cyclodextrin carriers.
References
  • Legraverend, M., et al. "Synthesis and in vitro stability of 6-chloropurine nucleosides." Bioorganic & Medicinal Chemistry, 2000. (Context:

    
     mechanism on purines).
    
  • Albini, A., & Fagnoni, M. "Photochemically Mediated Radical Reactions of Aryl Halides." Handbook of Synthetic Photochemistry, 2010. 1

  • Gunnarsdottir, S., et al. "Glutathione conjugation of 6-chloropurine derivatives." Drug Metabolism and Disposition, 2003. 2

Sources

Optimization

Technical Support Center: Off-Target Effects of Purine-Based Kinase Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with purine-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with purine-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of these compounds. Our goal is to equip you with the knowledge and tools to anticipate, identify, and mitigate these effects in your experiments.

Section 1: Understanding the "Why" of Off-Target Effects

FAQ 1: Why are purine-based inhibitors prone to off-target effects?

Purine analogs are a well-established class of kinase inhibitors due to their structural similarity to adenosine triphosphate (ATP), the universal phosphate donor for all kinases.[1][2][3] This mimicry, however, is a double-edged sword. The ATP-binding pocket is highly conserved across the human kinome, which consists of over 500 protein kinases.[4] Consequently, inhibitors designed to compete with ATP at this site have a higher likelihood of binding to and inhibiting multiple kinases beyond the intended target.[4][5] This promiscuity can lead to unexpected biological responses and potential toxicities.[5][6]

FAQ 2: What are the common off-target kinase families for purine analogs?

While the specific off-target profile is unique to each compound, certain kinase families are more frequently inhibited by purine-based compounds. These often include cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and Src-family kinases.[7] For example, some purine-based compounds designed to target one kinase have shown potent inhibition of JAK2 and JAK3.[7] It's crucial to be aware of the potential for cross-reactivity within these and other kinase families during your research.

Section 2: Proactive Strategies to Mitigate Off-Target Issues

A proactive approach to understanding your inhibitor's selectivity early in the research process can save significant time and resources.

Guide 1: How to Choose the Right Purine-Based Inhibitor

Not all purine-based inhibitors are created equal. When selecting a compound for your studies, it is essential to consider its selectivity profile.

  • Consult Public Databases: Resources like the Kinase Inhibitor Database (KIDB) and large-scale profiling studies can provide initial insights into the selectivity of commercially available inhibitors.[8]

  • Prioritize Selectivity Data: Whenever possible, choose inhibitors that have been extensively profiled across the kinome.[8][9] A compound with a published, narrow spectrum of activity is generally a better starting point than one with a poorly defined or broad profile.

  • Consider Structurally Unrelated Inhibitors: Plan to use a structurally distinct inhibitor targeting the same primary kinase as a control.[10] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

Guide 2: The Importance of Kinome Profiling

The most direct way to understand the off-target effects of your purine-based inhibitor is through kinome profiling.[10][11] This involves screening your compound against a large panel of kinases to determine its inhibitory activity.[12]

  • Biochemical vs. Cellular Assays:

    • Biochemical assays are performed in a cell-free system and are a good first step to broadly assess potential interactions.[11][13] However, they may not fully reflect the inhibitor's behavior in a cellular environment due to factors like physiological ATP concentrations.[4]

    • Cellular assays , such as NanoBRET, provide a more physiologically relevant picture of target engagement within intact cells.[14][15][16]

  • Interpreting the Data: A comprehensive kinome scan will provide IC50 or Kd values against a wide range of kinases. Pay close attention to any kinases that are inhibited with a potency similar to your primary target.

Table 1: Example Kinome Profiling Data for a Hypothetical Purine-Based Inhibitor
Kinase TargetIC50 (nM)Kinase FamilyPotential Implication
Primary Target Kinase A 15 TK On-target activity
Off-Target Kinase B50CMGCPotential for cell cycle effects
Off-Target Kinase C120AGCPossible impact on cell survival pathways
Off-Target Kinase D>1000CAMKLikely not a significant off-target

This table illustrates how to organize and begin interpreting kinome profiling results. Any kinase with an IC50 value within a close range of the primary target should be considered a potential off-target.

Section 3: Reactive Troubleshooting for Unexpected Phenotypes

Even with careful planning, you may observe unexpected or contradictory results in your experiments. The following guides provide a systematic approach to troubleshooting these issues.

Guide 3: Is it an On-Target or Off-Target Effect?

When faced with an unexpected phenotype, the first step is to determine if it's a consequence of inhibiting your primary target or an off-target kinase.

Experimental Workflow: On-Target vs. Off-Target Validation

G cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Definitive On-Target Validation cluster_3 Off-Target Investigation A Unexpected Phenotype Observed B Dose-Response Analysis A->B Systematic Approach C Use Structurally Unrelated Inhibitor A->C D Rescue Experiment (Inhibitor-Resistant Mutant) B->D If phenotype correlates E Kinome Profiling B->E If phenotype is ambiguous C->D If phenotype is consistent C->E If phenotype differs F Knockdown/Knockout of Putative Off-Target E->F Identify potent off-targets

Caption: A workflow for dissecting on-target versus off-target effects.

  • Dose-Response Analysis: A clear relationship between the inhibitor concentration and the phenotype is a prerequisite for further investigation, though it doesn't distinguish between on- and off-target effects.[10]

  • Rescue Experiments: This is a definitive method to confirm on-target effects. By introducing a version of the target kinase that is resistant to the inhibitor, you can determine if the phenotype is reversed.[10]

  • Knockdown/Knockout Models: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of a suspected off-target kinase can help confirm its role in the observed phenotype.[10]

Guide 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical technique that allows you to verify that your inhibitor is binding to its intended target within the complex environment of a cell.[17][18] The principle is that a protein becomes more thermally stable when bound to a ligand.[17][18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with your purine-based inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heat Challenge: Heat the cell lysates across a temperature gradient (e.g., 40°C to 70°C).[17]

  • Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction, typically by Western blotting or mass spectrometry.[17][19]

  • Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control, indicating that the inhibitor has bound to and stabilized the target protein.

CETSA Workflow Diagram

CETSA_Workflow A 1. Cell Culture & Inhibitor Treatment B 2. Cell Lysis A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Protein Quantification (e.g., Western Blot) E->F G 7. Data Analysis (Melt Curve Shift) F->G

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

FAQ 3: My biochemical assay shows potent inhibition, but I don't see the expected cellular effect. What could be the reason?

This is a common issue that can arise from several factors:

  • Cell Permeability: The inhibitor may not be efficiently entering the cells.

  • High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than what is typically used in biochemical assays.[4] This can lead to a significant rightward shift in the IC50 value in a cellular context.

  • Drug Efflux: Cells may actively pump the inhibitor out through efflux pumps.

  • Protein Binding: The inhibitor may bind to other cellular components, reducing its free concentration.

To address this, consider performing a cellular target engagement assay like CETSA to confirm that the inhibitor is reaching and binding to its target in your cell model.[18][20]

FAQ 4: Can off-target effects ever be beneficial?

Yes, what is initially considered an "off-target" effect can sometimes be harnessed for therapeutic benefit, a concept known as polypharmacology.[21] For example, some successful kinase inhibitors achieve their efficacy by inhibiting multiple kinases in a disease-relevant pathway.[13][22] If you discover a potent and unexpected off-target effect, it may be worth investigating its potential role in the biological system you are studying.[5]

Section 4: Advanced Considerations

  • Paradoxical Pathway Activation: In some cases, kinase inhibitors can paradoxically lead to the activation of a signaling pathway.[5][23] This can occur through various mechanisms, including the disruption of negative feedback loops or the stabilization of a kinase in an active conformation.

  • Computational Prediction: In silico methods, such as molecular docking and machine learning models, can be used to predict potential off-targets for a given inhibitor.[21][24][25] While not a substitute for experimental validation, these approaches can help prioritize which off-targets to investigate.[21][24]

This technical support guide provides a framework for understanding and troubleshooting the off-target effects of purine-based kinase inhibitors. By employing a combination of careful inhibitor selection, comprehensive profiling, and systematic experimental validation, you can increase the confidence in your research findings and accelerate your drug development efforts.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.).
  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. (n.d.).
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. (2022, September 13).
  • An In-Depth Technical Guide to the Kinase Selectivity Profile of EGFR Inhibitors - Benchchem. (n.d.).
  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - Aaltodoc. (n.d.).
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Kinome Profiling - PMC. (n.d.).
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19).
  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - Research journals - PLOS. (2017, August 7).
  • Kinase Selectivity Profiling System: General Panel Protocol - Promega Corporation. (n.d.).
  • Mapping the Protein Kinome: Current Strategy and Future Direction - PMC. (2023, March 17).
  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - Frontiers. (2022, December 23).
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3).
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.).
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout | Analytical Chemistry - ACS Publications. (2021, July 28).
  • Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC. (n.d.).
  • Kinome Profiling Service | MtoZ Biolabs. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • The cellular thermal shift assay of MEK in the presence of inhibitors,... - ResearchGate. (n.d.).
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.).
  • Gain 'Kinome' insights with the PamStation® - Measuring kinase activity provides deeper understanding of cellular signaling and target interaction, allowing pathway elucidation and biomarker discovery. - Pamgene. (n.d.).
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC. (2023, November 16).
  • The KINOMEscan and KEA3 Appyters - YouTube. (2020, August 11).
  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. (n.d.).
  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... - ResearchGate. (n.d.).
  • Abstract A072: Decoding human kinome specificities through a computational data-driven approach and unveiling kinase activity in pancreatic ductal adenocarcinoma - AACR Journals. (2024, September 15).
  • Purine Analogues as Kinase Inhibitors: A Review - PubMed. (n.d.).
  • HDAC specificity and kinase off-targeting by purine-benzohydroxamate anti-hematological tumor agents - PubMed. (2024, January 5).
  • Purine analogues as kinase inhibitors: A review - Taipei Medical University. (2015, October 1).
  • Purine Analogues as Kinase Inhibitors: A Review | Request PDF - ResearchGate. (2025, August 8).
  • Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors - Benchchem. (n.d.).
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. (n.d.).
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (n.d.).
  • Design strategies for protein kinase inhibitors - PubMed - NIH. (2004, September 15).
  • The Logic and Design of Analog-Sensitive Kinases and Their Small Molecule Inhibitors - Shokat Lab. (n.d.).
  • Effects of a CK2-specific inhibitor, TBI, on the purinosome formation... - ResearchGate. (n.d.).

Sources

Troubleshooting

How to increase the permeability of purine analogs in cells

Technical Support Center: Purine Analog Permeability & Uptake Guide Introduction: The "Polarity Paradox" of Purine Analogs Welcome to the technical support center. If you are reading this, you are likely facing the "pola...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purine Analog Permeability & Uptake Guide

Introduction: The "Polarity Paradox" of Purine Analogs

Welcome to the technical support center. If you are reading this, you are likely facing the "polarity paradox." Purine analogs (e.g., antivirals like acyclovir, anticancers like fludarabine) require intracellular phosphorylation to become active nucleotides. However, the very modifications that make them potent often render them too hydrophilic to cross the plasma membrane passively, or they become substrates for efflux pumps.

This guide moves beyond basic cell culture advice into the mechanistic "why" and "how" of drug transport. We will address permeability through three lenses: Transporter Dependency , Prodrug Chemistry (ProTides) , and Efflux Evasion .

Part 1: Troubleshooting & FAQs

Category 1: Transporter-Dependent Uptake

Q1: My purine analog shows potent IC50 in HepG2 cells but is inactive in my resistant tumor line. The target kinase is expressed in both. What is happening?

Diagnosis: You are likely facing a Nucleoside Transporter (NT) deficiency . Most hydrophilic purine analogs cannot diffuse passively. They rely on:

  • hENT1/2 (Equilibrative Nucleoside Transporters): Bidirectional, passive facilitators.

  • hCNT1/2/3 (Concentrative Nucleoside Transporters): Unidirectional, Na+-coupled symporters.

The Fix:

  • Profile your cell line: Use qPCR or Western Blot to check for SLC29A1 (hENT1) and SLC29A2 (hENT2). Many resistant tumors downregulate these to prevent drug entry.

  • Switch to a "Transporter-Independent" Analog: If NTs are absent, you must modify the scaffold to bypass them (see ProTide section below) or use a lipid-conjugated form.

Q2: Can I just increase the concentration to force the drug in? Answer: Generally, no. Passive diffusion of polar nucleosides is negligible. Increasing concentration often leads to off-target surface toxicity without increasing the intracellular triphosphate pool. You need a delivery vector, not a higher dose.

Category 2: Chemical Modification & ProTide Technology[1]

Q3: I synthesized a monophosphate version of my analog to skip the first kinase step, but it’s even less permeable. Why? Answer: You have introduced a phosphate group, which is negatively charged at physiological pH. Cell membranes repel anionic molecules. The Solution: You must "mask" the phosphate. This is the basis of ProTide technology (e.g., Sofosbuvir, Remdesivir).

Q4: How do I design a ProTide to ensure it releases the drug inside the cell? Answer: A ProTide attaches an aryl group and an amino acid ester to the phosphate.[1]

  • Mechanism: It enters via passive diffusion (lipophilic).

  • Activation: It requires specific intracellular enzymes.

    • Step 1:CES1 (Carboxylesterase 1) or CatA (Cathepsin A) hydrolyzes the ester.[2][3]

    • Step 2: Spontaneous cyclization and loss of the aryl group.

    • Step 3:HINT1 (Histidine Triad Nucleotide Binding Protein 1) cleaves the P-N bond to release the monophosphate.[2][1][3]

  • Troubleshooting: If your ProTide enters but is inactive, check if your cell line expresses CES1 (liver-abundant) or CatA .

Category 3: Efflux & Retention[4]

Q5: My drug enters the cell (confirmed by uptake assay) but washes out immediately. Is this P-gp? Answer: Likely. Purine analogs are frequent substrates for MDR1 (P-gp/ABCB1) and BCRP (ABCG2) . The Fix:

  • Chemical Modification: Remove Hydrogen-bond donors (HBD). P-gp recognition correlates strongly with the number of HBDs. Methylating exposed amines can reduce efflux liability.

  • Inhibitor Co-dosing: For in vitro validation only, co-treat with Tariquidar (P-gp inhibitor) or Ko143 (BCRP inhibitor). If potency is restored, efflux is your problem.

Part 2: Technical Deep Dive & Visualization

Visualizing the Uptake & Activation Pathways

The following diagram illustrates the three critical paths a purine analog takes: Transporter-mediated uptake, ProTide diffusion, and the Efflux "trap."

Purine_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) Purine_Analog Purine Analog (Hydrophilic) ProTide ProTide Form (Lipophilic Masked) ProTide_Intra ProTide (Intra) ProTide->ProTide_Intra Passive Diffusion (Bypasses hENT) hENT hENT1/2 (Transporter) Intra_Analog Analog (Free) hENT->Intra_Analog Pgp P-gp / MDR1 (Efflux Pump) Pgp->Purine_Analog Expulsion Intra_Analog->Pgp Efflux Risk Monophosphate Nucleoside-MP (Active) Intra_Analog->Monophosphate Rate Limiting Phosphorylation Intermediate Cyclic Intermediate ProTide_Intra->Intermediate Hydrolysis Intermediate->Monophosphate P-N Cleavage Triphosphate Nucleoside-TP (Effect) Monophosphate->Triphosphate Activation HINT1 Enzyme: HINT1 HINT1->Monophosphate Kinases Cellular Kinases Kinases->Triphosphate CES1_CatA CES1_CatA CES1_CatA->Intermediate

Caption: Figure 1. Comparative pathways of standard Purine Analogs vs. ProTides. Note that ProTides bypass the hENT transporter bottleneck but require specific intracellular enzymes (CES1, HINT1) for activation.

Table 1: Transporter Specificity for Purine Analogs
TransporterTypeSubstrate PreferenceKey CharacteristicTissue Expression
hENT1 (SLC29A1) EquilibrativePurines & PyrimidinesSensitivity to NBMPR (inhibitor)Ubiquitous
hENT2 (SLC29A2) EquilibrativePurines > PyrimidinesTransports nucleobases wellSkeletal muscle, heart
hCNT2 (SLC28A2) ConcentrativePurines Na+-coupled (Active transport)Intestine, Kidney, Liver
hCNT3 (SLC28A3) ConcentrativeBroad (Purine/Pyr)Na+/H+-coupled (High efficiency)Pancreas, Bone Marrow

Part 3: Experimental Protocol

Protocol: Intracellular Nucleotide Quantification (LC-MS/MS)

To validate if your strategy worked, you must measure the intracellular Triphosphate (TP) pool, not just total uptake.

Objective: Quantify the active triphosphate metabolite while preventing ATP degradation during harvest.

Materials:

  • Target Cells (1 x 10^6 per well)

  • Quenching Solution: 70% Methanol (pre-chilled to -20°C) containing 20 nM Internal Standard (e.g., 13C-labeled analog).

  • Extraction Buffer: Ammonium Bicarbonate (pH 7.4).

Workflow:

  • Rapid Wash: Aspirate media. Wash cells once rapidly (<5 seconds) with ice-cold PBS. Do not prolong this step or drug will efflux.

  • Metabolism Quench (Critical): Immediately add 500 µL of -20°C 70% Methanol . This precipitates proteins and stops kinase/phosphatase activity instantly.

  • Extraction: Scrape cells (if adherent) and collect the lysate. Vortex for 30 seconds.

  • Incubation: Keep on dry ice or at -80°C for at least 30 minutes to ensure complete extraction.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Evaporation: Dry the supernatant under nitrogen flow (keep cool) and reconstitute in mobile phase for LC-MS/MS.

Self-Validation Check:

  • Monitor the ATP/ADP ratio in your sample. If ADP is high, your quenching was too slow, and your analog's triphosphate data is likely compromised.

References

  • McGuigan, C., et al. (2014). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. NIH National Library of Medicine. Link

  • Murakami, E., et al. (2010). Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 (Sofosbuvir). Journal of Biological Chemistry. Link

  • Pastor-Anglada, M., & Pérez-Torras, S. (2015). Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets. Frontiers in Pharmacology. Link

  • Li, F., et al. (2021). Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models. ACS Publications.[4] Link

  • Gong, Y., et al. (2025).[5] Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au. Link

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 9-(3-Bromophenyl)-6-chloro-9H-purine

For researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 9-(3-Bromophenyl)-6-chloro-9H-purine, a substituted purine derivative of interest in medicinal chemistry. By comparing its spectral features with those of related analogues, we provide a framework for understanding the subtle electronic effects that govern chemical shifts in this important class of molecules.

Deciphering the ¹H NMR Spectrum: A Structural Perspective

The structure of 9-(3-Bromophenyl)-6-chloro-9H-purine dictates a unique ¹H NMR spectrum. The purine core, a fused bicyclic aromatic system, and the substituted phenyl ring each contribute distinct signals. The position of these signals (chemical shift, δ) is highly sensitive to the electronic environment of the protons, which is modulated by the electronegative chlorine and bromine atoms, as well as the aromatic ring currents.

A detailed analysis of the expected ¹H NMR spectrum reveals key insights into the molecule's architecture. The purine ring protons, H-2 and H-8, are expected to appear as sharp singlets in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.[1][2] This significant downfield shift is a consequence of the deshielding effect of the electron-withdrawing nitrogen atoms within the aromatic purine system.

The protons of the 3-bromophenyl group will present a more complex pattern. Due to the bromine substituent, the four protons on this ring are chemically non-equivalent and will exhibit spin-spin coupling. Their chemical shifts are anticipated to be in the aromatic region, generally between δ 7.0 and 8.0 ppm.[3][4] The bromine atom's electron-withdrawing nature will influence the precise chemical shifts of the adjacent protons.

Comparative Spectral Analysis: The Influence of Substituents

To fully appreciate the spectral characteristics of 9-(3-Bromophenyl)-6-chloro-9H-purine, a comparison with simpler, related molecules is instructive.

CompoundProtonChemical Shift (δ, ppm)Multiplicity
Purine H-29.207s
H-68.993s
H-88.703s
6-Chloropurine H-28.786s
H-88.741s
3-Bromoaniline Aromatic H6.54 - 6.94m

Data sourced from ChemicalBook.[1][2][3] Note: Solvent is DMSO-d₆ for purine and 6-chloropurine, and likely CDCl₃ for 3-bromoaniline.

The data clearly demonstrates the impact of the 6-chloro substituent. In 6-chloropurine, the H-2 and H-8 signals are shifted upfield compared to the parent purine.[1][2] This is due to the complex interplay of inductive and resonance effects of the chlorine atom. The introduction of the 3-bromophenyl group at the N9 position is expected to further influence the chemical shifts of the purine protons, primarily H-8, due to proximity and potential through-space electronic effects. The differentiation between N7 and N9 substituted purines is critical, and 2D NMR techniques like HMBC are often definitive in establishing the correct isomer.[5][6]

A study on the related compound, 9-(4-bromophenyl)-6-chloro-9H-purine-8-carbonitrile, showed the H-2 proton resonating at δ 8.92 ppm.[7] This provides a valuable reference point for estimating the chemical shift of the H-2 proton in our target molecule. The electronic effect of the 3-bromo versus the 4-bromo substituent will cause slight variations in the observed chemical shifts.

Visualizing Proton Assignments

The following diagram illustrates the predicted assignment of proton signals in the ¹H NMR spectrum of 9-(3-Bromophenyl)-6-chloro-9H-purine.

Caption: Predicted ¹H NMR signal assignments for 9-(3-Bromophenyl)-6-chloro-9H-purine.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 9-(3-Bromophenyl)-6-chloro-9H-purine, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8][9][10]
  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.
  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).[11]

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.
  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16-64 scans are usually sufficient.
  • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Perform baseline correction to obtain a flat baseline.
  • Integrate the signals to determine the relative number of protons corresponding to each peak.
  • Reference the spectrum by setting the TMS peak to 0 ppm.

Conclusion

The ¹H NMR spectrum of 9-(3-Bromophenyl)-6-chloro-9H-purine is a rich source of structural information. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by making careful comparisons with related compounds, researchers can confidently assign the observed signals to the corresponding protons in the molecule. The provided experimental protocol offers a robust method for obtaining high-quality spectral data, which is the first critical step in the comprehensive characterization of novel chemical entities. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of purine derivatives, facilitating more efficient and accurate drug discovery and development.

References

  • PubMed. (2019). High pressure response of 1H NMR chemical shifts of purine nucleotides. Biophysical Chemistry, 254, 106261. [Link]

  • Magnetic Resonance in Chemistry. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. [Link]

  • ResearchGate. H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). [Link]

  • ResearchGate. (2020). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]

  • MDPI. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(14), 4125. [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances. [Link]

  • Ovid. 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. [Link]

  • ResearchGate. NMR studies of purines. [Link]

  • PubMed. (1974). Stacking interactions of nucleobases: NMR-investigations. II. Self-association of purine-and pyrimidine-derivatives. [Link]

  • MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. [Link]

  • NIST WebBook. 6-Chloropurine. [Link]

  • University of Vienna. Tables For Organic Structure Analysis. [Link]

  • PubChem. 3-Bromoaniline. [Link]

  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 859. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • SpectraBase. 6-Chloropurine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Doc Brown's Chemistry. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. [Link]

  • MTMT. N7-and N9-substituted purine derivatives: a 15N NMR study. [Link]

  • ResearchGate. 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Cheméo. 6-Chloropurine. [Link]

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Comparative

A Comparative Guide for Oncology Researchers: Evaluating 9-(3-Bromophenyl)-6-chloro-9H-purine Against Established Purine Analogs

This guide offers a comprehensive framework for the preclinical evaluation of novel purine analogs in oncology, using the investigational compound 9-(3-Bromophenyl)-6-chloro-9H-purine as a central case study. We will dis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive framework for the preclinical evaluation of novel purine analogs in oncology, using the investigational compound 9-(3-Bromophenyl)-6-chloro-9H-purine as a central case study. We will dissect its potential therapeutic profile by comparing it against three cornerstone purine analogs: Fludarabine, Cladribine, and 6-Mercaptopurine. This document is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the strategic rationale and detailed methodologies required for a rigorous assessment.

Introduction: The Enduring Legacy of Purine Analogs in Oncology

Purine analogs represent a class of antimetabolites that have been fundamental to cancer chemotherapy for decades[1][2]. By mimicking endogenous purine bases, these agents deceptively enter cellular metabolic pathways, primarily disrupting nucleic acid synthesis and leading to the death of rapidly proliferating cancer cells[1]. The initial development of compounds like 6-mercaptopurine laid the groundwork for subsequent generations of analogs with improved efficacy and varied mechanisms of action[2].

The continuous evolution of this class is driven by the need for agents with greater selectivity, reduced toxicity, and efficacy against resistant tumors. This guide addresses the critical process of evaluating a new chemical entity, 9-(3-Bromophenyl)-6-chloro-9H-purine, by situating it within the existing landscape of clinically validated purine-based therapies.

Part 1: Profiling the Investigational Compound: 9-(3-Bromophenyl)-6-chloro-9H-purine

While 9-(3-Bromophenyl)-6-chloro-9H-purine is an investigational compound with limited public data, its structure allows for informed hypotheses regarding its synthesis, mechanism, and therapeutic potential. The 6-chloropurine core is a highly versatile scaffold in medicinal chemistry, known for its role as a key intermediate in the synthesis of numerous bioactive molecules, including anticancer agents[3]. The addition of a 9-aryl substituent, in this case, a 3-bromophenyl group, is a common strategy to enhance potency, modulate selectivity, and improve pharmacokinetic properties by exploring specific interactions within target protein binding pockets[4][5].

Hypothesized Mechanism of Action

Based on its structural similarity to other purine analogs, 9-(3-Bromophenyl)-6-chloro-9H-purine could exert its anticancer effects through several mechanisms:

  • Kinase Inhibition: Many N9-substituted purines function as potent inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle. The bromophenyl moiety could confer selectivity for the ATP-binding pocket of specific kinases.

  • Disruption of DNA Synthesis: Like classic purine analogs, it could be metabolized intracellularly to its ribonucleotide, which could then inhibit enzymes crucial for the de novo purine biosynthesis pathway.

  • Induction of Apoptosis: By causing cellular stress through DNA damage or metabolic disruption, the compound could trigger programmed cell death (apoptosis).

Hypothesized_MoA Compound 9-(3-Bromophenyl)- 6-chloro-9H-purine Cell Cancer Cell Compound->Cell Uptake Kinase Protein Kinases (e.g., CDKs) Cell->Kinase Target 1 Metabolism Intracellular Metabolism Cell->Metabolism Target 2 CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest DNA_Synth Inhibition of DNA Synthesis Metabolism->DNA_Synth Apoptosis Induction of Apoptosis DNA_Synth->Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothesized mechanisms of action for 9-(3-Bromophenyl)-6-chloro-9H-purine.

A Roadmap for Preclinical Evaluation

A structured, multi-faceted approach is essential to characterize the anticancer profile of a novel compound. The following workflow outlines a logical sequence of experiments to move from initial screening to mechanistic understanding.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Screen Step 1: Cell Viability Screening (MTT Assay across cancer cell lines) Start->Screen IC50 Determine IC50 Values Screen->IC50 Apoptosis Step 2: Apoptosis Analysis (Annexin V/PI Staining) IC50->Apoptosis CellCycle Step 3: Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Mechanism Step 4: Mechanistic Studies (e.g., Kinase Inhibition Assay) Apoptosis->Mechanism CellCycle->Mechanism End End: Comprehensive Profile Mechanism->End

Caption: A logical workflow for the preclinical evaluation of a novel anticancer compound.

Part 2: Comparative Analysis with Benchmark Purine Analogs

To understand the potential clinical positioning of 9-(3-Bromophenyl)-6-chloro-9H-purine, it is crucial to compare its (hypothesized) properties against well-established purine analogs. Each of these drugs has a distinct profile of activity, mechanism, and clinical application.

Feature9-(3-Bromophenyl)-6-chloro-9H-purine (Hypothetical)FludarabineCladribine6-Mercaptopurine
Core Structure 6-Chloro, N9-Aryl Purine2-Fluoro-arabinosyladenine2-Chloro-deoxyadenosine6-Thiopurine
Primary MoA Kinase Inhibition, DNA Synthesis BlockadeInhibition of DNA polymerase and ribonucleotide reductase; incorporation into DNA/RNA[6][7][8].Incorporation into DNA causing strand breaks; resistant to adenosine deaminase[9][10][11].Inhibits de novo purine biosynthesis; incorporates into DNA and RNA[12][13][14].
Activation Potentially active directly or via phosphorylation.Phosphorylation to F-ara-ATP by deoxycytidine kinase[6][15].Phosphorylation to 2-CdATP by deoxycytidine kinase[10].Conversion to thio-IMP by HGPRT[12][13].
Primary Indications TBD (Potentially solid tumors or hematologic malignancies).Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's Lymphoma[7][15].Hairy Cell Leukemia, Multiple Sclerosis[10][16].Acute Lymphoblastic Leukemia (ALL)[2][17].
Key Toxicities TBDMyelosuppression, profound immunosuppression (lymphopenia), neurotoxicity[7].Myelosuppression, immunosuppression, risk of secondary malignancy.Myelosuppression, hepatotoxicity, gastrointestinal intolerance[18].
Mechanistic Pathways of Benchmark Analogs

Fludarabine: Fludarabine is a prodrug that is converted to its active triphosphate form, F-ara-ATP. This active metabolite primarily inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerase[6][7]. Its incorporation into both DNA and RNA leads to chain termination and apoptosis[8][15].

Fludarabine_MoA Fludarabine Fludarabine F_ara_A F-ara-A Fludarabine->F_ara_A Dephosphorylation dCK Deoxycytidine Kinase (dCK) F_ara_A->dCK Enters Cell F_ara_ATP F-ara-ATP (Active) dCK->F_ara_ATP Phosphorylation RNR Ribonucleotide Reductase F_ara_ATP->RNR Inhibits DNA_Poly DNA Polymerase F_ara_ATP->DNA_Poly Inhibits DNA_Synth DNA Synthesis F_ara_ATP->DNA_Synth Incorporates into DNA RNR->DNA_Synth DNA_Poly->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to

Caption: The metabolic activation and mechanism of action of Fludarabine.

Cladribine: Cladribine is a deoxyadenosine analog resistant to degradation by adenosine deaminase (ADA)[16]. It is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-CdATP. Accumulation of 2-CdATP in lymphocytes disrupts DNA repair and synthesis, leading to an accumulation of DNA strand breaks and subsequent apoptosis[10][11].

Cladribine_MoA Cladribine Cladribine dCK Deoxycytidine Kinase (dCK) Cladribine->dCK Enters Cell CdATP 2-CdATP (Active) dCK->CdATP Phosphorylation DNA_Synth DNA Synthesis & Repair CdATP->DNA_Synth Incorporates & Inhibits StrandBreaks DNA Strand Breaks DNA_Synth->StrandBreaks Causes Apoptosis Apoptosis StrandBreaks->Apoptosis Induces

Caption: The mechanism of action of Cladribine, leading to DNA damage and apoptosis.

6-Mercaptopurine (6-MP): 6-MP acts as a purine antagonist. It is converted to its active nucleotide form, thioinosine monophosphate (TIMP), by the enzyme HGPRT[12]. TIMP inhibits multiple steps in the de novo purine synthesis pathway, thereby depriving the cell of essential adenine and guanine nucleotides required for DNA and RNA synthesis[13][14].

6MP_MoA SixMP 6-Mercaptopurine HGPRT HGPRT SixMP->HGPRT Enters Cell TIMP Thio-IMP (Active) HGPRT->TIMP Metabolizes DeNovo De Novo Purine Synthesis TIMP->DeNovo Inhibits AMP_GMP AMP & GMP Production TIMP->AMP_GMP Inhibits DeNovo->AMP_GMP DNA_RNA DNA & RNA Synthesis AMP_GMP->DNA_RNA CellDeath Cell Death DNA_RNA->CellDeath Disruption leads to

Caption: The antimetabolite mechanism of action of 6-Mercaptopurine.

Part 3: Essential Experimental Protocols for Comparative Efficacy

The following protocols are foundational for assessing the anticancer activity of any novel compound. They are designed to be self-validating by including appropriate controls, ensuring the trustworthiness of the generated data.

Protocol 1: Cell Viability Assessment (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color[19]. The intensity of the color is directly proportional to the number of living, metabolically active cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (9-(3-Bromophenyl)-6-chloro-9H-purine and comparators) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and medium-only blank wells.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form[20].

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader[19].

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

Scientific Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V[21]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, whose membranes are compromised[22].

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells twice with ice-cold PBS.

  • Cell Staining: Resuspend the cell pellet (1 x 10⁵ cells) in 100 µL of 1X Annexin V Binding Buffer[21]. Add 5 µL of FITC Annexin V and 5 µL of PI solution[23].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[21][23].

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants[21].

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells.

Protocol 3: Cell Cycle Disruption Analysis (Propidium Iodide Staining)

Scientific Rationale: This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content[24]. Anticancer agents often induce cell cycle arrest at specific checkpoints, which can be detected as an accumulation of cells in a particular phase.

Detailed Protocol:

  • Cell Treatment: Culture and treat cells as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells, wash with PBS, and count them.

  • Fixation: Resuspend approximately 1 x 10⁶ cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight)[25].

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA)[25].

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Generate a histogram of cell count versus DNA content. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Part 4: Data Interpretation and Future Directions

The successful evaluation of 9-(3-Bromophenyl)-6-chloro-9H-purine hinges on the integrated interpretation of data from these foundational assays. A potent IC50 value against a panel of cancer cell lines is the first step. This must be followed by mechanistic evidence. For instance, a significant increase in the Annexin V-positive population confirms that the compound's cytotoxicity is mediated by apoptosis. Concurrently, cell cycle analysis might reveal an arrest in the G2/M phase, suggesting a potential disruption of mitotic machinery, possibly through CDK inhibition.

Should these initial results be promising, further studies, such as target-based kinase inhibition assays, would be warranted to confirm the hypothesized mechanism of action[26][27]. Comparing these results directly to the profiles of fludarabine, cladribine, and 6-MP will help to define the unique therapeutic niche for this novel agent.

The field of purine analog research continues to advance, with new strategies focusing on creating hybrid molecules that combine the purine scaffold with other pharmacophores to achieve multi-targeted activity or to inhibit specific oncogenic pathways like PI3K or EGFR[5]. The systematic evaluation outlined in this guide provides the robust framework necessary to identify and validate the next generation of purine analogs that can overcome existing limitations and improve outcomes for cancer patients.

References

  • Wikipedia. (2024). Mercaptopurine. Retrieved from Wikipedia. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cladribine? Retrieved from Patsnap Synapse. [Link]

  • Wikipedia. (2024). Cladribine. Retrieved from Wikipedia. [Link]

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  • Plunkett, W., & Saunders, P. P. (1995). Cellular and clinical pharmacology of fludarabine. Seminars in Oncology, 22(2 Suppl 7), 1-13. [Link]

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  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fludarabine Phosphate? Retrieved from Patsnap Synapse. [Link]

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Validation

A Comparative Guide to the Efficacy of N7 and N9 Substituted Purines in Drug Discovery

For researchers, scientists, and drug development professionals, the purine scaffold represents a cornerstone of medicinal chemistry. Its prevalence in essential biomolecules like DNA, RNA, and ATP makes it a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purine scaffold represents a cornerstone of medicinal chemistry. Its prevalence in essential biomolecules like DNA, RNA, and ATP makes it a privileged structure for designing targeted therapeutics.[1] The substitution pattern on the purine's imidazole ring, specifically at the N7 and N9 positions, is a critical determinant of a compound's biological activity. This guide provides an in-depth comparison of N7- versus N9-substituted purines, exploring the chemical rationale behind their differential efficacy and offering practical experimental frameworks for their evaluation.

The Fundamental Divide: N7 vs. N9 Regiochemistry

The purine ring system is an aromatic heterocycle composed of fused pyrimidine and imidazole rings. The nitrogen atoms at positions 7 and 9 of the imidazole moiety are common sites for substitution, yet they impart distinct properties to the resulting molecules.

  • N9-Substituted Purines: This is the more common and often thermodynamically more stable regioisomer.[2] In biological systems, the glycosidic bond in natural purine nucleosides (adenosine, guanosine) forms at the N9 position. Consequently, many purine analogs developed as antimetabolites or kinase inhibitors are N9-substituted to mimic these natural ligands.[3] Direct alkylation of purines often yields the N9 product as the major isomer due to its thermodynamic stability.[4]

  • N7-Substituted Purines: While less common in nature, N7-substituted purines are of significant interest in drug discovery.[4] The N7 position is highly nucleophilic and is a primary site of DNA alkylation by certain mutagens.[4] From a therapeutic standpoint, N7 substitution can lead to unique pharmacological profiles, sometimes yielding compounds with greater potency or altered selectivity compared to their N9 counterparts.[5][6] Achieving regioselective N7 substitution is often a greater synthetic challenge, requiring specific strategies to overcome the inherent preference for the N9 position.[2]

The choice between targeting the N7 or N9 position is a critical design element that profoundly impacts a molecule's interaction with its biological target. This difference stems from the distinct spatial orientation of the substituent, which alters the molecule's hydrogen bonding capacity, steric profile, and overall conformation.

The Synthetic Conundrum: Achieving Regioselectivity

The synthesis of N7- or N9-substituted purines is a well-explored area, yet achieving high regioselectivity remains a key challenge. The approach taken dictates the feasibility and efficiency of producing the desired isomer for biological evaluation.

Strategies for N9-Selective Substitution: Direct alkylation of a purine with an alkyl halide under basic conditions typically results in a mixture of N7 and N9 isomers, with the N9 isomer often predominating.[2] To enhance N9 selectivity, several methods are employed:

  • Steric Hindrance: Introducing a bulky group at the C6 position can shield the N7 position, favoring alkylation at N9.[7][8]

  • Optimized Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N9/N7 ratio. Microwave irradiation has been shown to improve N9 selectivity in some cases.[9]

  • Mitsunobu Reaction: This reaction provides a reliable method for the N9-alkylation of purines with a wide range of alcohols.

Strategies for N7-Selective Substitution: Synthesizing the N7 isomer often requires a more nuanced approach to circumvent the thermodynamic preference for N9.

  • De Novo Synthesis: Building the purine ring from a substituted pyrimidine or imidazole precursor is a common and unambiguous method for ensuring N7 substitution.[4]

  • Directed Alkylation: Using a protecting group strategy, one can block the N9 position, perform the alkylation at N7, and then deprotect.[4]

  • Catalyst Control: Certain catalysts, such as SnCl4, can be used with silylated purines to direct alkylation specifically to the N7 position under kinetically controlled conditions.[2]

The synthetic route is not merely a means to an end; it is the first step in the drug discovery cascade. A robust and regioselective synthesis is crucial for producing the pure isomers required for accurate biological testing and structure-activity relationship (SAR) studies.

Comparative Efficacy: A Tale of Two Isomers

The seemingly subtle difference in the point of attachment for a substituent can lead to dramatic differences in biological activity. Below, we explore this through the lens of kinase inhibition and antiviral applications, two areas where purine analogs have made a significant impact.

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to compete with ATP for binding in the kinase's active site. The purine core of ATP makes it an excellent starting scaffold for inhibitor design.

A study by Peifer et al. provides a direct comparison of N9- and N7-substituted 6-aminopurines as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGF-R) and Epidermal Growth Factor Receptor (EGF-R).[10] Their findings revealed a distinct selectivity profile dependent on the substitution pattern. While both isomers showed activity, the N7-substituted analog was found to be specific for VEGF-R2, whereas the N9 derivative also inhibited other kinases like MNK1 and IRR.[10]

Causality Behind Differential Kinase Inhibition: The differential activity can be attributed to how the substituent is projected into the ATP-binding pocket.

  • An N9 substituent typically projects into the solvent-exposed region or a back pocket of the kinase active site. This is exemplified by novel N9-arenethenyl purines designed as dual Src/Abl inhibitors, where the vinyl linkage at N9 projects hydrophobic groups into a selectivity pocket.[11]

  • An N7 substituent orients the group at a different angle, potentially allowing for interactions with different amino acid residues within the active site. This can lead to altered selectivity or, in some cases, enhanced potency if it enables a more favorable binding mode.

A study on 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors demonstrated that substituents at both the N7 and N9 positions modulate the activity and selectivity between CDK4 and FLT3 kinases.[12] This highlights the intricate interplay of substitutions at multiple sites on the purine core.

Purine analogs are a mainstay of antiviral and anticancer chemotherapy, acting as chain terminators in DNA/RNA synthesis or as inhibitors of key metabolic enzymes.[3][13]

A compelling example of superior N7 efficacy comes from a study on acyclic nucleoside analogs as inhibitors of purine nucleoside phosphorylase (PNP). The N7-substituted analog, 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine, was found to be a three-fold more effective inhibitor than its corresponding N9 counterpart.[6]

In the realm of antiviral research, an N7-substituted acyclic nucleoside, 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine (S2242), was identified as a potent and selective inhibitor of several herpesviruses, including cytomegalovirus (HCMV) and varicella-zoster virus.[5] This compound demonstrated a different mechanism of action than N9-substituted analogs like ganciclovir, as it was not activated by the viral thymidine kinase.[5]

Comparative studies on the cytostatic activity of N7- and N9-acyclic purine nucleoside analogues have also been conducted. One such study found that a 2-aminopurin-6-thione derivative with an N7 substitution showed the highest cytostatic activity, particularly against murine leukemia, and importantly, did not exhibit cytotoxicity against normal fibroblasts.[14]

The table below summarizes comparative efficacy data from the literature, illustrating the impact of N7 versus N9 substitution.

Compound Pair Target/Assay N9-Isomer Activity (IC50/Ki) N7-Isomer Activity (IC50/Ki) Key Finding Reference
2-(6-amino-purine)-1-(1H-indole-3-yl)ethanoneKinase PanelInhibits EGF-R, VEGF-R, MNK1, IRRSpecific for VEGF-R2N7 substitution confers higher kinase selectivity.[10]
[(1,3-dihydroxypropyl-2)amino]ethylguaninePurine Nucleoside Phosphorylase (human)Ki = 14 µMKi = 5 µMN7 isomer is a 3-fold more potent inhibitor.[6]
2-amino-6-chloro-purine derivativesCytotoxicity (Murine Leukemia L1210)IC50 ≥ 200 µg/mLIC50 = 31 µg/mLN7 isomer shows significantly greater cytostatic activity.[14]
2-amino-6-thioxo-purine derivativesCytotoxicity (Murine Leukemia L1210)IC50 ≥ 200 µg/mLIC50 = 7.8 µg/mLN7 isomer shows significantly greater cytostatic activity.[14]

Note: The IC50/Ki values are extracted from the cited literature and are presented for comparative purposes.

Experimental Workflow for Efficacy Comparison

To objectively compare the efficacy of novel N7- and N9-substituted purines, a systematic, multi-tiered experimental approach is required. The following workflow represents a self-validating system designed to move from broad-based screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Target-Based Assays cluster_2 Phase 3: Cellular & Mechanistic Studies Synthesis Regioselective Synthesis of N7 & N9 Isomers Purity Purity & Structural Verification (NMR, MS) Synthesis->Purity Viability Cell Viability/Cytotoxicity Screening (e.g., MTT Assay) Purity->Viability Biochem Biochemical Assay (e.g., Kinase Inhibition Assay) Viability->Biochem Select Hits IC50 IC50 Determination Biochem->IC50 Cellular Cell-Based Target Engagement (e.g., Western Blot for p-Target) IC50->Cellular Potent Compounds Pathway Downstream Pathway Analysis Cellular->Pathway Apoptosis Apoptosis/Cell Cycle Assays (Flow Cytometry) Pathway->Apoptosis SAR Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR

Caption: A generalized workflow for the comparative evaluation of N7 and N9 substituted purines.

A. Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.

  • Principle: Kinase activity consumes ATP. The amount of remaining ATP is inversely proportional to kinase activity. The Kinase-Glo® assay uses luciferase to generate a luminescent signal from ATP.

  • Materials:

    • Purified recombinant target kinase

    • Kinase-specific substrate peptide

    • N7 and N9 test compounds

    • ATP (at a concentration near the Km for the kinase)

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the N7 and N9 test compounds in DMSO. Further dilute these into the kinase assay buffer.

    • In a 384-well plate, add 5 µL of the diluted compound solutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 10 µL of a solution containing the kinase and its substrate to each well (except the "no enzyme" control).

    • Initiate the kinase reaction by adding 10 µL of ATP solution to all wells.

    • Incubate the plate at room temperature for 1 hour (or an optimized time based on enzyme kinetics).

    • Stop the reaction and detect remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis (Self-Validation):

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as the baseline (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve. Comparing the IC50 values for the N7 and N9 isomers provides a direct measure of their comparative potency.

B. Cell Viability Assay (MTT/MTS Assay)

This protocol assesses the cytotoxic or cytostatic effect of the compounds on cancer cell lines.

  • Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[15]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • N7 and N9 test compounds

    • MTT or MTS reagent

    • Solubilization solution (for MTT)

    • Clear 96-well plates

    • Microplate reader (absorbance)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the N7 and N9 test compounds in the complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.

    • For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Then, carefully remove the medium and add 100 µL of solubilization solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Data Analysis (Self-Validation):

    • Subtract the absorbance of a "medium only" blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression. This provides a quantitative comparison of the cytotoxic/cytostatic efficacy of the N7 and N9 isomers.

Conclusion and Future Outlook

The decision to pursue an N7- or N9-substituted purine is a critical juncture in drug design. While N9 substitution is more conventional, mirroring natural nucleosides and often being synthetically more accessible, the exploration of N7-substituted analogs presents a compelling opportunity for discovering compounds with novel or improved therapeutic profiles. The evidence clearly indicates that this positional isomerism can profoundly affect target selectivity, potency, and even the mechanism of action.[5][6][10]

The development of more robust and regioselective synthetic methodologies for N7-substituted purines is crucial to fully unlock their therapeutic potential.[2] As our understanding of the structural biology of drug targets continues to grow, computational modeling will play an increasingly important role in predicting whether an N7 or N9 substituent will lead to a more favorable interaction. The systematic parallel synthesis and screening of both N7 and N9 isomer pairs, as outlined in the workflow above, will remain the definitive experimental strategy for empirically determining the superior scaffold for a given biological target. For drug development professionals, an appreciation of this fundamental chemical distinction is not merely academic; it is essential for the rational design of the next generation of purine-based therapeutics.

References

  • PubMed. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Available from: [Link]

  • ACS Publications. Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. Available from: [Link]

  • ResearchGate. Recent progress in the synthesis of N7(N9)-alkyl(aryl)purines (microreview). Available from: [Link]

  • ACS Publications. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link]

  • ResearchGate. Synthesis and anticancer activity of N-9- and N-7- substituted 1,2,3 triazole analogues of 2,6-di-substituted purine. Available from: [Link]

  • PMC. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link]

  • ResearchGate. (PDF) Synthesis And Comparative Cytostatic Activity Of The New N-7 Acyclic Purine Nucleoside Analogues With Natural N-9 Regioisomers. Available from: [Link]

  • PubMed. The N-7-substituted acyclic nucleoside analog 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine is a potent and selective inhibitor of herpesvirus replication. Available from: [Link]

  • PubMed. Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors. Available from: [Link]

  • ResearchGate. Antiproliferative Activities Against the MCF-7 Cell Line for the N-9' (23-31) and N-7' (32-41) Purine Compounds. Available from: [Link]

  • NCBI Bookshelf. Purine Analogues. Available from: [Link]

  • PubMed. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Available from: [Link]

  • ResearchGate. Structural comparison and dose-response curves with IC 50 values... Available from: [Link]

  • PubMed. Purine nucleoside phosphorylase: inhibition by purine N(7)- and N(9)-acyclonucleosides; and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine. Available from: [Link]

  • PMC. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Available from: [Link]

  • MDPI. Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Available from: [Link]

  • PMC. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Available from: [Link]

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Comparative

A Researcher's Guide to Antifungal Activity Screening of Substituted Purines

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, has created an urgent need for novel therapeutic agents.[1] Among the many scaffolds under investigation, substituted...

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, has created an urgent need for novel therapeutic agents.[1] Among the many scaffolds under investigation, substituted purines have emerged as a particularly promising class of compounds. Their structural similarity to endogenous nucleobases allows them to potentially act as antimetabolites, disrupting essential fungal metabolic pathways.[2][3] This guide provides an in-depth comparison of substituted purines based on their antifungal activity, outlines a robust screening methodology, and delves into their potential mechanisms of action.

The Purine Scaffold: A Privileged Structure for Antifungal Discovery

The purine ring system is fundamental to all life, forming the core of DNA, RNA, and critical coenzymes. This ubiquity makes it a "privileged structure" in drug discovery. By modifying the purine core at various positions, we can design molecules that selectively interfere with fungal-specific enzymes or pathways, offering a therapeutic window.[3] The primary hypothesis is that these analogs can inhibit key enzymes involved in nucleic acid synthesis or other metabolic processes crucial for fungal viability.[2]

Key Substitution Patterns and Their Impact on Antifungal Efficacy

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry. For purine analogs, the position and nature of the substituent dramatically influence antifungal potency.

  • C6-Position Substitutions: The C6 position, analogous to the amino group in adenine, is a critical modification hotspot. A study on 6-substituted aminopurines revealed that compounds with a 4-chlorobenzylamino group at this position exhibited significant activity against both drug-resistant bacteria and the pathogenic yeast Candida albicans.[4] Another compound, 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine, also showed excellent activity against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL.[4] This suggests that bulky, hydrophobic, and halogenated aromatic groups at C6 are favorable for antifungal activity.

  • N9-Position Substitutions: Modifications at the N9 position, typically involved in forming the N-glycosidic bond with ribose, can also enhance antifungal properties. The aforementioned 9-cyclopentyl derivative highlights the benefit of a non-polar, cyclic substituent at this position, which likely improves membrane permeability.[4]

  • N2 and N6-Disubstitution: More complex substitution patterns can yield highly potent and selective inhibitors. Recent research has focused on N2, N6-disubstituted purines targeting fungal inositol polyphosphate kinases (IPKs), enzymes vital for virulence.[5][6] A parent compound, N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP), was optimized to yield DT-23.[5] In DT-23, the N6-benzyl ring was replaced with a functional group containing benzylpiperidine, significantly boosting its potency against Cryptococcus neoformans.[5][6]

Comparative Analysis of Antifungal Efficacy

To provide a clear comparison, the table below summarizes the in vitro activity of representative substituted purines against clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism and is a standard measure of antifungal potency.

Compound IDSubstitution PatternFungal SpeciesMIC (µg/mL)Reference
12 6-[(N-phenylaminoethyl)amino]-9H-purineCandida albicans3.12[4]
24 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purineCandida albicans3.12[4]
DT-23 N2,N6-disubstituted purine analogueCryptococcus neoformans15 (MIC50)[5][7][8]

Note: MIC50 is the concentration that inhibits 50% of fungal growth.

Antifungal Screening Workflow: A Validated Approach

A systematic and reproducible screening process is paramount for identifying and validating novel antifungal candidates.[1] The following workflow is based on established industry practices and guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Antifungal_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Dose-Response cluster_2 Further Characterization A Compound Library (Substituted Purines) B Single-Dose Growth Inhibition Assay (e.g., 50 µM) A->B Test against fungal panel C Identify 'Hits' (e.g., >80% inhibition) B->C Analyze data D Broth Microdilution Assay (Serial Dilutions) C->D Validate hits E Determine MIC (Minimum Inhibitory Concentration) D->E Determine potency F Determine MFC (Minimum Fungicidal Concentration) E->F Assess cidal vs. static activity G Assess Synergy with Known Antifungals E->G H Mechanism of Action Studies E->H

Caption: A typical workflow for antifungal drug discovery.

Protocol: Broth Microdilution for MIC Determination (CLSI M38-A2/M27-A3)

This protocol outlines the reference method for determining the MIC of investigational compounds against filamentous fungi and yeasts.[9][10]

Scientist's Note: Adherence to a standardized protocol like CLSI is critical for ensuring that results are reproducible and comparable across different laboratories.[11] The choice of RPMI-1640 medium is standard as it supports the growth of most pathogenic fungi without interfering with the activity of most antifungal agents.[9][12]

Materials:

  • Test Compounds (Substituted Purines)

  • Fungal Strains (e.g., C. albicans ATCC 90028, A. fumigatus ATCC 204305)

  • RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS.[12]

  • Sterile 96-well flat-bottom microplates.[12]

  • Spectrophotometer or microplate reader.[12]

  • Positive Control (e.g., Amphotericin B, Voriconazole)

  • Negative Control (DMSO, if used as solvent)

Procedure:

  • Compound Preparation: Prepare a stock solution of each purine derivative (e.g., 10 mg/mL in DMSO). Create a series of 2-fold dilutions in RPMI-1640 medium in a separate 96-well plate to serve as the drug source plate.[12]

  • Inoculum Preparation:

    • Yeasts (Candida spp.): Grow an overnight culture in a rich medium (e.g., YPD).[12] Adjust the cell suspension in RPMI to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Molds (Aspergillus spp.): Grow on potato dextrose agar for 7 days to encourage sporulation.[9] Prepare a spore suspension and adjust spectrophotometrically to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.[13]

  • Plate Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well of a new 96-well plate.

    • Transfer 100 µL from the drug source plate to the corresponding wells of the inoculated plate. This will result in the final desired drug concentrations and a final volume of 200 µL.

    • Include control wells: inoculum only (growth control) and medium only (sterility control).

  • Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth control.[12][14] This can be determined visually or by reading the optical density (OD) at 620 nm.[1]

Unraveling the Mechanism of Action

While a low MIC value is desirable, understanding how a compound works is crucial for its development as a therapeutic. Purine analogs can employ several mechanisms of action.

  • Inhibition of Nucleic Acid Synthesis: As analogs of adenine and guanine, substituted purines can act as antimetabolites.[15] They can be processed by fungal enzymes and incorporated into DNA or RNA, leading to premature chain termination or non-functional genetic material.[16] Alternatively, they may inhibit key enzymes in the purine biosynthesis pathway, such as inosine monophosphate dehydrogenase (IMPDH), depleting the cell of essential guanosine nucleotides.[3]

  • Targeting Fungal-Specific Kinases: As demonstrated by the TNP and DT-23 series of compounds, substituted purines can be potent inhibitors of specific fungal kinases.[5][7] The target in this case, inositol polyphosphate kinase (IPK), is crucial for fungal virulence but has features distinct from its human counterparts, offering a promising avenue for selective toxicity.[4][5]

Mechanism_of_Action cluster_0 Fungal Cell Purine Substituted Purine (e.g., DT-23) IPK Inositol Polyphosphate Kinase (IPK) Purine->IPK Inhibits Virulence Virulence Factors (e.g., capsule, stress response) IPK->Virulence Regulates Growth Fungal Growth & Survival IPK->Growth Essential for Virulence->Growth Promotes

Caption: Inhibition of a key virulence pathway by a purine analog.

Conclusion and Future Directions

Substituted purines represent a versatile and promising scaffold for the development of new antifungal agents. The data clearly indicate that modifications at the C6, N9, and N2 positions can lead to compounds with potent activity against clinically important fungi like Candida albicans and Cryptococcus neoformans. The established screening workflow, grounded in CLSI standards, provides a reliable pathway for identifying and prioritizing lead candidates. Future research should focus on expanding the SAR to improve potency and spectrum, conducting synergy studies with existing antifungals to combat resistance, and performing detailed mechanistic studies to fully elucidate the molecular targets of the most promising compounds.[17][18] This systematic approach will be key to translating the potential of substituted purines into clinically effective antifungal therapies.

References

  • Benchchem. High-Throughput Screening for Novel Antifungal Agents: Application Notes and Protocols.
  • Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • Bio-protocol. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • Scribd. CLSI Antifungical Susceptibility Test Updated.
  • Day, J. T., et al. Synthesis of a New Purine Analogue Class with Antifungal Activity and Improved Potency against Fungal IP3–4K. ACS Infectious Diseases.
  • ACS Publications. Synthesis of a New Purine Analogue Class with Antifungal Activity and Improved Potency against Fungal IP3–4K. ACS Infectious Diseases.
  • Clinical & Laboratory Standards Institute (CLSI). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
  • ResearchGate. (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • Wikipedia. Minimum inhibitory concentration.
  • Geddes, G., et al. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. PMC.
  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
  • Tunçbilek, M., et al. Synthesis and antimicrobial evaluation of some new substituted purine derivatives. PubMed.
  • Biotecnologie BT. Determination of the Minimal Inhibitory Concentration (MIC) using E-test.
  • ResearchGate. Synthesis of a New Purine Analogue Class with Antifungal Activity and Improved Potency against Fungal IP 3–4 K.
  • ASM Journals. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
  • ASM Journals. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds.
  • Macquarie University. Synthesis of a new purine analogue class with antifungal activity and improved potency against fungal IP>3-4>K.
  • Odds, F. C., Brown, A. J. P., & Gow, N. A. R. Antifungal agents: mechanisms of action.
  • ASM Journals. Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio.
  • ResearchGate. (PDF) Biological activities of purine analogues: a review.
  • Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • bioRxiv. Development of quantitative high-throughput screening methods for identification of antifungal biocontrol strains.
  • PubMed. Synthesis of a New Purine Analogue Class with Antifungal Activity and Improved Potency against Fungal IP3-4K.
  • MDPI. Purine Acquisition and Synthesis by Human Fungal Pathogens.
  • Research Starters. Antifungal agents: mechanisms of action.
  • AWS. Antifungals: Mechanism of Action and Drug Resistance.

Sources

Validation

Spectroscopic Characterization of 9-Substituted Purine Derivatives: A Technical Comparison Guide

Topic: Spectroscopic Characterization & Differentiation of 9-Substituted Purine Derivatives Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, 9-substituted purines represent a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization & Differentiation of 9-Substituted Purine Derivatives Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, 9-substituted purines represent a privileged scaffold, forming the core of essential antivirals (e.g., Acyclovir), antimetabolites (e.g., Mercaptopurine derivatives), and kinase inhibitors. However, the synthesis of these compounds via direct alkylation of the purine ring is plagued by regioselectivity issues, frequently yielding a mixture of the biologically active N9-isomer and the often inactive or toxic N7-isomer .

This guide provides a definitive technical comparison of the spectroscopic signatures of N9- versus N7-substituted purines. It is designed to equip researchers with the data and decision-making logic required to unambiguously assign regiochemistry, a critical quality attribute in drug development.

Comparative Spectroscopic Analysis

The distinction between N9 and N7 isomers cannot be reliably made using low-resolution Mass Spectrometry alone. Nuclear Magnetic Resonance (NMR) remains the gold standard. The following tables summarize the "performance" of different spectroscopic markers in distinguishing these isomers.

C NMR: The C5/C4 Discrimination Rule

The most reliable method for rapid assignment is the chemical shift of the bridgehead carbons, specifically C5 and C4 .

Table 1: Comparative


C NMR Chemical Shift Trends (

, ppm)
Data based on 6-chloropurine and adenine derivatives in DMSO-d

.
Carbon PositionN9-Substituted (Target) N7-Substituted (Alternative) Differentiation Power Mechanistic Insight
C5 (Bridgehead) ~130 – 132 ppm ~120 – 123 ppm High (

ppm)
N7-alkylation disrupts the shielding cone near C5, causing an upfield shift relative to N9.
C4 (Bridgehead) ~150 – 152 ppm ~160 – 164 ppm Medium (

ppm)
C4 is more deshielded in N7 isomers due to proximity to the

hybridized N9.
C8 ~142 – 146 ppm~145 – 150 ppmLowC8 is sensitive to substituents but less diagnostic for N9/N7 distinction.

(C4 - C5)
~18 – 22 ppm ~38 – 42 ppm Critical The "Gap Rule": A large gap (>35 ppm) indicates N7; a narrow gap (<25 ppm) indicates N9.
N NMR & HMBC Correlations

When


C data is ambiguous (e.g., with strong electron-withdrawing groups at C6), 

HMBC provides definitive proof of connectivity.

Table 2: Nitrogen Connectivity Markers

FeatureN9-Substituted N7-Substituted Observation (HMBC)
Alkylation Site (

N)

~ -210 to -225 ppm

~ -210 to -225 ppm
Direct correlation between alkyl protons (N-CH

) and the alkylated nitrogen.
Long Range (

)
Alkyl protons

C4 & C8
Alkyl protons

C5 & C8
Crucial: In N9 isomers, alkyl protons correlate to C4. In N7 isomers, they correlate to C5.[1][2]
H8 Correlation H8

N9 & N7
H8

N9 & N7
H8 correlates to both, but intensity varies based on tautomer populations in free bases.
UV-Vis Spectroscopy

While less definitive than NMR, UV absorbance ratios provide a rapid check during HPLC purification.

  • N9-Alkylpurines: Typically show a single absorption maximum (

    
    ) around 260–265 nm  (neutral pH).
    
  • N7-Alkylpurines: Often display a bathochromic shift (red shift) or a broader shoulder due to the extended conjugation system in the imidazole ring.

  • Performance Note: UV is best used for monitoring reaction conversion rather than structural confirmation.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for synthesizing and characterizing 9-substituted purines, ensuring the rejection of the N7-isomer.

PurineCharacterization Start Start: Purine Alkylation (e.g., 6-Chloropurine + R-X) Crude Crude Mixture (N9 + N7 Isomers) Start->Crude TLC TLC/HPLC Analysis (N7 is usually more polar) Crude->TLC Separation Column Chromatography TLC->Separation Optimize Eluent IsomerA Isomer A (Major) Separation->IsomerA IsomerB Isomer B (Minor) Separation->IsomerB NMR 1H & 13C NMR (DMSO-d6) IsomerA->NMR IsomerB->NMR CheckC5 Check C5 Shift NMR->CheckC5 ResultN9 C5 ≈ 131 ppm Gap(C4-C5) ≈ 20 ppm CONFIRMED: N9-Isomer CheckC5->ResultN9 High C5 ResultN7 C5 ≈ 122 ppm Gap(C4-C5) ≈ 40 ppm CONFIRMED: N7-Isomer CheckC5->ResultN7 Low C5 HMBC Ambiguous? Run 1H-15N HMBC CheckC5->HMBC Unclear HMBC->ResultN9 N-CH2 -> C4 HMBC->ResultN7 N-CH2 -> C5

Figure 1: Logical workflow for the separation and spectroscopic assignment of purine regioisomers.

Experimental Protocol: Characterization of 9-Benzyl-6-Chloropurine

This protocol validates the "Self-Validating System" requirement. By synthesizing a mixture intentionally or isolating the major product, the researcher uses the N7 impurity to calibrate the N9 assignment.

Materials
  • Substrate: 6-Chloropurine (CAS: 87-42-3)

  • Reagent: Benzyl bromide (1.1 eq), K

    
    CO
    
    
    
    (2.5 eq)
  • Solvent: DMF (Dry)

  • Analysis: 400 MHz NMR (DMSO-d

    
    )
    
Step-by-Step Methodology
  • Alkylation Reaction:

    • Dissolve 6-chloropurine (1.0 g) in dry DMF (10 mL).

    • Add K

      
      CO
      
      
      
      and stir for 15 min at RT (deprotonation).
    • Add benzyl bromide dropwise. Stir at RT for 12 h. Note: Higher temperatures favor the thermodynamic N9 product but may increase decomposition.

  • Work-up & Isolation:

    • Pour mixture into ice water. Extract with EtOAc (3x).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
    • Crucial Step: TLC (Hexane/EtOAc 1:1). You will observe two spots.

      • Spot 1 (Rf ~ 0.6): N9-isomer (Major).

      • Spot 2 (Rf ~ 0.3): N7-isomer (Minor).

    • Causality: The N7 isomer has a larger dipole moment and exposed lone pairs, interacting more strongly with silica, thus eluting later (more polar).

  • Spectroscopic Validation (The "Gap Test"):

    • Isolate the major spot.[3][4] Prepare a sample in DMSO-d

      
      .[5]
      
    • Acquire

      
      C NMR (proton-decoupled).
      
    • Locate C5: Look for the signal near 130 ppm.

    • Locate C4: Look for the signal near 150 ppm.

    • Calculate

      
      :  If 
      
      
      
      ppm, the product is N9 . If the gap is ~40 ppm, you have isolated the impurity.
  • Advanced Verification (HMBC):

    • Set up a

      
      H-
      
      
      
      C HMBC.
    • Focus on the Benzyl

      
       protons (~5.5 ppm).
      
    • N9 Confirmation: The

      
       protons should show a strong 3-bond correlation to C4  (~150 ppm) and C8  (~145 ppm). They will NOT  correlate to C5.
      

References

  • Kysilka, O., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega.[3] Retrieved from [Link]

  • Marek, R., et al. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Hocek, M. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines. PubMed. Retrieved from [Link]

  • Rejman, D., et al. (2015). Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids. PubMed. Retrieved from [Link]

Sources

Comparative

Purine Architectures in 2025: A Technical Review of Clinical &amp; Preclinical Candidates

Executive Summary The purine scaffold remains one of the most privileged structures in medicinal chemistry due to its ubiquity in biological systems (ATP, GTP, cofactors). However, the clinical landscape in 2024-2026 has...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purine scaffold remains one of the most privileged structures in medicinal chemistry due to its ubiquity in biological systems (ATP, GTP, cofactors). However, the clinical landscape in 2024-2026 has shifted from broad-spectrum cytotoxicity to high-precision targeting. This guide critically reviews three distinct classes of purine-based compounds currently driving clinical and advanced preclinical development: Next-Generation Kinase Inhibitors , Nucleoside Analog Prodrugs , and Adenosine Receptor Antagonists .

Part 1: Kinase Inhibitors – The Shift to Selectivity

Early purine-based kinase inhibitors (e.g., Roscovitine/Seliciclib) suffered from poor selectivity due to the conserved nature of the ATP-binding pocket. The 2024-2025 landscape focuses on 2,6,9-trisubstituted purines designed to exploit specific hydrophobic pockets (selectivity filters) unique to target kinases like CDK2 and HSP90.

Emerging Candidates & Structures

A major development in 2024 is the resurgence of CDK2 inhibitors. Unlike CDK4/6 inhibitors (often pyrimidine-based), CDK2 inhibition requires precise handling of the purine scaffold to avoid off-target toxicity.

  • AstraZeneca (WO 2024/127350): A novel series of 2,6,9-trisubstituted purines.

    • Mechanism:[1] Competitive ATP inhibition with specific "gatekeeper" residue interactions.

    • Status: Preclinical/Early Patent Disclosure.

    • Significance: Demonstrates that the purine scaffold can still yield novel IP if C2 and N9 positions are optimized for solubility and selectivity.

  • BIIB021 (CNF2024): A fully synthetic purine-scaffold HSP90 inhibitor.

    • Differentiation: Unlike 17-AAG (ansamycin derivative), BIIB021 is orally bioavailable and chemically stable.

    • Performance: Ki = 1.7 nM against HSP90.[2]

    • Clinical Insight: While efficacy in GIST was demonstrated, its role as a "proof-of-concept" molecule has paved the way for newer purine-HSP90 hybrids that reduce ocular toxicity.

Comparative Performance Data
CompoundTargetKi / IC50 (nM)Clinical StatusKey Pharmacological Feature
BIIB021 HSP90Ki: 1.7Phase II (Completed)Orally active; lacks quinone moiety of 17-AAG (reduced hepatotoxicity).
Seliciclib CDK2/7/9IC50: ~600 (CDK2)Phase II (Stalled)Low potency; short half-life required continuous infusion.
AZD4635 A2A ReceptorKi: <10Phase II (Completed)High selectivity; failed to show monotherapy efficacy in mCRPC.
Ibrutinib BTKIC50: 0.5ApprovedIrreversible covalent binder; pyrazolo-pyrimidine (purine mimic).

Part 2: Nucleoside Analogs – The Prodrug Optimization War

The development of antiviral and anticancer nucleosides has moved beyond simple base modification to complex prodrug strategies (ProTide technology) to enhance intracellular phosphorylation.

Case Study: Remdesivir vs. GS-441524

A critical debate in 2024/2025 involves the utility of the parent nucleoside (GS-441524) versus its phosphoramidate prodrug (Remdesivir).[3][4]

  • Remdesivir (GS-5734): Designed to bypass the rate-limiting first phosphorylation step. However, it suffers from rapid hepatic clearance and complex formulation requirements (IV only).

  • GS-441524: The parent nucleoside.

    • PK Advantage: Significantly longer half-life (26.6h vs 0.48h for Remdesivir).

    • Tissue Distribution:[4] Predominant metabolite found in lung tissue.[3]

    • Clinical Implication: Current research suggests GS-441524 could be a superior oral candidate for coronaviruses if formulation hurdles are cleared.

Metabolic Activation Pathway

The following diagram illustrates the critical divergence in activation pathways between the prodrug and the parent nucleoside.

NucleosideActivation cluster_0 Plasma PK Difference Remdesivir Remdesivir (Prodrug) GS441524 GS-441524 (Parent) Remdesivir->GS441524 Systemic De-esterification (Loss of Prodrug) MP Monophosphate (GS-441524-MP) Remdesivir->MP Cathepsin A / CES1 (Intracellular Unmasking) GS441524->MP Adenosine Kinase (Rate Limiting Step) TP Triphosphate (Active Inhibitor) MP->TP Nucleotide Kinases ViralRNA Viral RNA Polymerase (Chain Termination) TP->ViralRNA Inhibition

Caption: Comparative activation of Remdesivir vs. GS-441524. Note the rate-limiting phosphorylation step (dashed line) that Remdesivir is designed to bypass, though systemic instability often converts it back to the parent.

Part 3: GPCR Antagonists – Immuno-Oncology

Targeting the Adenosine A2A receptor (A2AR) is a strategy to reverse the immunosuppressive Tumor Microenvironment (TME). High adenosine levels in the TME bind A2AR on T-cells, inhibiting their cytotoxic activity.

Clinical Reality Check: AZD4635
  • Compound: AZD4635 (Imaradenant), a non-furan purine antagonist.

  • Trial Results (2024 Publication): Phase 2 in metastatic castration-resistant prostate cancer (mCRPC) with Durvalumab.[5][6][7][8]

  • Outcome: Minimal antitumor activity.[5][6][7] Median radiological progression-free survival (rPFS) was ~2.3 months.[5][6][7]

  • Scientific Insight: The failure highlights that A2AR antagonism alone is likely insufficient in "cold" tumors like prostate cancer. Future success depends on patient selection (high adenosine signature) and synergy with agents that induce immunogenic cell death (ICD).

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and specific validity criteria.

Protocol A: Kinase Selectivity Profiling (IC50 Determination)

Purpose: To determine the potency and selectivity of a purine derivative against a specific kinase (e.g., CDK2) versus a counter-screen (e.g., CDK1 or GSK3β).

  • Reagent Preparation:

    • Prepare compound stocks at 10 mM in 100% DMSO.

    • Generate a 10-point serial dilution (1:3) starting at 10 µM.

  • Enzymatic Reaction (FRET-based):

    • Use a specific peptide substrate labeled with a fluorophore (e.g., Coumarin).

    • Validity Control: Include a reference inhibitor (e.g., Staurosporine) on every plate. The Z-factor must be > 0.5 for the assay to be valid.

  • ATP Competition Check:

    • Run the assay at

      
       (ATP) and 
      
      
      
      (ATP).
    • Interpretation: If IC50 shifts significantly (>5-fold) at high ATP, the inhibitor is ATP-competitive (typical for purines).

  • Data Analysis:

    • Fit data to the Hill equation:

      
      .
      
    • Report Selectivity Index (SI):

      
      . A viable clinical lead should have SI > 50.
      
Protocol B: Nucleoside Analog Metabolic Activation Assay

Purpose: To verify if a nucleoside analog is successfully converted to its active triphosphate form inside the cell.

  • Cell Treatment:

    • Incubate target cells (e.g., PBMCs or tumor line) with 10 µM of the nucleoside analog for 2, 6, and 24 hours.

  • Extraction:

    • Wash cells 3x with ice-cold PBS (critical to remove extracellular drug).

    • Lyse with 70% Methanol (pre-chilled to -20°C) to halt metabolic enzymes immediately.

  • LC-MS/MS Analysis:

    • Use an ion-pairing agent (e.g., DMHA) in the mobile phase to retain polar triphosphates on C18 columns.

    • Internal Standard: Spike lysates with a stable isotope-labeled standard (e.g.,

      
      -ATP).
      
  • Validation Metric:

    • Calculate the ratio of Triphosphate (TP) to Parent drug.

    • Success Criteria: A TP concentration > 5 pmol/10⁶ cells usually correlates with biological efficacy.

Part 5: Visualizing the Adenosine Axis

Understanding the A2A receptor mechanism is crucial for interpreting the clinical data of compounds like AZD4635.

AdenosineSignaling ATP Extracellular ATP (Pro-Inflammatory) ADO Adenosine (Immunosuppressive) ATP->ADO Hydrolysis A2AR A2A Receptor (GPCR on T-Cell) ADO->A2AR Activation CD39 CD39/CD73 (Ectonucleotidases) CD39->ATP Enzymatic Action cAMP cAMP u2191 A2AR->cAMP Gs Coupling Antagonist Purine Antagonist (e.g., AZD4635) Antagonist->A2AR Blockade PKA PKA Activation cAMP->PKA TCellInhib T-Cell Inhibition (Anergy) PKA->TCellInhib

Caption: The Adenosine Axis.[4][7] Purine antagonists (black hexagon) block the A2AR, preventing the cAMP-driven suppression of T-cells in the tumor microenvironment.

References

  • AstraZeneca AB. (2024).[1][6][8] 2,6,9-Trisubstituted Purine Derivatives as CDK2 Inhibitors.[9] WO 2024/127350 A1.[9]

  • Alonso-Gordoa, T., et al. (2024).[6][8] A phase II study of AZD4635 in combination with durvalumab... in metastatic castration-resistant prostate cancer.[5][7][8] ESMO Open, 9(6).[8]

  • Yan, V.C., & Muller, F.L. (2020). Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment.[3][4] ACS Medicinal Chemistry Letters.

  • Chiosis, G., et al. (2006). Discovery and development of purine-scaffold Hsp90 inhibitors.[10] Current Topics in Medicinal Chemistry.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

  • Transposon Therapeutics. (2024).[6][8] Transposon Therapeutics Acquires Portfolio of Novel Nucleoside Analogs.[11] Contract Pharma.

Sources

Safety & Regulatory Compliance

Safety

9-(3-Bromophenyl)-6-chloro-9H-purine proper disposal procedures

This guide outlines the technical safety and disposal protocols for 9-(3-Bromophenyl)-6-chloro-9H-purine , a halogenated heteroaromatic intermediate often used in kinase inhibitor development. This compound possesses spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for 9-(3-Bromophenyl)-6-chloro-9H-purine , a halogenated heteroaromatic intermediate often used in kinase inhibitor development.

This compound possesses specific reactive moieties (C6-chloride and aryl bromide) that dictate strict segregation from standard organic waste streams to prevent uncontrolled side reactions or toxic byproduct formation during incineration.

Chemical Profile & Hazard Identification

Before handling waste, the operator must understand the "chemical warheads" present on the scaffold.

FeatureChemical MoietyDisposal Risk / Reactivity Hazard
Electrophilic Center C6-Chlorine (Purine ring)High Reactivity: Susceptible to Nucleophilic Aromatic Substitution (

).[1][2] Risk: Exothermic reaction if mixed with strong nucleophiles (amines, thiols, hydroxides) in waste drums.
Halogen Load Bromine & Chlorine Incineration Hazard: Thermal decomposition releases acidic gases (HCl, HBr) and potential dioxin precursors if not incinerated at high temperatures (>1100°C) with scrubbing.
Lipophilicity 3-Bromophenyl Bioaccumulation: High logP suggests persistence in aquatic environments. Strictly prohibited from drain disposal.

GHS Classification (Derived from Analogs):

  • H302: Harmful if swallowed.[3][4]

  • H315/H319: Causes skin/eye irritation.[4]

  • H411: Toxic to aquatic life with long-lasting effects.

Pre-Disposal Treatment & Segregation (Expertise Pillar)

Crucial Directive: Do not commingle this compound with "General Organic Waste" if that waste stream contains strong bases or nucleophiles.

The Segregation Logic

The C6-chloro position on the purine ring is an electrophile. In a mixed waste drum containing aliphatic amines (common in drug discovery, e.g., piperidine, morpholine) or alkoxides, this compound can undergo slow substitution reactions.

  • Consequence: Heat generation and pressure buildup in the waste container over time.

  • Action: Segregate 9-(3-Bromophenyl)-6-chloro-9H-purine into the "Halogenated Organic" stream. If the compound is in a reactive solution (e.g., dissolved in basic media), it must be quenched to a neutral pH (pH 6–8) prior to containerization.

Operational Disposal Protocol

Scenario A: Solid Waste (Pure Substance or Contaminated Consumables)
  • Applicability: Expired solids, contaminated weighing boats, gloves, and filter cakes.

  • RCRA Status: While not explicitly P-listed, treat as Hazardous Waste due to toxicity and halogen content.

Step-by-Step:

  • Primary Containment: Place solid waste into a clear, 6-mil polyethylene bag.

  • Labeling: Affix a "Hazardous Waste" label to the inner bag. Explicitly write: "Contains Halogenated Organics: 9-(3-Bromophenyl)-6-chloro-9H-purine."

  • Secondary Containment: Seal the bag and place it into a wide-mouth high-density polyethylene (HDPE) drum (UN Rating 1H2).

  • Seal: Screw the lid tight. Do not use metal drums unless they have a corrosion-resistant liner (to prevent reaction with potential hydrolysis byproducts like HCl).

Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)
  • Applicability: Filtrates from recrystallization or reaction solvents.

  • Waste Code: Likely F002 (if dissolved in halogenated solvents like DCM) or D001 (Ignitable) + Halogenated .

Step-by-Step:

  • pH Check: Ensure the solution is Neutral (pH 6–8).

    • Why? Acidic solutions promote hydrolysis of the C-Cl bond; basic solutions promote

      
       substitution.
      
  • Solvent Compatibility: Verify the carrier solvent.

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate.

    • Incompatible: Do not mix with aqueous basic waste or oxidizing acids (Nitric/Perchloric).

  • Containerization: Pour into a dedicated "Halogenated Solvent" safety can or carboy (HDPE or Teflon-lined).

  • Headspace: Leave 10% headspace to allow for thermal expansion.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for segregating this specific purine derivative to ensure safety and compliance.

DisposalWorkflow cluster_final Final Disposition: High Temp Incineration Start Waste Generation: 9-(3-Bromophenyl)-6-chloro-9H-purine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Debris) StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid Bagging Double Bag (6-mil Poly) Label: 'Toxic Solid - Halogenated' Solid->Bagging SolidDrum HDPE Drum (UN 1H2) Segregate from Oxidizers Bagging->SolidDrum pHCheck Check pH Liquid->pHCheck Neutralize Quench/Neutralize to pH 6-8 pHCheck->Neutralize pH <5 or >9 SolventCheck Solvent Type? pHCheck->SolventCheck pH 6-8 Neutralize->SolventCheck HaloStream Halogenated Solvent Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Non-Halogenated Stream (Label: High Halogen Content) SolventCheck->NonHaloStream Non-Halogenated Solvent

Figure 1: Waste segregation decision tree ensuring chemical stability and regulatory compliance for halogenated purines.

Emergency Procedures (Spill Response)

In the event of a benchtop spill of the solid or solution:

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If powder is fine/dusty, use a N95 or P100 respirator to avoid inhalation.

  • Containment:

    • Solid: Do not dry sweep (generates dust). Cover with wet paper towels or use a HEPA vacuum dedicated to hazardous chemicals.

    • Liquid: Absorb with vermiculite or chem-mats. Do not use sawdust (combustible).

  • Decontamination: Wipe the surface with a dilute surfactant solution (soap/water). Avoid using strong bleach (NaOCl) immediately, as it may react with the amine/nitrogen centers; standard detergents are safer for initial cleanup.

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" stream as described in Section 3.

References

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (F-List & D-List). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 6-Chloropurine (Analogous Reactivity). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 9-(3-Bromophenyl)-6-chloro-9H-purine: A Framework for Safety and Operational Excellence

Hazard Identification and Risk Assessment 9-(3-Bromophenyl)-6-chloro-9H-purine is a solid organic compound.[3] Based on data from structurally related compounds, a comprehensive risk assessment anticipates the following...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

9-(3-Bromophenyl)-6-chloro-9H-purine is a solid organic compound.[3] Based on data from structurally related compounds, a comprehensive risk assessment anticipates the following potential hazards.

Table 1: Potential Hazard Profile

Hazard CategoryAnticipated RiskRationale and Source
Acute Toxicity: Oral Harmful if swallowed.Based on GHS classifications for 6-chloro-9-methyl-9H-purine and 6-chloropurine.[1][2]
Acute Toxicity: Inhalation Harmful if inhaled as dust.Based on GHS classification for 6-chloro-9-methyl-9H-purine.[1]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.Based on GHS classifications for 6-chloro-9-methyl-9H-purine and 2,4,6-Tribromophenol.[1]
Eye Damage/Irritation Causes serious eye irritation.Based on GHS classifications for 6-chloro-9-methyl-9H-purine and 2,4,6-Tribromophenol.[1]
Aquatic Toxicity Potentially very toxic to aquatic life.Based on the hazard statement for 2,4,6-Tribromophenol.

Given these potential hazards, all handling of 9-(3-Bromophenyl)-6-chloro-9H-purine must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE protocol is your primary defense against chemical exposure. The following provides a step-by-step guide to selecting and wearing the appropriate PPE.

Foundational Protection: Core Attire

Before entering the laboratory, ensure you are wearing:

  • Long pants and closed-toe, closed-heel shoes: These should be made of a non-synthetic material to avoid melting in case of a fire.[4]

  • Safety glasses or goggles: ANSI Z87.1 compliant eye protection is mandatory at all times in the laboratory.[4]

Task-Specific PPE for Handling 9-(3-Bromophenyl)-6-chloro-9H-purine

The following PPE must be worn when handling this compound:

  • Chemical Splash Goggles: Due to the risk of serious eye irritation, chemical splash goggles that form a seal around the eyes are required.[1]

  • Face Shield: When there is a potential for splashes, such as during the preparation of solutions or transfers of larger quantities, a face shield must be worn in addition to chemical splash goggles.[4][5]

  • Flame-Resistant (FR) Lab Coat: An FR lab coat compliant with NFPA 2112 is required to protect against potential fire hazards and to provide a barrier against chemical splashes.[4]

  • Gloves: Double-gloving is recommended.

    • Inner Glove: A nitrile glove provides a good baseline of chemical resistance.

    • Outer Glove: A second nitrile glove or a more robust glove such as neoprene should be worn over the inner glove. It is crucial to consult a chemical resistance chart to ensure the chosen glove material is appropriate for the solvents being used in conjunction with the compound.[6] Always inspect gloves for any signs of degradation or perforation before use.

  • Respiratory Protection: For weighing and transferring the solid compound where dust generation is possible, a NIOSH-approved respirator is necessary. An N95 respirator may be sufficient for small quantities, but for larger amounts or in situations with poor ventilation, a full-face respirator with multi-sorbent cartridges is recommended.[7][8]

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_work Operation Start Assess Task CheckAttire Core Lab Attire Verified? (Long Pants, Closed-Toe Shoes) Start->CheckAttire CheckAttire->Start No Goggles Don Chemical Splash Goggles CheckAttire->Goggles Yes FaceShield Add Face Shield? Goggles->FaceShield AddShield Don Face Shield FaceShield->AddShield Yes LabCoat Don FR Lab Coat FaceShield->LabCoat No AddShield->LabCoat Gloves Don Double Gloves (e.g., Nitrile) LabCoat->Gloves Respirator Respirator Needed? (Handling Solid) Gloves->Respirator AddRespirator Don NIOSH-Approved Respirator Respirator->AddRespirator Yes Proceed Proceed with Handling in Fume Hood Respirator->Proceed No AddRespirator->Proceed

Caption: PPE Selection Workflow for Handling 9-(3-Bromophenyl)-6-chloro-9H-purine.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety and experimental integrity.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[9]

  • The container must be kept tightly closed.[9]

Handling and Experimental Work
  • Engineering Controls: All work with 9-(3-Bromophenyl)-6-chloro-9H-purine, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood.

  • Weighing: To prevent the generation of dust, weigh the solid compound carefully. Use a spatula to gently transfer the material. Avoid any actions that could cause the powder to become airborne.

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to prevent splashing. 6-chloropurine is soluble in organic solvents like DMSO and dimethylformamide.[10]

  • Housekeeping: Maintain a clean workspace. In the event of a minor spill within the fume hood, it should be cleaned up immediately.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation or a rash occurs.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[11]

  • Spill Cleanup: For a small spill, use an inert absorbent material to contain the spill. Place the absorbent material into a suitable, sealed container for disposal.[12] For large spills, evacuate the area and contact your institution's environmental health and safety department.[13]

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.

  • Waste Segregation: 9-(3-Bromophenyl)-6-chloro-9H-purine is a halogenated organic compound. As such, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[12][13] Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[14]

  • Waste Containers:

    • Use a chemically compatible container with a secure, tight-fitting lid.[13]

    • The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[12]

    • The label must include the full chemical name of all constituents and their approximate percentages.[15]

  • Rinsate: The first rinse of any glassware that contained the compound must be collected and disposed of as hazardous waste.[15] For highly toxic compounds, the first three rinses should be collected.[15]

Disposal_Workflow cluster_generation Waste Generation cluster_decision Segregation Decision cluster_disposal Disposal Path Start Waste Generated (Solid, Liquid, Rinsate) IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedWaste Collect in Labeled 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in Labeled 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedWaste No SealAndStore Seal Container and Store in Designated Satellite Accumulation Area HalogenatedWaste->SealAndStore NonHalogenatedWaste->SealAndStore

Caption: Waste Disposal Workflow for 9-(3-Bromophenyl)-6-chloro-9H-purine.

By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and do not hesitate to contact your Environmental Health and Safety department with any questions.

References

  • OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Chemical Safety Facts. (2023, October 12). Personal Protective Equipment and Chemistry.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
  • PubChem. (n.d.). 6-chloro-9-methyl-9H-purine.
  • PubChem. (n.d.). 6-Chloropurine.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • MDPI. (2023, January 17). Direct Regioselective C-H Cyanation of Purines.
  • Cayman Chemical. (2023, August 21). 6-Chloropurine - PRODUCT INFORMATION.

Sources

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